Technical Documentation Center

Heptadeca-1,9-dien-4,6-diyne-3,8-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Core Science & Biosynthesis

Foundational

Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): Structural Elucidation, Synthesis, and Pharmacological Modalities

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae plant family (e.g., carrots, celery, and pars...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae plant family (e.g., carrots, celery, and parsley). Characterized by its unique conjugated diyne system and specific stereocenters, falcarindiol has emerged as a compelling lead compound in drug development due to its potent antifungal, anti-inflammatory, and antineoplastic properties. This whitepaper provides an in-depth technical analysis of falcarindiol’s stereochemical architecture, biosynthetic origins, total chemical synthesis strategies, and validated pharmacological mechanisms, designed to guide researchers and application scientists in therapeutic development.

Chemical Architecture & Stereochemical Elucidation

The precise structural identity of falcarindiol is defined by its IUPAC name: (3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol . The molecule features a 17-carbon aliphatic chain punctuated by a terminal alkene (C1=C2), a conjugated diyne core (C4≡C5–C6≡C7), an internal cis-alkene (C9=C10), and two chiral hydroxyl groups at C3 and C8 [1].

For years, conflicting reports existed regarding the absolute stereochemistry at the C3 position. The definitive resolution of this structural ambiguity was achieved through a highly elegant chemical degradation strategy utilizing olefin cross-metathesis [6].

Stereochemical Validation Mechanism: Researchers treated natural (+)-falcarindiol with Grubbs' second-generation ruthenium catalyst in the presence of ethylene gas. The causality behind this choice is rooted in the catalyst's high functional group tolerance and specificity for terminal and unhindered olefins. The metathesis reaction selectively cleaved the aliphatic side chain at the C9=C10 double bond and the terminal C1=C2 bond, degrading the asymmetrical natural product into a symmetrical 1,9-decadiene-4,6-diyne-3,8-diol. Subsequent chiral HPLC analysis revealed that this degradation product was a meso compound. Because a meso compound requires an internal plane of symmetry, the original stereocenters must have opposite absolute configurations relative to the symmetrical core, definitively proving the natural product possesses the (3R,8S) configuration[6].

Biosynthetic Assembly in Planta

In plants, falcarindiol serves as a phytoalexin, synthesized dynamically in response to biotic stress (e.g., fungal pathogens like Cladosporium fulvum) [5]. The biosynthesis of highly modified acetylenic lipids requires a specialized reshaping of the plant's primary lipid pool[3].

Biosynthesis LA Linoleic Acid (Primary Precursor) CA Crepenynic Acid (Intermediate) LA->CA FAD2 & Acetylenase (Δ12 Desaturation) PA Polyacetylenic Scaffold (Chain Truncation) CA->PA Decarbonylase (Carbon Chain Truncation) FAL Falcarindiol (3R,8S,9Z-Heptadeca-1,9-dien-4,6-diyne-3,8-diol) PA->FAL CYP450 Hydroxylation (C3 & C8 Stereocenters)

Fig 1: Biosynthetic assembly of falcarindiol from linoleic acid via enzymatic desaturation.

The pathway initiates with linoleic acid, which undergoes Δ12-desaturation and subsequent triple-bond formation catalyzed by fatty acid desaturase 2 (FAD2) variants and acetylenases to form crepenynic acid. Subsequent chain truncation via decarbonylases and highly stereospecific hydroxylations mediated by Cytochrome P450 (CYP450) enzymes yield the final (3R,8S,9Z) architecture [3, 5].

Total Chemical Synthesis Strategies

To enable rigorous structure-activity relationship (SAR) studies without relying on low-yield plant extraction, multiple total synthesis routes have been developed.

Quantitative Comparison of Synthetic Strategies
StrategyKey Reagents / CatalystsStereocontrol MechanismOverall YieldTarget Application
Cadiot-Chodkiewicz Coupling [1]CuCl, NH₂OH·HCl, EtNH₂Chiral pool templates (L-tartaric acid & D-xylose)~10.5%Validation of natural (3R,8S) absolute configuration
BINOL-Promoted Addition [2](R)/(S)-BINOL, Ti(OiPr)₄, ZnEt₂Asymmetric catalyst induction17% - 61%Rapid generation of diverse chiral analogues for SAR
Protocol: BINOL-Promoted Asymmetric Synthesis of Falcarindiol Analogues

This protocol details the enantioselective addition of diacetylene to aldehydes, a method prized for establishing chiral centers with high selectivity in only six steps [2].

Objective: Synthesize chiral falcarindiol analogues via asymmetric alkyne addition. Self-Validating Checkpoint: The use of both (R)- and (S)-BINOL in parallel reactions must yield distinct enantiomers, verifiable via chiral HPLC, ensuring the stereocontrol is catalyst-driven and not substrate-biased.

  • Catalyst Complex Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.2 equivalents of (R)-BINOL in anhydrous CH₂Cl₂. Add 0.5 equivalents of Ti(OiPr)₄ and stir at room temperature for 1 hour.

    • Causality: The reaction between BINOL and Ti(OiPr)₄ generates a rigid, C2-symmetric chiral titanate pocket. This spatial restriction dictates the specific facial attack of the nucleophile on the aldehyde, ensuring high enantiomeric excess (ee).

  • Alkyne Activation: Lower the temperature to 0°C. Add 3.0 equivalents of ZnEt₂, followed by the protected diyne intermediate (e.g., buta-1,3-diyn-1-yltriisopropylsilane). Stir for 2 hours.

    • Causality: ZnEt₂ acts as a critical transmetalation agent. It deprotonates the terminal alkyne to form an alkynylzinc species, which is highly nucleophilic and readily transfers to the chiral titanium complex.

  • Aldehyde Addition: Slowly introduce 1.0 equivalent of the target aldehyde (e.g., (Z)-dec-2-enal) dropwise. Allow the reaction to proceed for 4–24 hours at room temperature, monitoring via TLC.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the metal alkoxide. Extract with diethyl ether, dry over MgSO₄, and purify via silica gel flash chromatography.

  • Validation: Analyze the purified product using chiral HPLC. A diastereomeric ratio (dr) > 99:1 confirms the integrity of the asymmetric induction.

Pharmacological Mechanisms & Biological Targets

Falcarindiol exhibits a polypharmacological profile, acting primarily as a selective partial agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) and an inducer of Endoplasmic Reticulum (ER) stress in malignant cells [4, 7, 8].

Signaling FAL Falcarindiol (Bioactive Lipid) PPAR PPARγ Receptor (Partial Agonism) FAL->PPAR Ligand Binding ABCA1 ABCA1 Transporter (Upregulation) FAL->ABCA1 Inhibits Lysosomal Degradation ER Endoplasmic Reticulum (Ca2+ Release) FAL->ER Induces ER Stress NOX4 NOX4 Activation (ROS Generation) FAL->NOX4 Upregulates PPAR->ABCA1 Transcriptional Activation CHOL Cholesterol Efflux (Macrophage Clearance) ABCA1->CHOL Lipid Transport APOP Caspase-3 Apoptosis (Cancer Cell Death) ER->APOP Synergistic Signaling NOX4->APOP Oxidative Stress

Fig 2: Dual pharmacological pathways of falcarindiol: PPARγ modulation and ER stress apoptosis.

Unlike full PPARγ agonists (e.g., pioglitazone) which can induce severe adipogenesis, falcarindiol's partial agonism selectively upregulates the ATP-binding cassette transporter A1 (ABCA1) without triggering massive lipid accumulation. Furthermore, falcarindiol uniquely enhances ABCA1 protein stability by inhibiting lysosomal proteolysis, synergistically promoting cholesterol efflux from macrophages [4, 7]. In oncology models, falcarindiol overcomes radioresistance in breast cancer cells by upregulating NOX4, driving reactive oxygen species (ROS) production, and triggering ER stress-mediated caspase-3 apoptosis [8].

Protocol: In Vitro Macrophage Cholesterol Efflux Assay

This protocol evaluates the efficacy of falcarindiol in promoting reverse cholesterol transport, a critical metric for anti-atherosclerotic drug development [4].

Objective: Quantify ABCA1-mediated cholesterol efflux in THP-1 macrophages treated with falcarindiol. Self-Validating Checkpoint: The inclusion of a specific PPARγ antagonist (T0070907) ensures that the measured efflux is mechanistically tied to PPARγ activation. If the antagonist fails to abrogate the efflux, alternative off-target mechanisms must be investigated.

  • Macrophage Differentiation: Seed THP-1 human monocytes in 24-well plates. Treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 72 hours.

    • Causality: PMA activates Protein Kinase C (PKC), inducing the morphological and functional differentiation of non-adherent monocytes into adherent, scavenger-receptor-expressing macrophages necessary for lipid uptake.

  • Cholesterol Loading: Wash cells with PBS and incubate with RPMI medium containing 1% fetal bovine serum and 1 µCi/mL [³H]-cholesterol for 24 hours.

  • Equilibration & Treatment: Wash the cells to remove extracellular [³H]-cholesterol. Equilibrate in serum-free medium containing 0.2% BSA for 2 hours. Treat the cells with 10 µM falcarindiol. In parallel validation wells, co-treat with 10 µM falcarindiol + 1 µM T0070907 (PPARγ antagonist). Incubate for 18 hours.

  • Efflux Measurement: Collect the culture media and centrifuge to remove cellular debris. Lyse the remaining adherent cells using 0.1 M NaOH.

  • Quantification: Measure the radioactivity of both the media and the cell lysates using a liquid scintillation counter. Calculate fractional efflux as: (Radioactivity in Media) / (Radioactivity in Media + Radioactivity in Cells) × 100%.

Conclusion

Heptadeca-1,9-dien-4,6-diyne-3,8-diol stands as a masterclass in natural product complexity. Its (3R,8S,9Z) stereochemistry, validated through rigorous olefin cross-metathesis, dictates its highly specific interactions with biological targets like PPARγ and NOX4. By mastering both its stereoselective total synthesis and its multifaceted pharmacological pathways, researchers are well-positioned to leverage the falcarindiol scaffold for next-generation metabolic and antineoplastic therapies.

References

  • Stereoselective Total Synthesis of (3R,8S)-Falcarindiol, a Common Polyacetylenic Compound from Umbellifers Journal of Natural Products URL:[Link]

  • Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes Molecules URL:[Link]

  • Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids Journal of Experimental Botany URL:[Link]

  • The Dietary Constituent Falcarindiol Promotes Cholesterol Efflux from THP-1 Macrophages by Increasing ABCA1 Gene Transcription and Protein Stability Frontiers in Pharmacology URL:[Link]

  • A pathogen-responsive gene cluster for the production of highly modified fatty acids in tomato bioRxiv URL:[Link]

  • Olefin cross-metathesis as a tool in natural product degradation. The stereochemistry of (+)-falcarindiol Organic Letters URL:[Link]

  • Polyacetylenes from Notopterygium incisum–New Selective Partial Agonists of Peroxisome Proliferator-Activated Receptor-Gamma PLOS One URL:[Link]

  • A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer Antioxidants URL:[Link]

Exploratory

The Biosynthetic Architecture of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in Apiaceae: A Technical Guide

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known as falcarindiol , is a structurally complex C17-polyacetylenic oxylipin 1[1]. Characterized by a highly reactive conjugated diyne system and two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known as falcarindiol , is a structurally complex C17-polyacetylenic oxylipin 1[1]. Characterized by a highly reactive conjugated diyne system and two chiral hydroxyl groups (3S, 8S), falcarindiol serves as a potent phytoanticipin against soil-borne fungal pathogens and exhibits significant cytotoxic properties against human cancer cell lines. Despite its structural elucidation decades ago, the exact biosynthetic logic governing its assembly has only recently been decoded through comparative genomics and heterologous expression. This whitepaper delineates the enzymatic cascade, spatial distribution, and experimental protocols required to study the crepenynate pathway in Apiaceae.

Part 1: The Crepenynate Pathway and Enzymatic Desaturation

The biogenesis of falcarindiol represents a fascinating evolutionary divergence from primary lipid metabolism. The pathway is anchored by the sequential modification of C18 fatty acids, driven by paralogs of the 2[2].

  • Primary Desaturation: The metabolic flux initiates with the canonical FAD2-mediated desaturation of oleic acid (18:1Δ9) to linoleic acid (18:2Δ9,12)[2].

  • Acetylenation (The Committed Step): The critical transition into polyacetylene biosynthesis is the conversion of the Δ12 double bond of linoleic acid into a triple bond. This is catalyzed by divergent FAD2-like acetylenases, yielding 3[3]. The evolutionary repurposing of a desaturase into an acetylenase involves subtle active-site substitutions that alter the trajectory of hydrogen abstraction, favoring orthogonal π-bond formation over simple dehydrogenation.

  • Secondary Desaturation: Crepenynic acid undergoes further desaturation by bifunctional FAD2 enzymes exhibiting both Δ12 and Δ14 desaturase activities, producing2[2].

Biosynthesis Oleic Oleic Acid (18:1Δ9) Linoleic Linoleic Acid (18:2Δ9,12) Oleic->Linoleic Canonical FAD2 (Δ12 Desaturase) Crepenynic Crepenynic Acid (18:1Δ9, 12-yne) Linoleic->Crepenynic FAD2-like Acetylenase (Δ12 Acetylenation) Dehydrocrepenynic Dehydrocrepenynic Acid (18:2Δ9,14, 12-yne) Crepenynic->Dehydrocrepenynic Bifunctional FAD2 (Δ14 Desaturase) C17_Intermediate C17-Polyacetylene Intermediates (Chain Shortening) Dehydrocrepenynic->C17_Intermediate Uncharacterized (β-oxidation / α-oxidation) Falcarindiol Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) C17_Intermediate->Falcarindiol Cytochrome P450s (C3 & C8 Hydroxylation)

Fig 1. Proposed crepenynate pathway for falcarindiol biosynthesis in Apiaceae.

Part 2: The "Known Unknowns" – Chain Shortening and Hydroxylation

While the early C18 steps are well-characterized, the transition to the final C17 oxylipin involves enigmatic transformations that remain an active area of investigation[1].

  • Chain Shortening: Dehydrocrepenynic acid must undergo a one-carbon truncation. Mechanistically, this is1[1], resulting in a C17 intermediate. The loss of the carboxyl carbon shifts the numbering of the hydrocarbon chain, aligning the unsaturations to the 1,9-dien-4,6-diyne configuration.

  • Stereospecific Hydroxylation: The final maturation of falcarindiol requires the introduction of hydroxyl groups at the C3 and C8 positions. Given the strict stereochemical fidelity (3S, 8S) observed in Apiaceae, these terminal modifications are likely catalyzed by highly specific1[1].

Part 3: Spatial Distribution and Metabolomic Profiling

In Daucus carota (carrot), the accumulation of falcarindiol is highly compartmentalized. This spatial distribution is an evolutionary adaptation, concentrating defensive metabolites at the plant-soil interface where pathogen pressure is highest.

Table 1: Quantitative Metabolomic Distribution of Falcarindiol in Daucus carota

Tissue TypeRelative AbundanceBiological Rationale (Causality)
Root Periderm High (+++++)4[4].
Root Phloem Moderate (++)Secondary defensive layer; transport of precursors.
Root Xylem Low (+)Structural core; low requirement for chemical defense.
Petiole Low (+)Aerial structural support; low basal accumulation.
Leaf Inducible (+)Basal levels low, but 5[5].

Part 4: Self-Validating Experimental Protocols for Pathway Elucidation

To functionally validate putative FAD2 paralogs and downstream enzymes, researchers must employ robust heterologous expression systems coupled with high-resolution mass spectrometry. The following protocol outlines a self-validating workflow designed to prevent the artifactual degradation of highly unstable polyacetylene intermediates.

Workflow GeneMining RNA-Seq & Gene Mining (Identify FAD2 Paralogs) Cloning Vector Construction (pEAQ-HT / pCAMBIA) GeneMining->Cloning Candidate Genes Agro Agrobacterium Infiltration (N. benthamiana) Cloning->Agro Transformation Extraction Lipid Extraction (Hexane/Ethyl Acetate) Agro->Extraction 5 Days Post-Infiltration Analysis LC-MS / GC-MS (Metabolite Profiling) Extraction->Analysis Organic Phase Validation Pathway Validation (Enzyme Function Confirmed) Analysis->Validation Structural Elucidation

Fig 2. Workflow for heterologous characterization of polyacetylene biosynthetic genes.

Protocol: Transient Co-Expression and Lipid Profiling in Nicotiana benthamiana

Step 1: Vector Construction & Agrobacterium Transformation

  • Action: Clone candidate genes into a binary expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (35S). Transform into Agrobacterium tumefaciens (strain GV3101).

  • Causality: The pEAQ-HT system utilizes CPMV-based translational enhancers, ensuring massive overexpression of the membrane-bound FAD2 proteins, which are otherwise subject to rapid turnover in native systems.

Step 2: Infiltration and Incubation

  • Action: Co-infiltrate N. benthamiana leaves with the Agrobacterium suspension (OD600 = 0.5). Incubate for 5 days post-infiltration (dpi).

  • Causality: N. benthamiana is chosen over E. coli because it provides a 5[5] required by plant FAD2 enzymes.

Step 3: Lipophilic Extraction

  • Action: Lyse 100 mg of lyophilized leaf tissue. Extract using a 2:1 (v/v) mixture of hexane:ethyl acetate containing 0.01% BHT (butylated hydroxytoluene).

  • Causality: Polyacetylenes are exceptionally lipophilic and prone to spontaneous, radical-induced polymerization. The non-polar solvent mixture selectively partitions the lipids from polar cellular debris, while BHT acts as a radical scavenger to preserve the conjugated diyne system during solvent evaporation.

Step 4: LC-APCI-MS/MS Analysis (Validation)

  • Action: Analyze the reconstituted extract using Liquid Chromatography coupled to tandem Mass Spectrometry with Atmospheric Pressure Chemical Ionization (APCI).

  • Causality: While GC-MS is standard for fatty acid methyl esters, the thermal instability of falcarindiol's diyne system often leads to degradation in a GC injection port. LC-APCI-MS provides soft ionization, preserving the intact molecular ion and allowing for precise structural elucidation via collision-induced dissociation (CID), thereby serving as a self-validating confirmation of enzymatic activity.

References

  • The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) . nih.gov. 1

  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products . nih.gov. 3

  • Polyacetylene Biosynthesis in Carrot . plantae.org. 4

  • Pathogen-responsive gene cluster for highly modified fatty acids in tomato . nih.gov. 5

  • Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis . nih.gov. 2

Sources

Foundational

Multi-Targeted Pharmacological Mechanisms of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in Human Oncology

Executive Summary & Molecular Architecture Heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as Falcarindiol (FaDOH) , is a highly bioactive polyacetylenic oxylipin predominantly isolated from plants of the Apiaceae...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as Falcarindiol (FaDOH) , is a highly bioactive polyacetylenic oxylipin predominantly isolated from plants of the Apiaceae family (e.g., carrots)[1]. In recent years, drug development professionals have identified FaDOH as a potent, multi-targeted chemopreventive and chemotherapeutic lead compound. Unlike traditional cytotoxic agents that target a single kinase or DNA replication fork, FaDOH exerts its anti-tumorigenic effects through a complex network of organelle-specific stress responses, lipid metabolism reprogramming, and kinase cascade modulation[2],[1],[3].

This technical guide synthesizes the core mechanisms of action (MoA) of FaDOH across human cancer cell lines, provides quantitative pharmacodynamic baselines, and outlines self-validating experimental protocols for reproducing these findings in preclinical settings.

Core Mechanisms of Action (MoA) in Oncology

Proteasome Inhibition and the Endoplasmic Reticulum (ER) Stress Axis

The most pronounced mechanism by which FaDOH selectively induces apoptosis in malignant tissues is through the induction of profound Endoplasmic Reticulum (ER) stress[2]. FaDOH functions, at least in part, by interfering with normal proteasome function. This blockade leads to a rapid intracellular accumulation of ubiquitinated, unfolded proteins[2].

To mitigate this, the cell activates the Unfolded Protein Response (UPR). FaDOH treatment triggers a dose- and time-dependent upregulation of the ER chaperone protein GRP78 and the pro-apoptotic transcription factor CHOP [2]. Furthermore, it induces the non-canonical splicing of XBP1 mRNA, a definitive hallmark of IRE1α pathway activation[2]. When the protein burden exceeds the UPR's adaptive capacity, the signaling shifts from cytoprotective to terminal apoptosis via caspase activation[2].

Lipid Metabolism Reprogramming via the PPARγ/ABCA1 Axis

Beyond protein homeostasis, FaDOH is a partial agonist of the adipogenic transcription factor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) [1]. In cellular models, FaDOH-mediated activation of PPARγ directly upregulates the expression of the cholesterol transporter ABCA1 [1].

In colorectal cancer cells, this forced upregulation causes a massive redistribution of intracellular lipids, leading to functional cholesterol depletion in critical membrane compartments and an elevated formation of cytosolic Lipid Droplets (LDs)[1]. This severe lipid dysregulation acts synergistically with proteasome inhibition to exacerbate ER stress, ultimately driving the cancer cell toward cycle arrest and death[1].

EGFR/mTOR Signaling Attenuation and Autophagy

Recent in vitro and in silico profiling in cervical and oral squamous cell carcinomas has unveiled FaDOH's ability to modulate the EGFR/PI3K/AKT/mTOR signaling cascade[3]. Target prioritization and molecular docking confirm strong binding affinities for both EGFR and mTOR[3].

By suppressing mTOR—a master negative regulator of autophagy—FaDOH induces robust autophagic flux, evidenced by the conversion of LC3-I to the lipidated LC3-II form in breast cancer models[4]. Concurrently, this pathway modulation disrupts mitochondrial membrane potential, triggering Reactive Oxygen Species (ROS) accumulation and subsequent G0/G1 or G2/M cell cycle arrest[3],[5],[6].

Visualizing the MoA Network

The following systems-level diagram maps the multi-pathway integration of FaDOH, illustrating how disparate primary targets converge on terminal apoptosis and cell cycle arrest.

MoA cluster_0 Primary Cellular Targets FaDOH Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Proteasome Proteasome Inhibition FaDOH->Proteasome PPARg PPARγ Activation FaDOH->PPARg EGFR EGFR/mTOR Modulation FaDOH->EGFR Ubiquitin Accumulation of Ubiquitinated Proteins Proteasome->Ubiquitin ABCA1 ABCA1 Upregulation (Cholesterol Efflux) PPARg->ABCA1 ROS ROS Accumulation & Mitochondrial Dysfunction EGFR->ROS Autophagy Autophagy (LC3-I to LC3-II) EGFR->Autophagy CellCycle Cell Cycle Arrest (G0/G1 or G2/M) EGFR->CellCycle ER_Stress Endoplasmic Reticulum (ER) Stress Ubiquitin->ER_Stress ABCA1->ER_Stress Lipid Redistribution Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis UPR UPR Activation (GRP78, CHOP, XBP1) ER_Stress->UPR UPR->Apoptosis

Fig 1: Systems-level integration of FaDOH mechanisms driving cancer cell death.

Quantitative Pharmacodynamics in Human Cancer Cell Lines

The efficacy of FaDOH is highly dependent on the cellular context. The table below synthesizes the quantitative pharmacodynamics across major human cancer cell lines.

Cell LineCancer TypeIC50 / Effective Conc.Primary Mechanistic Observation
HCT-116 ColorectalSub-toxic to 50 µMER stress induction; synergistic killing with 5-fluorouracil[2].
MCF-7 Breast35.67 µMG0/G1 arrest; robust Bax/p53 mRNA upregulation[6].
MDA-MB-231 Breast (TNBC)3 - 24 µMAutophagy induction (LC3-II conversion); GRP78 elevation[4].
A549 Non-Small Cell Lung23.5 µMPotent anti-proliferation; >95% cell growth inhibition at 60 µM[7].
HeLa / SiHa Cervical125 - 150 µMEGFR/mTOR modulation; ROS accumulation and mitochondrial disruption[3].

Self-Validating Experimental Methodologies

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include built-in mechanistic controls to prove causality rather than mere correlation.

Protocol 1: Validation of ER Stress and UPR Activation (XBP1 Splicing & Immunoblotting)

Causality & Rationale: Measuring the splicing of XBP1 mRNA provides a definitive, early-stage readout of ER stress before downstream apoptotic cascades degrade cellular RNA. Because FaDOH induces ER stress via the accumulation of newly synthesized, unfolded proteins, inhibiting de novo protein synthesis should rescue the cells from FaDOH-induced stress[2].

Self-Validating Controls:

  • Positive Control: Thapsigargin (1 µM), a SERCA pump inhibitor known to induce rapid ER stress.

  • Mechanistic Rescue Control: Pre-treatment with Cycloheximide (CHX, 10 µg/mL) to block protein synthesis[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells in 6-well plates at 3×105 cells/well. Incubate overnight to allow adherence.

  • Treatment: Treat cells with Vehicle (DMSO), FaDOH (20 µM), Thapsigargin (1 µM), or CHX (10 µg/mL) + FaDOH (20 µM) for 4 hours. Note: 4 hours is critical; later time points risk RNA degradation from secondary apoptosis.

  • RNA Extraction: Lyse cells using TRIzol reagent. Extract total RNA and quantify via spectrophotometry (A260/280 ratio ~2.0).

  • cDNA Synthesis & PCR: Reverse transcribe 1 µg of RNA. Perform PCR using primers flanking the IRE1α splice site of human XBP1.

  • Electrophoresis: Resolve PCR products on a 2% agarose gel. Spliced XBP1 (sXBP1) will migrate faster (shorter amplicon) than unspliced XBP1 (uXBP1).

  • Immunoblotting (Parallel Assay): For protein targets, treat a parallel plate for 24 hours. Lyse in RIPA buffer, resolve via SDS-PAGE, and probe with anti-GRP78 and anti-CHOP antibodies. Validation Check: If the CHX + FaDOH condition shows a reduction in sXBP1 and GRP78 compared to FaDOH alone, it definitively proves that FaDOH-induced ER stress is causally linked to the accumulation of newly synthesized proteins[2].

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest

Causality & Rationale: FaDOH induces cell cycle arrest (e.g., G0/G1 in MCF-7 cells)[6]. Propidium Iodide (PI) intercalates into nucleic acids, allowing stoichiometric quantification of DNA content. However, because PI binds both DNA and RNA, failing to degrade RNA results in false-positive shifts in the S/G2 phases.

Self-Validating Controls:

  • Synchronization Control: Serum starvation for 24 hours prior to treatment ensures all cells synchronize at G0. This validates that the observed arrest is drug-induced, not an artifact of asynchronous baseline proliferation.

Step-by-Step Methodology:

  • Synchronization: Seed MCF-7 cells in 10 cm dishes. Once 60% confluent, wash with PBS and replace with serum-free DMEM for 24 hours.

  • Treatment: Replace with complete media containing FaDOH (35 µM) or Vehicle (DMSO) for 24 hours.

  • Harvesting: Collect media (to retain floating apoptotic cells), trypsinize adherent cells, and pool. Centrifuge at 300 x g for 5 mins.

  • Fixation: Resuspend the pellet in 0.5 mL ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours.

  • RNase A Treatment & Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 0.5 mL FxCycle™ PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto) using a linear scale for the PI channel (PE or PerCP). Gate out doublets using PI-Area vs. PI-Width. Validation Check: The Vehicle control should show a normal distribution of G0/G1 (2N DNA) and G2/M (4N DNA). FaDOH treatment will show a statistically significant accumulation of events in the G0/G1 peak[6].

Sources

Exploratory

Pharmacokinetics and Bioavailability of Heptadeca-1,9-dien-4,6-diyne-3,8-diol: A Comprehensive Technical Guide

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, trivially known as falcarindiol (FaDOH) , is a highly reactive, aliphatic C17-polyacetylene predominantly found in Apiaceae vegetables such as carrots, celery, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, trivially known as falcarindiol (FaDOH) , is a highly reactive, aliphatic C17-polyacetylene predominantly found in Apiaceae vegetables such as carrots, celery, and medicinal plants like Oplopanax elatus. Recognized for its potent anticancer, anti-inflammatory, and neuroprotective properties, FaDOH has become a molecule of high interest in natural product drug discovery.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of FaDOH is critical. Its unique structural motifs—a 1,9-diene, a 4,6-diyne, and a 3,8-diol—endow it with specific lipophilic and reactive characteristics that dictate its bioavailability and intracellular target engagement. This whitepaper provides an authoritative synthesis of the pharmacokinetics, in-silico ADME predictions, and validated experimental protocols for quantifying and evaluating FaDOH.

In-Silico ADME and Physicochemical Profiling

Before advancing to in vivo models, computational pharmacokinetics provide a foundational understanding of FaDOH’s drug-likeness. Utilizing support vector machine (SVM) algorithms (e.g., SwissADME), researchers have validated that FaDOH strictly adheres to Lipinski’s Rule of Five, making it a highly viable candidate for oral administration [1].

The presence of two hydroxyl groups significantly lowers the desolvation energy penalty compared to its monohydroxylated analog, falcarinol (FaOH), thereby enhancing its systemic circulation potential without sacrificing the membrane permeability provided by its long aliphatic chain.

Table 1: Physicochemical and Pharmacokinetic Parameters of FaDOH

ParameterValuePharmacokinetic Implication
Molecular Weight 260.37 g/mol Highly favorable for passive intestinal diffusion (<500 Da).
LogP (Lipophilicity) ~3.2Optimal balance of aqueous solubility and lipid bilayer permeability.
Hydrogen Bond Donors 2Low enough to prevent excessive desolvation energy penalties during absorption.
Hydrogen Bond Acceptors 2Complies strictly with Lipinski's Rule of 5 (≤10).
Topological Polar Surface Area 40.46 ŲExcellent predictor for high oral bioavailability and potential blood-brain barrier (BBB) penetration.

In Vivo Pharmacokinetics & Bioavailability

Absorption and Matrix Effects

The bioavailability of polyacetylenes is highly dose-dependent and heavily influenced by the delivery matrix. When administered orally, FaDOH is rapidly absorbed into the systemic circulation. Pharmacokinetic studies of FaDOH and related polyacetylenes demonstrate that peak plasma concentrations ( Cmax​ ) are typically achieved within 1 to 2 hours post-administration, followed by a multiphasic decline with a relatively short half-life ( t1/2​ ) of approximately 1.5 hours [2].

Interestingly, the food matrix plays a critical role. Dietary fibers in raw vegetable extracts can sequester highly lipophilic compounds; however, the synergistic presence of other polyacetylenes (like FaOH and falcarindiol 3-acetate) in natural extracts often enhances the overall absorption and biological efficacy of FaDOH through competitive inhibition of efflux transporters in the gut [3].

Systemic Distribution and Hormetic Efficacy

FaDOH exhibits a classic hormetic (biphasic) dose-response . At low physiological concentrations (e.g., <5 µg/mL), it acts as a mild stressor that can promote cellular resilience. However, at higher concentrations (10–20 µg/mL), FaDOH exerts significant anti-proliferative effects, specifically targeting intestinal cancer cells (e.g., Caco-2) by inducing Endoplasmic Reticulum (ER) stress and subsequent apoptosis [3].

FaDOH_Pathway Oral Oral Administration (Dietary / Extract) Intestine Intestinal Absorption (Passive Diffusion) Oral->Intestine Absorption Blood Systemic Circulation (Protein Binding) Intestine->Blood Transport Target Target Cancer Cells Blood->Target Distribution ERStress ER Stress Induction (UPR Pathway) Target->ERStress Mechanism Apoptosis Cell Death (Apoptosis) ERStress->Apoptosis Efficacy

Fig 1. Pharmacokinetic distribution and intracellular ER stress-mediated apoptosis pathway of FaDOH.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems required for the bioanalysis and permeability assessment of FaDOH.

Protocol A: LC-MS/MS Quantification of FaDOH in Plasma

This method utilizes liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) to quantify FaDOH in biological matrices, adapted from validated pharmacokinetic studies [4][5].

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 100 µL of rat or human plasma into a sterile microcentrifuge tube.

  • Liquid-Liquid Extraction (LLE): Add 300 µL of an ethyl acetate/n-hexane mixture (9:1, v/v).

    • Causality: FaDOH contains a highly hydrophobic aliphatic chain but possesses two polar hydroxyl groups. The 9:1 ratio provides the exact dielectric constant required to partition FaDOH into the organic layer while leaving polar matrix interferences and precipitated plasma proteins in the aqueous phase.

  • Centrifugation & Evaporation: Vortex for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

    • Causality: Nitrogen gas displaces oxygen, preventing the oxidative degradation of FaDOH's highly reactive diyne and diene bonds during concentration.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile containing 0.1% aqueous formic acid).

    • Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions. This exponentially increases the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (+ESI) mode.

  • Chromatographic Separation: Inject 10 µL onto a C18 threaded column (e.g., 4.6 mm × 50 mm, 1.8 µm) at a flow rate of 0.5 mL/min. Monitor the analytes in Selected Ion Monitoring (SIM) mode.

LCMS_Workflow N1 Plasma Sample Collection N2 Liquid-Liquid Extraction (EtOAc:n-Hexane 9:1) N1->N2 N3 Centrifugation & Supernatant Evaporation N2->N3 N4 Reconstitution in Mobile Phase N3->N4 N5 LC-MS/MS Analysis (SIM Mode, +ESI) N4->N5 N6 PK Parameter Calculation N5->N6

Fig 2. Step-by-step workflow for LC-MS/MS bioanalysis of FaDOH in plasma.

Protocol B: Caco-2 Cell Permeability Assay for Absorption

To evaluate the intestinal absorption mechanism of FaDOH (passive diffusion vs. active transport), a Caco-2 monolayer model is employed.

Step-by-Step Workflow:

  • Cell Culturing: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days.

    • Causality: A strict 21-day differentiation period is required for Caco-2 cells to spontaneously differentiate, form tight junctions, and express brush border microvilli, accurately mimicking the human intestinal epithelium.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with a TEER > 300 Ω⋅cm2 .

  • Dosing: Wash the monolayers with Hank's Balanced Salt Solution (HBSS). Apply FaDOH (dissolved in HBSS with 0.5% DMSO) to the apical chamber.

    • Causality: The inclusion of 0.5% DMSO ensures the lipophilic FaDOH remains completely solubilized without compromising the lipid bilayer integrity of the cell monolayer.

  • Sampling & Analysis: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS. Quantify the permeated FaDOH using the LC-MS/MS protocol described above to calculate the apparent permeability coefficient ( Papp​ ).

Conclusion

Heptadeca-1,9-dien-4,6-diyne-3,8-diol (FaDOH) represents a highly promising bioactive polyacetylene with a favorable pharmacokinetic profile. Its high lipophilicity, balanced by two polar hydroxyl groups, ensures excellent intestinal permeability and systemic distribution. By utilizing rigorous, self-validating methodologies like targeted LLE-LC-MS/MS and Caco-2 permeability assays, researchers can accurately map its ADME profile, paving the way for its development from a dietary nutraceutical into a standardized chemopreventive agent.

References

  • Sun, W., He, Y.-S., Xu, L.-H., Zhang, B.-Y., Qi, L.-W., Yang, J., Li, P., & Wen, X.-D. (2016). Pharmacokinetic profiles of falcarindiol and oplopandiol in rats after oral administration of polyynes extract of Oplopanax elatus. Chinese Journal of Natural Medicines, 14(9), 714-720.[Link]

  • Okoli, P. T., Nzute, V. C., Durojaye, O. A., Chielo, O. H., Ajibo, Q. C., Udo, S. I., & Ezeh, S. M. (2019). An In-silico Pharmacokinetics Study on Cis-Heptadeca-1,9-Diene-4,6-Diyne-3,8-Diol: A Nutraceutical Compound with Anticancer Properties. Asian Food Science Journal, 8(3), 1-10.[Link]

  • Purup, S., Larsen, E., & Christensen, L. P. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry, 57(18), 8290–8296.[Link]

  • Kobaek-Larsen, M., et al. (2023). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. Molecules, 28(6), 2550.[Link]

Sources

Foundational

Pharmacological Profiling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol: Receptor Binding Affinity and Mechanistic Workflows

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known in pharmacognosy as falcarindiol , is a highly bioactive polyacetylene predominantly isolated from the Apiaceae family (e.g., Daucus carota, Notoptery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known in pharmacognosy as falcarindiol , is a highly bioactive polyacetylene predominantly isolated from the Apiaceae family (e.g., Daucus carota, Notopterygium incisum). In modern drug discovery, the receptor binding profile of a compound dictates its therapeutic viability. Falcarindiol presents a fascinating case study in structure-activity relationship (SAR): a single hydroxylation event at the C8 position fundamentally shifts its pharmacological targeting away from the endocannabinoid system and toward nuclear receptors and dopaminergic pathways.

This technical guide provides an in-depth analysis of falcarindiol’s receptor binding affinities, the structural causality behind its target selectivity, and the self-validating experimental workflows required to quantify these interactions.

Target-Specific Binding Profiles & Structural Causality

PPARγ: Selective Partial Agonism

The most therapeutically relevant target for falcarindiol is the 1[1]. Full PPARγ agonists (like the thiazolidinedione class) are notorious for inducing severe side effects, including fluid retention and adipogenesis. Falcarindiol circumvents this by acting as a selective partial agonist .

In competitive binding assays utilizing the purified human PPARγ ligand-binding domain (LBD), falcarindiol demonstrates a binding affinity ( Ki​ ) of 3.07 µM[1]. Causality of Binding: In silico docking models reveal that falcarindiol anchors itself within the LBD via critical hydrogen bonds with residues Cys285 and Glu295 [1]. The aliphatic polyacetylene chain provides extensive hydrophobic interactions that stabilize the receptor in a conformation that permits only partial recruitment of co-activators, thereby limiting the over-transcription of lipogenic genes while still promoting insulin-dependent glucose uptake.

PPARg_Pathway FALC Falcarindiol (Ligand) PPAR PPARγ LBD (Cys285, Glu295) FALC->PPAR Partial Agonist Binding (Ki = 3.07 µM) COMPLEX Falcarindiol-PPARγ:RXR Complex PPAR->COMPLEX Dimerization RXR RXRα (Heterodimer Partner) RXR->COMPLEX PPRE PPRE (DNA Response Element) COMPLEX->PPRE Nuclear Translocation & DNA Binding TRANS Gene Transcription (Glucose/Lipid Metabolism) PPRE->TRANS Target Gene Activation

Mechanistic pathway of PPARγ activation by falcarindiol leading to gene transcription.

Cannabinoid Receptors (CB1/CB2): The Steric Evasion

A defining feature of falcarindiol is its orthogonal behavior compared to its close analogue, falcarinol. While falcarinol acts as a covalent inverse agonist at the CB1 receptor ( Ki​ = 594 nM) by alkylating the anandamide binding site,2[2].

Causality of Evasion: The introduction of a hydroxyl (-OH) group at the C8 position in falcarindiol fundamentally alters the molecule's spatial and electronic profile. This added polarity and steric bulk create a clash within the highly lipophilic anandamide binding pocket of the CB1 receptor, completely abolishing binding affinity[2]. This structural nuance is highly advantageous for drug development, as it allows falcarindiol to be utilized without triggering CB1-mediated psychotropic or pro-allergic dermatological effects.

Dopamine D1 and Opioid Receptors

Beyond nuclear receptors, falcarindiol interacts with G-protein coupled receptors (GPCRs) in the central nervous system. Bioactivity-guided evaluations have shown that 3 ( Ki​ = 192 ± 6 nM)[3]. Conversely, it exhibits only weak, non-therapeutic binding affinities to opioid receptors[3].

Quantitative Data: Receptor Affinity Matrix

To facilitate rapid comparison for lead optimization, the quantitative binding parameters of falcarindiol are summarized below:

Target ReceptorAffinity MetricValuePharmacological Action
PPARγ Ki​ (Binding)3.07 µMSelective Partial Agonist
PPARγ EC50​ (Transactivation)3.29 µMTranscriptional Activation
Dopamine D1 Ki​ (Binding)192 ± 6 nMModerate Affinity Ligand
Cannabinoid CB1 Displacement (%)< 5% at 10 µMNo Significant Affinity
Cannabinoid CB2 Displacement (%)< 5% at 10 µMNo Significant Affinity
Opioid Receptors Ki​ (Binding)> 10 µMWeak/Negligible Affinity

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the determination of these affinities relies on robust, self-validating assay systems. Below are the definitive protocols for evaluating falcarindiol's receptor interactions.

Protocol 1: PPARγ-Mediated Transactivation Luciferase Reporter Assay

This assay measures functional agonism rather than mere physical binding, confirming that falcarindiol actively drives transcription.

  • Step 1: Transient Transfection: HEK-293 cells are co-transfected with a human PPARγ expression plasmid and a tk-PPREx3-luc reporter plasmid.

    • Causality: The tk-PPREx3-luc plasmid ensures that luciferase expression is strictly dependent on the binding of an activated PPARγ complex to the Peroxisome Proliferator Response Element (PPRE), filtering out upstream signaling noise.

  • Step 2: Ligand Titration: Treat the transfected cells with falcarindiol in a concentration gradient (0.1 µM to 30 µM) for 18 hours.

  • Step 3: Self-Validating Checkpoint (Antagonist Co-treatment): In a parallel well, co-treat cells with 10 µM falcarindiol and 1 µM of the irreversible PPARγ antagonist T0070907 [1].

    • Causality: If the luminescence signal persists, the result is a false positive (e.g., direct stabilization of the luciferase enzyme). If the signal is blocked (which it is for falcarindiol), it definitively validates that the transactivation is strictly PPARγ-dependent.

  • Step 4: Detection & Analysis: Lyse cells and measure luminescence using a dual-luciferase assay system. Calculate the EC50​ using non-linear regression.

Workflow S1 1. Protein Preparation (Purified PPARγ LBD) S2 2. Competitor Addition (e.g., Pioglitazone) S1->S2 S3 3. Falcarindiol Titration (0.1 - 30 µM) S2->S3 S4 4. Equilibrium Incubation (18h at 4°C) S3->S4 S5 5. Signal Detection (Luciferase / FRET) S4->S5 S6 6. Dixon/Schild Analysis (Ki & EC50 Calculation) S5->S6

Step-by-step experimental workflow for determining receptor binding affinity and transactivation.

Protocol 2: Competitive Radioligand Displacement for CB1/CB2

To prove the absence of binding, a highly sensitive competitive displacement assay is required.

  • Step 1: Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing human CB1 (hCB1) or human CB2 (hCB2) receptors.

  • Step 2: Radioligand Incubation: Incubate membranes with 3 H-CP-55940.

    • Causality: CP-55940 is a high-affinity, non-selective synthetic cannabinoid full agonist. Using it establishes a high-signal baseline; any displacement by falcarindiol would indicate access to the orthosteric binding site[2].

  • Step 3: Self-Validating Checkpoint: Use 10 µM of Rimonabant (a known CB1 inverse agonist) in a control well to ensure the radioligand can be successfully displaced, validating membrane integrity.

  • Step 4: Falcarindiol Challenge: Introduce falcarindiol at high concentrations (up to 10 µM).

  • Step 5: Scintillation Counting: Isolate the membranes via rapid vacuum filtration and measure bound radioactivity. For falcarindiol, radioactivity levels remain high, proving it cannot displace the radioligand[2].

Conclusion & Therapeutic Implications

The receptor binding profile of heptadeca-1,9-dien-4,6-diyne-3,8-diol (falcarindiol) makes it a highly promising scaffold for targeted drug development. By acting as a partial agonist at PPARγ, it offers the metabolic benefits of glucose regulation without the severe lipogenic side effects of full agonists. Furthermore, its C8-hydroxylation effectively acts as a structural safeguard, creating steric hindrance that prevents unwanted interactions with the CB1/CB2 receptors, thereby eliminating the risk of cannabinoid-related psychotropic or pro-inflammatory adverse events.

References

  • Source: nih.
  • CB receptor binding affinities of falcarinol. Falcarinol (A) but not falcarindiol (B) displaces[3H]CP-55940 from hCB1 and hCB2 receptors expressed in HEK293 cells.
  • Source: plos.

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation, Purification, and Validation of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Executive Briefing Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol (FaDOH), is a highly bioactive polyacetylenic oxylipin predominantly found in plants of the Apiaceae and Araliaceae families[1],[2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol (FaDOH), is a highly bioactive polyacetylenic oxylipin predominantly found in plants of the Apiaceae and Araliaceae families[1],[2]. In drug development and pharmacological research, this compound has garnered significant attention due to its ability to upregulate Peroxisome Proliferator-Activated Receptor-γ (PPARγ)[1], exhibit antimutagenic properties[3], and demonstrate potent anticancer activities[4].

Because polyacetylenes are inherently unstable—prone to rapid photo-oxidation, thermal degradation, and polymerization—standard extraction methodologies often result in artifact formation or complete loss of the target compound. This application note provides a self-validating, causality-driven protocol for the isolation and purification of falcarindiol to >98% purity, designed specifically for researchers requiring intact, biologically active material for downstream assays.

Mechanistic Rationale & Biological Significance

The biological efficacy of falcarindiol is intrinsically linked to its unique structural motif: a C17 aliphatic chain containing a conjugated diacetylene system flanked by two hydroxyl groups. Mechanistically, the conjugated diacetylene carbons act as electrophilic moieties. When introduced to cellular systems, these carbons form covalent adducts with cysteine thiols on the Keap1 protein. This alkylation induces a conformational change that drives the release and nuclear accumulation of Nrf2, subsequently inducing antioxidant response element (ARE)-regulated enzymes[2].

Nrf2Pathway FaDOH Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Electrophilic Diacetylene) Adduct Covalent Adduct Formation FaDOH->Adduct Alkylation Keap1 Keap1 Protein (Cysteine Thiols) Keap1->Adduct Nrf2 Nrf2 Release & Nuclear Translocation Adduct->Nrf2 Conformational Change ARE ARE Binding Nrf2->ARE Translocation Transcription Antioxidant Enzyme Transcription ARE->Transcription Gene Expression

Caption: Mechanism of Nrf2/ARE pathway activation via Keap1 alkylation by falcarindiol.

Strategic Workflow & Causality

To successfully isolate falcarindiol, the experimental design must mitigate its instability while exploiting its specific polarity.

  • Thermal & Enzymatic Control: Plant matrices contain endogenous lipoxygenases that rapidly degrade polyynes upon tissue disruption. Lyophilization (freeze-drying) is mandatory to halt enzymatic activity prior to extraction[5].

  • Exploiting Polarity: While the C17 chain is highly lipophilic, the presence of two hydroxyl groups (at C3 and C8) makes falcarindiol significantly more polar than its monohydroxylated analog, falcarinol. This differential polarity is the causal basis for the chromatographic gradients employed in both silica gel and reversed-phase HPLC steps.

IsolationWorkflow A Raw Plant Material (e.g., Daucus carota) B Lyophilization & Maceration A->B C Solvent Extraction (Methanol) B->C D Liquid-Liquid Partitioning (Hexane / Water) C->D E Silica Gel Column (Hexane:EtOAc Gradient) D->E F Preparative RP-HPLC (Acetonitrile:Water) E->F G Purified Target (>98% Purity) F->G

Caption: Workflow for isolation and purification of falcarindiol from plant matrices.

Step-by-Step Isolation Protocol

Note: All procedures must be conducted under low-light conditions (amber glassware or foil-wrapped flasks) and at temperatures not exceeding 30°C.

Phase 1: Extraction and Liquid-Liquid Partitioning
  • Preparation: Slice fresh roots of the target plant (e.g., Daucus carota or Peucedanum praeruptorum) into 5 mm disks and immediately lyophilize[5]. Grind the dried tissue into a fine powder.

  • Maceration: Suspend the powder in cold HPLC-grade methanol (1:10 w/v). Stir continuously for 12 hours at 4°C. Methanol is chosen because it penetrates the dried matrix effectively and extracts both polar and non-polar constituents without thermal stress[3].

  • Filtration & Concentration: Filter the homogenate through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (rotary evaporator, water bath <30°C) to yield a crude methanolic extract.

  • Partitioning: Suspend the crude extract in distilled water and transfer to a separatory funnel. Extract sequentially with hexane (3 × equal volume). The highly lipophilic polyynes partition into the hexane layer, leaving bulk polar glycosides and tannins in the aqueous phase[3]. Dry the combined hexane layers over anhydrous sodium sulfate and concentrate in vacuo.

Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexane as the slurry solvent.

  • Loading: Dissolve the concentrated hexane extract in a minimal volume of hexane/dichloromethane and load it onto the column head.

  • Elution Gradient: Elute using a step gradient of Hexane:Ethyl Acetate (100:0 → 90:10 → 80:20 → 70:30 → 50:50).

  • Self-Validating Feedback Loop: Spot collected fractions on silica TLC plates. Develop in Hexane:EtOAc (7:3). Visualize under UV light (254 nm); the conjugated diyne system will strongly quench the fluorescence. Spray with vanillin-sulfuric acid reagent and heat gently; polyynes will manifest as distinct brown/purple spots. Pool fractions exhibiting an Rf​ value of ~0.35 (falcarindiol typically elutes at the 70:30 gradient)[3].

Phase 3: Preparative Reversed-Phase HPLC
  • System Setup: Utilize a preparative RP-18 column (e.g., Mightysil RP-18 GP, 100 Å, 5 μm)[2],[5].

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) or a shallow gradient depending on the exact column chemistry. Flow rate: 1.0 to 10.0 mL/min (scaled to column diameter)[2].

  • Real-Time Spectral Validation: Monitor elution using a Diode Array Detector (DAD). Collect only the peak eluting at approximately 16–18 minutes that exhibits the self-validating polyyne chromophore signature: sharp absorption maxima at 232 nm, 243 nm, and 258 nm[2],[4].

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the isolated compound, the protocol relies on multi-modal analytical validation. The following tables summarize the expected quantitative recovery metrics and the self-validating analytical parameters required to confirm structural and stereochemical integrity.

Table 1: Quantitative Recovery and Purity Metrics
Purification StageTechnique / Solvent SystemYield (mg/kg dry wt)Purity (%)Key Impurities Removed
Crude Extract Methanol (Cold Maceration)~45,000< 1.0Chlorophyll, bulk sugars, proteins
Partitioning Hexane / Water~1,200~ 15.0Highly polar metabolites, tannins
Flash CC Silica Gel (Hexane:EtOAc 7:3)~150~ 75.0Sterols, bulk lipids, falcarinol
Prep-HPLC RP-18 (MeCN:H2O 70:30)~40 - 50> 98.0Isomeric polyynes, trace falcarinol
Table 2: Chromatographic and Spectral Validation Parameters
Analytical MethodTarget ParameterExpected Falcarindiol SignatureValidation Purpose
UV-Vis (DAD) Absorption Maxima ( λmax​ )232 nm, 243 nm, 258 nmConfirms intact conjugated diyne system; absence indicates degradation.
HPLC (RP-18) Retention Time ( Rt​ )~16-18 min (Method dependent)Assesses purity and ensures complete separation from falcarinol[2].
1 H-NMR (CDCl 3​ ) Chemical Shifts ( δ )4.93 (d, C3-H), 5.19 (d, C8-H)Verifies hydroxyl placement and internal double bond geometry[3].
Polarimetry Specific Rotation [α]D​ +213.5° (c = 0.36, CHCl 3​ )Confirms stereocenter integrity (e.g., 3R,8S or 3S,8S configuration)[4],[5].

Note on Stereochemistry: The absolute configuration of isolated polyynes is critical for biological assays, as enantiomers can exhibit divergent binding affinities. Chiral HPLC and specific rotation measurements must be employed to confirm the stereochemical integrity of the purified falcarindiol against known reference standards[5].

References

  • Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models. Frontiers in Pharmacology (2020).[Link]

  • Activation of the Nrf2/ARE pathway by falcarindiol. Toxicology and Applied Pharmacology (2011).[Link]

  • Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives. Molecules (PMC) (2014).[Link]

  • Antimutagenic Activity of Falcarindiol from Peucedanum praeruptorum. Journal of Agricultural and Food Chemistry (ACS) (1996).[Link]

  • Absolute Configuration of Falcarinol (9 Z -heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa. ResearchGate (2013). [Link]

Sources

Application

Application Note: HPLC-DAD Quantification of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Introduction & Pharmacological Significance Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely recognized in pharmacognosy as falcarindiol (FaDOH), is a highly bioactive C17-polyacetylene oxylipin predominantly found in the A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely recognized in pharmacognosy as falcarindiol (FaDOH), is a highly bioactive C17-polyacetylene oxylipin predominantly found in the Apiaceae family, including carrots (Daucus carota), celery, and parsnips 1[1]. Structurally, it features a long aliphatic chain with a conjugated diyne system (two triple bonds) and two double bonds, classifying it as a long-chain fatty alcohol 2[2].

Recent pharmacological studies highlight falcarindiol's therapeutic potential. It acts as an orally active modulator that activates PPARγ, subsequently upregulating the cholesterol transporter ABCA1, and is capable of inducing apoptosis and autophagy in specific cancer cell lines 3[3]. Given its low natural abundance and high susceptibility to degradation, developing a highly sensitive and reliable High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is critical for drug development and quality control 4[4].

Mechanism FaDOH Falcarindiol (FaDOH) PPARg PPARγ Activation FaDOH->PPARg Apoptosis Apoptosis & Autophagy FaDOH->Apoptosis ABCA1 ABCA1 Upregulation PPARg->ABCA1 Cholesterol Cholesterol Efflux ABCA1->Cholesterol

Biological signaling pathways modulated by falcarindiol in target cells.

Causality in Method Development: The "Why" Behind the Protocol

To ensure scientific integrity and self-validation, every step of this protocol is optimized based on the physicochemical properties of falcarindiol.

  • Extraction Chemistry: Polyacetylenes are thermolabile and prone to photo-oxidation. Accelerated Solvent Extraction (ASE) using a mixture of ethyl acetate, petroleum ether, and methanol (1:1:1, v/v/v) is employed. This specific non-polar/polar solvent blend rapidly penetrates the plant matrix, efficiently solubilizing the lipophilic falcarindiol while minimizing degradation compared to prolonged Soxhlet extraction 5[5].

  • Chromatographic Separation: The hydrophobic 17-carbon backbone of falcarindiol necessitates a reversed-phase C18 column 6[6]. A gradient of acetonitrile and water is used because acetonitrile provides the necessary eluotropic strength to desorb the polyacetylene from the stationary phase, ensuring sharp peak shapes and preventing band broadening.

  • Detection Wavelength: The conjugated diyne-diene system (–C≡C–C≡C–) acts as a strong chromophore. The UV absorption maximum (λmax) for falcarindiol is strictly monitored at 205 nm, which provides the highest signal-to-noise ratio for accurate quantification 4[4].

Workflow A 1. Sample Preparation Lyophilization of Apiaceae Roots B 2. Extraction (ASE) EtOAc/Pet-Ether/MeOH (1:1:1) A->B C 3. Concentration Rotary Vacuum Evaporation B->C D 4. Reconstitution Acetonitrile (HPLC Grade) C->D E 5. HPLC-DAD Analysis C18 Column, λ = 205 nm D->E F 6. Data Processing Quantification via Calibration Curve E->F

Step-by-step workflow for the extraction and HPLC-DAD quantification of falcarindiol.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol), purity ≥ 98.0% 3[3].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Ethyl Acetate, and Petroleum Ether. Ultrapure water (18.2 MΩ·cm).

Sample Preparation & Extraction
  • Lyophilization: Freeze-dry the raw botanical material (e.g., carrot periderm or roots) at -80°C to halt enzymatic degradation 7[7]. Grind to a fine powder.

  • Accelerated Solvent Extraction (ASE): Load 1.0 g of the lyophilized powder into an ASE extraction cell. Extract using a solvent mixture of ethyl acetate/petroleum ether/methanol (1:1:1, v/v/v) at 40°C and 1500 psi for 15 minutes 5[5].

  • Concentration: Transfer the extract to a rotary vacuum concentrator and evaporate to dryness at a temperature strictly not exceeding 30°C to prevent thermal degradation of the diyne bonds5[5].

  • Reconstitution: Re-dissolve the dried residue in exactly 1.0 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass prevents photo-oxidation).

HPLC-DAD Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode-Array Detector (DAD) 6[6].

  • Column: Agilent Zorbax SB RP-C18 (250 mm × 4.6 mm, 5 µm) or Eclipse XDB C18 8[8].

  • Column Temperature: Maintained at 25°C6[6].

  • Mobile Phase: Binary gradient of Water (A) and Acetonitrile (B).

  • Flow Rate: 0.8 mL/min 6[6].

  • Injection Volume: 10 µL.

  • Detection: DAD set at 205 nm (reference 360 nm) 4[4].

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) %
0.0 50 50
15.0 20 80
20.0 0 100
25.0 0 100
26.0 50 50

| 30.0 | 50 | 50 |

Causality Note: The gradient starts at 50% organic to retain the analyte, ramping to 100% to elute highly lipophilic matrix interferences, ensuring column longevity and preventing carry-over.

Table 2: Method Validation Parameters (Representative Data)

Parameter Value / Range
Linearity Range 1.0 – 100 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery Rate 95.2% – 98.5%

| Intra-day Precision (RSD) | < 2.5% |

System Suitability and Self-Validation

A self-validating protocol requires continuous internal checks to maintain data integrity:

  • Peak Purity Verification: Utilize the DAD to confirm peak purity. The UV spectrum across the falcarindiol peak must remain consistent (match factor > 990), confirming the absence of co-eluting impurities.

  • Standard Bracketing: Inject the 10 µg/mL calibration standard every 10 samples to monitor retention time drift and detector response stability. A deviation of >2% requires immediate system recalibration.

References

  • PubChem : 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2. 1

  • FooDB : Showing Compound Falcarindiol (FDB012149). 2

  • Chemsrc : Falcarindiol Biological Activity | CAS#:55297-87-5. 3

  • ResearchGate : Quantification of Polyacetylenes in Apiaceous Plants by High-Performance Liquid Chromatography Coupled with Diode Array Detection. 4

  • SciSpace : Comparison of different clean-up methods for simultaneous HPLC determination of carotenoids and polyacetylenes in carrot roots. 5

  • Journal of Agroalimentary Processes and Technologies : Falcarinol, a C17–polyacetylene, in Daucus carota L. subsp. Carota: first report in calli of wild carrot. 6

  • MDPI : Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives. 8

  • bioRxiv : Endogenous falcarinol-type polyacetylenes in carrots and their putative influence on post-harvest fungal pathogens. 7

Sources

Method

Application Note: Total Asymmetric Synthesis of (3S,8S,9Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Introduction & Strategic Rationale Falcarindiol is a highly bioactive polyacetylenic oxylipin naturally occurring in Apiaceae species (e.g., carrots, celery). It has garnered significant interest in drug development due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Falcarindiol is a highly bioactive polyacetylenic oxylipin naturally occurring in Apiaceae species (e.g., carrots, celery). It has garnered significant interest in drug development due to its potent anti-inflammatory, antifungal, and anticancer properties, primarily functioning as a PPARγ activator and an inhibitor of the COX/LOX pathways .

Historically, securing sufficient quantities of enantiopure falcarindiol for clinical evaluation has been a bottleneck. Natural extraction yields trace amounts and requires exhaustive chromatographic separation from structurally homologous polyynes. Early synthetic efforts relied on chiral pool approaches (utilizing L-tartaric acid and D-xylose) , which suffered from lengthy linear sequences and low overall yields.

This application note details a modern, highly efficient asymmetric catalytic approach based on the BINOL-promoted diacetylene addition to aldehydes . By leveraging a titanium-zinc-BINOL catalytic system, both the C3 and C8 stereocenters can be established with exceptional enantiomeric excess (>95% ee) in a highly convergent, self-validating workflow.

Mechanistic Insights: The BINOL-Ti-Zn Catalytic Cycle

The core of this protocol is the enantioselective alkynylation of aliphatic and α,β-unsaturated aldehydes. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection:

  • Role of ZnEt₂ and Cy₂NH: Terminal diynes are relatively acidic but kinetically slow to metalate with dialkylzinc reagents alone. The addition of a secondary amine (dicyclohexylamine, Cy₂NH) acts as a crucial promoter. It facilitates the rapid deprotonation of the diyne to form the nucleophilic alkynylzinc species at room temperature, preventing the need for harsh conditions that could trigger aldehyde enolization or diyne polymerization.

  • Role of Ti(OiPr)₄ and BINOL: The chiral environment is constructed in situ via ligand exchange between Ti(OiPr)₄ and enantiopure (R)-BINOL. This chiral titanate complex acts as a Lewis acid, coordinating the aldehyde oxygen. This coordination increases the electrophilicity of the carbonyl carbon and locks the substrate in a rigid conformation, directing the alkynylzinc attack exclusively to the Si-face of the aldehyde.

  • Stereochemical Alignment: Because the Cahn-Ingold-Prelog (CIP) priorities for both the C3 and C8 centers are identical relative to their adjacent functional groups (OH > Diyne > Alkene > H), utilizing the same catalyst enantiomer ((R)-BINOL) for both sequential alkynylation steps elegantly yields the desired (3S, 8S) absolute configuration.

Synthetic Workflow & Visualization

SynthesisWorkflow A TIPS-Butadiyne + (Z)-2-Decenal B Asymmetric Alkynylation 1 (R)-BINOL, Ti(OiPr)4, ZnEt2 A->B C Intermediate 1 (5S,6Z)-TIPS-Diynol B->C 89% Yield, >95% ee D Desilylation TBAF, THF, 0 °C C->D E Intermediate 2 Terminal Diynol D->E 92% Yield F Asymmetric Alkynylation 2 Acrolein, (R)-BINOL, Ti, Zn E->F G Falcarindiol (3S,8S,9Z)-Isomer F->G 78% Yield, >98% de

Fig 1. Synthetic workflow of Falcarindiol via BINOL-Ti-Zn asymmetric catalytic alkynylation.

Quantitative Optimization of the Catalytic System

To ensure a reproducible protocol, the stoichiometry of the catalytic system must be strictly controlled. Table 1 summarizes the optimization data for the critical asymmetric alkynylation step, validating the necessity of each component.

Table 1: Optimization of the BINOL-Ti-Zn Catalytic System for Diyne Addition

EntryCatalyst ((R)-BINOL)Ti(OiPr)₄ (eq)ZnEt₂ (eq)Cy₂NH (eq)Yield (%)ee (%)
110 mol%0.52.00.14572
220 mol%1.03.00.17888
3 20 mol% 1.5 3.0 0.1 89 >95
420 mol%1.53.00.015N/A

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate 1

Target: (5S,6Z)-1-(Triisopropylsilyl)tetradeca-6-en-1,3-diyn-5-ol Objective: Establish the C8 stereocenter of the final product via asymmetric addition of TIPS-butadiyne to (Z)-2-decenal.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve (R)-BINOL (0.2 eq) in anhydrous Et₂O (0.5 M). Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir for 2 hours to ensure complete formation of the chiral titanate complex.

  • Zinc Acetylide Formation: In a separate flask, dissolve TIPS-butadiyne (1.2 eq) in Et₂O. Add Cy₂NH (0.1 eq) followed by ZnEt₂ (3.0 eq, 1.0 M in hexanes). Stir for 30 minutes at room temperature.

  • Alkynylation: Transfer the zinc acetylide solution to the catalyst flask via cannula. Stir for 15 minutes, then add (Z)-2-decenal (1.0 eq) dropwise.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction typically reaches completion within 4–6 hours.

  • Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to prevent base-catalyzed racemization. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Phase 2: Desilylation of Intermediate 1

Target: (5S,6Z)-tetradeca-6-en-1,3-diyn-5-ol Objective: Expose the terminal alkyne for the second asymmetric addition.

  • Reaction: Dissolve Intermediate 1 in anhydrous THF (0.1 M) and cool to 0 °C.

  • Deprotection: Add TBAF (1.1 eq, 1.0 M in THF) dropwise.

  • IPC (Critical Step): Conjugated terminal diynes are highly sensitive to basic conditions and prone to cross-coupling/polymerization. Monitor continuously by TLC. Quench immediately with water upon complete consumption of the starting material (typically <40 minutes).

  • Isolation: Extract with Et₂O, wash with brine, and concentrate under reduced pressure at <25 °C. Do not store. Use Intermediate 2 immediately in Phase 3.

Phase 3: Total Synthesis of Falcarindiol

Target: (3S,8S,9Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol Objective: Establish the C3 stereocenter via asymmetric addition of Intermediate 2 to acrolein.

  • Catalyst Preparation: Repeat the preparation of the chiral titanate complex using (R)-BINOL (0.2 eq) and Ti(OiPr)₄ (1.5 eq) in Et₂O.

  • Metalation: Treat freshly prepared Intermediate 2 (1.0 eq) with Cy₂NH (0.1 eq) and ZnEt₂ (3.0 eq) in Et₂O for 30 minutes.

  • Alkynylation: Combine the solutions and add acrolein (1.5 eq) at 0 °C. (Note: Acrolein is highly volatile and prone to polymerization; use only freshly distilled reagent).

  • Purification & Validation: Quench with NH₄Cl, extract, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

  • Analytical Release: Validate the final product via Chiral HPLC (Chiralcel OD-H column) to confirm >98% de. Utilize ¹H-NMR to verify the (Z)-geometry of the C9-C10 double bond, ensuring the characteristic coupling constant (J ≈ 10.5 Hz) is present.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6436239, Falcarindiol." PubChem,[Link]

  • Zheng, G., et al. "Stereoselective Total Synthesis of (3R,8S)-Falcarindiol, a Common Polyacetylenic Compound from Umbellifers." Journal of Natural Products, vol. 62, no. 4, 1999, pp. 626-628.[Link]

  • Wang, X., et al. "Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes." Molecules, vol. 21, no. 1, 2016, p. 112.[Link]

Application

Application Note: NMR Spectral Data Assignments and Structural Elucidation of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive polyacetylenic oxylipin predominantly isolated from plants of the Apiaceae family (e.g., carrots, celery, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive polyacetylenic oxylipin predominantly isolated from plants of the Apiaceae family (e.g., carrots, celery, and Peucedanum praeruptorum) [1]. It is widely studied for its potent anti-inflammatory, antimutagenic, and antiproliferative properties, and acts as a PPARγ activator [1, 3]. Due to its complex conjugated system—comprising a terminal vinyl group, a central diacetylene core, an internal disubstituted olefin, and two chiral hydroxyl-bearing methine centers—precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, synthesis verification, and pharmacological profiling [2, 4].

This application note provides a comprehensive, self-validating protocol for the isolation, NMR acquisition, and spectral assignment of falcarindiol.

Causality in Experimental Design & Self-Validating Systems

When elucidating highly conjugated, lipophilic molecules like falcarindiol, the choice of solvent and acquisition parameters dictates the resolution of complex spin systems.

  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent. It provides excellent solubility for lipophilic polyacetylenes and prevents the rapid chemical exchange of hydroxyl protons often seen in protic solvents, allowing for sharper methine signals [2].

  • Self-Validating Protocol: To ensure data integrity, this protocol incorporates internal validation loops. The solvent residual peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as the primary chemical shift reference. Before initiating time-intensive 2D NMR experiments (COSY, HSQC, HMBC), a 1D ¹H spectrum must be acquired and assessed for a line width at half-height (ν₁/₂) of < 1.0 Hz. This confirms optimal magnetic field homogeneity (shimming), which is non-negotiable for resolving the critical multiplet structures of the H-2 (ddd) and H-10 (dt) protons [2].

  • T₁ Relaxation Considerations: The diacetylene core contains four quaternary carbons (C-4 to C-7). Because these carbons lack attached protons, they suffer from long longitudinal relaxation times (T₁) and lack Nuclear Overhauser Effect (NOE) enhancement. Therefore, ¹³C NMR acquisition requires an extended relaxation delay and a high number of scans to ensure adequate signal-to-noise ratios [1, 2].

Experimental Protocols: Isolation and NMR Acquisition

Step 1: Extraction and Chromatographic Purification
  • Biomass Processing: Macerate dried root biomass (e.g., Pycnocycla caespitosa or Daucus carota) and extract with methanol. Partition the crude extract between hexane and water to enrich the lipophilic polyacetylene fraction[1, 2].

  • Purification: Subject the hexane fraction to silica gel (SiO₂) column chromatography, eluting with a hexane/ethyl acetate gradient.

  • Final Polish: Achieve >99% purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acetonitrile/water gradient containing 0.05% TFA [3]. Monitor the eluent at 254 nm to selectively detect the conjugated diacetylene chromophore.

Workflow A Biomass Extraction (e.g., Apiaceae roots) B Solvent Partitioning (Hexane/Water) A->B C Chromatographic Purification (SiO2 Column & RP-HPLC) B->C D Purified Falcarindiol (>99% Purity) C->D E NMR Acquisition (1D/2D, CDCl3, 600 MHz) D->E F Structural Elucidation (Signal Assignment) E->F

Figure 1: Workflow for the isolation and NMR structural elucidation of falcarindiol.

Step 2: NMR Sample Preparation
  • Dissolve 5–10 mg of purified falcarindiol in 600 µL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 3: NMR Acquisition Parameters (600 MHz Spectrometer)
  • ¹H NMR: 600 MHz, 30° pulse angle, 2.5 s relaxation delay (d1), minimum 64 scans.

  • ¹³C NMR / DEPT-135: 150 MHz, 30° pulse angle, 2.0 s relaxation delay, minimum 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences with pulsed-field gradients. For HMBC, optimize the long-range coupling delay for ²J_CH and ³J_CH = 8 Hz.

Structural Elucidation Logic

The structural assignment of falcarindiol relies on mapping two distinct spin systems separated by the diacetylene core, and then bridging them using long-range heteronuclear correlations [2].

  • Spin System A (C-1 to C-3): The terminal vinyl group presents a characteristic ABX spin system. H-1a and H-1b appear as distinct doublets at δ 5.46 and 5.27, coupling with H-2 (δ 5.97, ddd). H-2 further couples to the hydroxymethine proton H-3 (δ 4.96).

  • Spin System B (C-8 to C-17): The internal olefin (C-9/C-10) is identified by protons at δ 5.53 and 5.64. COSY correlations link H-9 to the second hydroxymethine H-8 (δ 5.21), and H-10 to the aliphatic heptyl chain (H-11 to H-17) [2].

  • Bridging the Core: The four alkyne carbons (C-4, C-5, C-6, C-7) are quaternary and appear between δ 68.7 and 79.9. HMBC cross-peaks from H-3 to C-4/C-5, and from H-8 to C-6/C-7 unambiguously stitch the two spin systems together across the diacetylene bridge [1, 2].

NMR_Logic H1_H3 H-1 / H-2 / H-3 (Vinyl & Methine) H1_H3->H1_H3 COSY Alkyne C-4, C-5, C-6, C-7 (Diacetylene Core) H1_H3->Alkyne HMBC H8_H10 H-8 / H-9 / H-10 (Methine & Olefin) H8_H10->H8_H10 COSY H8_H10->Alkyne HMBC Aliphatic H-11 to H-17 (Heptyl Chain) H8_H10->Aliphatic HMBC Aliphatic->Aliphatic COSY

Figure 2: 2D NMR correlation network mapping the spin systems of falcarindiol.

Quantitative Data: NMR Spectral Assignments

The following table summarizes the ¹H (600 MHz) and ¹³C (150 MHz) NMR assignments for falcarindiol in CDCl₃, synthesized from validated literature data[1, 2].

Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
1 117.35.46 (d, 16.8, H-1a)5.27 (d, 10.0, H-1b)C-2, C-3
2 135.85.97 (ddd, 5.2, 10.0, 16.8)C-1, C-3
3 63.44.96 (d, 4.8)C-1, C-2, C-4, C-5
4 79.9--
5 68.7--
6 70.3--
7 77.3--
8 58.65.21 (d, 8.0)C-6, C-7, C-9, C-10
9 134.65.53 (dd, 8.0, 9.2)C-8, C-11
10 127.75.64 (dt, 9.2, 7.2)C-8, C-12
11–16 22.6 – 31.81.20 – 2.10 (m, 12H)-
17 14.10.90 (t, 6.8)C-15, C-16

Note: Aliphatic carbons C-11 through C-16 appear at δ 31.8, 29.3, 29.2, 29.1, 27.7, and 22.6 ppm. Exact assignment of these inner methylenes requires high-resolution 2D TOCSY or HSQC-TOCSY due to severe signal overlap.

References

  • Antimutagenic Activity of Falcarindiol from Peucedanum praeruptorum. ACS Publications. Available at:[Link]

  • Bioassay-directed isolation of falcarindiol and isoacetovanillon from Pycnocycla caespitosa based on KCl-induced contraction in rat uterus smooth muscles. PMC (NIH). Available at:[Link]

  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. RSC Publishing. Available at:[Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2. PubChem (NIH). Available at:[Link]

Method

Advanced In Vitro Cytotoxicity Profiling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Rationale Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as Falcarindio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as Falcarindiol (FaDOH) , is a highly bioactive polyacetylenic oxylipin naturally found in plants of the Apiaceae family (e.g., carrots, Cnidium officinale). FaDOH possesses a unique unsaturated electrophilic system that allows it to act as a highly alkylating compound. This structural feature enables it to bind covalently to cellular proteins, exerting potent cytotoxic, anti-inflammatory, and anti-cancer properties [1].

When designing in vitro cytotoxicity assays for FaDOH, researchers must account for its specific mechanism of action. Unlike non-specific necrotic agents, FaDOH initiates a targeted cascade: it activates Peroxisome Proliferator-Activated Receptor-γ (PPARγ), upregulates the ABCA1 cholesterol transporter, and triggers intracellular lipid droplet accumulation. This lipid redistribution induces severe Endoplasmic Reticulum (ER) stress (evidenced by Ca²⁺ release and upregulation of ATF4, CHOP, and GRP78), ultimately culminating in G0/G1 cell cycle arrest and caspase-dependent apoptosis [1, 2].

Because FaDOH induces metabolic arrest prior to terminal membrane rupture, a single-assay approach is insufficient . This application note provides a self-validating, multiplexed protocol utilizing both metabolic (WST-1/Resazurin) and membrane-integrity (LDH release) assays, coupled with mechanistic validation.

Mechanistic Pathway Visualization

SignalingPathway FaDOH Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) PPARg PPARγ Activation FaDOH->PPARg Covalent Binding ABCA1 ABCA1 Upregulation PPARg->ABCA1 Transcriptional Regulation Lipid Lipid Droplet Accumulation ABCA1->Lipid Cholesterol Redistribution ER_Stress Endoplasmic Reticulum (ER) Stress Ca2+ Release, ATF4, CHOP Lipid->ER_Stress Organelle Overload Apoptosis Apoptosis / Cell Cycle Arrest ER_Stress->Apoptosis Terminal Signal

Figure 1: Mechanistic pathway of Falcarindiol-induced cytotoxicity via PPARγ and ER stress.

Quantitative Baseline Data

When establishing dosing curves, it is critical to reference established viability thresholds. FaDOH exhibits cell-type-specific cytotoxicity, generally showing higher potency in neoplastic cells compared to healthy mesenchymal or epithelial cells [1, 3].

Table 1: Established IC₅₀ and Viability Thresholds for Falcarindiol

Cell LineTissue OriginFaDOH IC₅₀ / Viability ThresholdReference
MCF-7 Human Breast Adenocarcinoma~35.67 µM[3]
MDA-MB-231 Human Breast Carcinoma~7.5 µM (Induces ER Stress)[2]
HT-29 Human Colon Adenocarcinoma>20 µM (Decreased Viability)[1]
hMSCs Human Mesenchymal Stem Cells>50 µM (Toxic Threshold)[1]

Experimental Workflow & Causality

The Causality of Assay Selection: Relying solely on metabolic assays (like MTT or Resazurin) can yield artificially low IC₅₀ values because FaDOH induces G0/G1 cell cycle arrest, which halts metabolism long before the cell actually dies [3]. Conversely, relying solely on Lactate Dehydrogenase (LDH) release might miss early-stage apoptotic events, as the plasma membrane remains intact during early ER stress. Therefore, we mandate a multiplexed workflow :

  • Resazurin/WST-1 Assay: Captures the early onset of metabolic arrest and mitochondrial dysfunction.

  • LDH Release Assay: Confirms terminal membrane compromise and true cell death.

  • Mechanistic Validation (Ca²⁺ / RT-qPCR): Proves that the observed cytotoxicity is driven by the FaDOH-specific ER stress pathway rather than non-specific solvent toxicity.

Workflow Visualization

ExperimentalWorkflow Seed Cell Seeding (96-well plate) Treat FaDOH Treatment (1 - 100 µM) Seed->Treat WST Metabolic Assay (Resazurin / WST-1) Treat->WST LDH Membrane Integrity (LDH Release) Treat->LDH Mech Mechanistic Validation (Ca2+ Flux / RT-qPCR) Treat->Mech Analysis IC50 Determination & Causality Profiling WST->Analysis LDH->Analysis Mech->Analysis

Figure 2: Multiplexed in vitro cytotoxicity workflow for evaluating Falcarindiol.

Step-by-Step Experimental Protocols

Reagent Preparation & Quality Control
  • FaDOH Stock Solution: FaDOH is highly lipophilic and light-sensitive. Dissolve lyophilized FaDOH in 100% molecular-grade DMSO to create a 50 mM stock. Aliquot and store at -20°C in amber vials.

  • Vehicle Control: The final concentration of DMSO in all cell culture wells must never exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

Protocol A: Resazurin Metabolic Viability Assay

Purpose: To measure mitochondrial metabolic activity and detect early cell cycle arrest.

  • Cell Seeding: Seed cells (e.g., MCF-7 or HT-29) at a density of 5,000 cells/well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the media. Apply fresh media containing FaDOH at serial dilutions (e.g., 1, 5, 10, 20, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 72 hours [1].

  • Reagent Addition: Add Resazurin solution directly to the wells at a 1:9 ratio (e.g., 10 µL of Resazurin to 90 µL of media).

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. (Metabolically active cells will reduce blue resazurin to pink, highly fluorescent resorufin).

  • Detection: Read fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Self-Validation: Calculate viability as a percentage of the vehicle control after subtracting the blank background.

Protocol B: LDH Release Assay (Membrane Integrity)

Purpose: To quantify terminal cell death via the release of cytosolic Lactate Dehydrogenase into the media.

  • Preparation: Run this assay in parallel with Protocol A. 45 minutes prior to the end of the 24h or 72h FaDOH treatment period, add 10 µL of Lysis Buffer (or 1% Triton X-100) to the "Maximum LDH Release" control wells.

  • Harvesting: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate.

  • Reaction: Add 50 µL of the LDH Reaction Mixture to each well. Incubate the plate in the dark at room temperature for 30 minutes.

  • Termination: Add 50 µL of Stop Solution to each well.

  • Detection: Measure absorbance at 490 nm, with a reference wavelength of 680 nm to subtract background turbidity[2].

  • Self-Validation: Cytotoxicity (%) = [(Treated - Spontaneous Release) / (Maximum Release - Spontaneous Release)] × 100.

Protocol C: Mechanistic Validation (ER Stress via Intracellular Ca²⁺)

Purpose: To prove that the observed cytotoxicity is causally linked to FaDOH's mechanism of action (ER stress).

  • Seeding & Treatment: Seed breast cancer cells (e.g., MDA-MB-231) in a black-walled, clear-bottom 96-well plate. Treat with the established IC₅₀ dose of FaDOH (e.g., 7.5 µM) for 0, 8, 16, and 24 hours [2].

  • Dye Loading: Wash cells with HBSS and load with a fluorescent calcium indicator (e.g., Fluo-4 AM, 2-5 µM) for 30 minutes at 37°C.

  • Washing: Wash twice with HBSS to remove extracellular dye.

  • Detection: Measure fluorescence (Ex 494 nm / Em 516 nm). A time-dependent spike in intracellular Ca²⁺ validates the induction of ER stress, preceding the caspase-3 dependent apoptosis measured in Protocols A and B.

References

  • Christensen, K. B., et al. (2020). "Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models." Frontiers in Pharmacology, 11, 565524.[Link]

  • Kim, T. W., & Ko, S.-G. (2024). "A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer." Antioxidants, 13(12), 1533.[Link]

  • Bae, K. E., Choi, Y. W., Kim, S. T., & Kim, Y. K. (2011). "Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects." Molecules, 16(10), 8833-8847.[Link]

Application

Application Note: Supercritical Fluid Extraction of Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Executive Summary & Mechanistic Rationale Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely recognized in pharmacognosy as falcarindiol , is a highly bioactive C17-polyacetylene prevalent in the Apiaceae and Araliaceae plant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely recognized in pharmacognosy as falcarindiol , is a highly bioactive C17-polyacetylene prevalent in the Apiaceae and Araliaceae plant families 1. While it demonstrates significant therapeutic potential—particularly in oncology and immunology—its extraction presents a severe chemical engineering challenge. The molecule's conjugated diyne system (C4–C6) is thermodynamically unstable, making it highly susceptible to thermal degradation, oxidation, and photolytic polymerization during conventional liquid-solid extraction (e.g., Soxhlet).

To circumvent these degradation pathways, Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is the method of choice. SFE operates in an oxygen-free environment at mild temperatures, preserving the structural integrity of the polyacetylene while offering tunable solvating power 2.

Physicochemical Profiling & SFE Thermodynamics

The causality behind SFE parameter selection lies in the molecular structure of falcarindiol. Pure SC-CO₂ has a polarity index comparable to hexane. While this is ideal for non-polar lipids, falcarindiol possesses two hydroxyl groups (at C3 and C8). These hydroxyls increase the molecule's polarity and allow it to form strong hydrogen bonds with the cellulosic matrix of the plant root.

The Causality of Co-Solvents: Pure SC-CO₂ lacks the dipole moment required to disrupt these solute-matrix interactions. Therefore, a polar modifier is strictly required. The addition of 10% v/v absolute ethanol alters the critical parameters of the fluid mixture, significantly enhancing the solvating power for dihydroxylated polyacetylenes without compromising the low-temperature benefits of the supercritical phase 3.

Experimental Workflow

Fig 1: SFE workflow for falcarindiol extraction, highlighting co-solvent integration.

Validated SFE Protocol

This protocol is designed as a self-validating system, ensuring maximum yield while preventing molecular degradation.

Phase 1: Matrix Preparation
  • Lyophilization: Freeze-dry the raw root biomass (e.g., Daucus carota or Oplopanax horridus) to achieve a moisture content of <5%. Causality: Excess water acts as a diffusion barrier to SC-CO₂ and alters the phase equilibria of the extraction system.

  • Milling: Mill the dried biomass to a uniform particle size of 0.5 mm. Causality: This specific size maximizes the surface area for solvent contact while preventing pressure-drop channeling effects within the extraction bed.

Phase 2: SFE Execution
  • Loading: Pack 2.0 kg of the milled biomass into the SFE extraction vessel. Ensure uniform packing density to prevent fluid bypass.

  • Parameter Initialization:

    • Pressure: 330 bar. Causality: High pressure drastically increases the density of SC-CO₂, maximizing its lipid-solvating capacity2.

    • Temperature: 40°C. Causality: This temperature safely maintains the supercritical state of CO₂ (>31.1°C) while remaining well below the thermal degradation threshold of the highly reactive diyne bonds.

  • Co-Solvent Delivery: Introduce absolute ethanol at a constant rate of 10% v/v relative to the CO₂ flow (CO₂ flow rate: 12 kg/h ) 2.

  • Dynamic Extraction: Run the dynamic extraction phase for 150 minutes to ensure complete mass transfer from the intra-particle pores to the bulk fluid.

Phase 3: Depressurization & Recovery
  • Route the supercritical effluent through a heated restrictor valve into a cyclone separator.

  • Depressurize to atmospheric conditions. The CO₂ will instantly transition to a gas and vent off, leaving behind a highly concentrated, solvent-free ethanolic oleoresin containing the crude falcarindiol.

Quantitative Data: Extraction Efficiency Comparison

The addition of a co-solvent and the avoidance of high heat make SFE vastly superior to conventional methodologies.

Extraction MethodSolvent SystemTemp (°C)Yield (mg/kg f.w.)Degradation Profile
SFE (Optimized) SC-CO₂ + 10% EtOH4035.0Minimal / Intact
SFE (Unmodified) Pure SC-CO₂4012.5Minimal / Intact
Soxhlet Hexane6928.4High (Thermal Polymerization)
Maceration Ethanol2522.1Moderate (Oxidative)

Downstream Quality Control & Self-Validation

To guarantee the trustworthiness of the extraction, the resulting oleoresin must undergo analytical validation to confirm the presence and purity of heptadeca-1,9-dien-4,6-diyne-3,8-diol.

  • Analytical HPLC-DAD: Polyacetylenes possess a highly specific UV absorption signature due to their conjugated triple bonds. Validate the extract by confirming a characteristic triplet peak at λmax 232, 244, and 258 nm .

  • LC-MS Profiling: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode. The successful extraction of falcarindiol is confirmed by the presence of an [M-H]⁻ ion at m/z 259.23 4.

Bioactivity & Pharmacological Relevance

The rigorous preservation of falcarindiol's structure is critical because its bioactivity is entirely dependent on the intact diyne system. In vitro assays demonstrate that falcarindiol operates via two primary pharmacological pathways 5, 4:

  • Immunomodulation: It strongly inhibits COX-2 and iNOS expression in LPS-stimulated RAW 264.7 macrophages, directly suppressing nitric oxide (NO) release.

  • Oncology: It induces G0/G1 cell cycle arrest and apoptosis in MCF-7 human breast cancer cells by upregulating Bax and p53 mRNA expression while downregulating Bcl-2.

Fig 2: Dual bioactivity pathways of falcarindiol in macrophage and breast cancer cell lines.

References

  • Determination of polyacetylenes in carrot roots (Daucus carota L.) by high-performance liquid chromatography coupled with diode array detection. ResearchGate. 1

  • Characterization of Carrot Root Oil Arising from Supercritical Fluid Carbon Dioxide Extraction. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Effect of supercritical CO2 extraction variability on the yield of Tridax procumbens roots extract and (3S)-16,17-didehydrofalcarinol content. ResearchGate. 3

  • Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives. MDPI. 5

  • Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects. ResearchGate / PMC. 4

Sources

Method

Mass spectrometry fragmentation pattern of heptadeca-1,9-dien-4,6-diyne-3,8-diol

Application Note: Mass Spectrometry Fragmentation Profiling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive polyace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Profiling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive polyacetylene predominantly found in the Apiaceae family, notably in carrots (Daucus carota). It is heavily researched for its 1[1]. Due to its conjugated diyne system and thermal instability, accurate structural elucidation and quantification require highly optimized analytical techniques. This application note provides a comprehensive guide to the ionization behavior, tandem mass spectrometry (MS/MS) fragmentation mechanisms, and a self-validating liquid chromatography-mass spectrometry (LC-MS/MS) protocol for falcarindiol analysis.

Chemical Context & Ionization Dynamics

As an Application Scientist, understanding the causality behind ionization behavior is critical for method development. Falcarindiol (C₁₇H₂₄O₂) possesses a rigid, highly conjugated diyne core (C4-C6) flanked by two hydroxyl groups (C3, C8) and two terminal/internal double bonds (C1, C9). This specific architecture dictates its mass spectrometric profile:

  • Positive Ionization (ESI+): In positive electrospray ionization mode, the protonated molecular ion [M+H]⁺ (m/z 261.2) is highly unstable. The presence of the allylic/propargylic hydroxyl groups makes the molecule extremely susceptible to rapid in-source dehydration. Consequently, the dominant species observed are the [M - H₂O + H]⁺ ion at m/z 243.2 (often exhibiting 75-100% relative abundance) and the [M - 2H₂O + H]⁺ ion[2]. While ESI+ is useful for confirming the presence of hydroxyl moieties, it yields poor backbone fragmentation, making it suboptimal for definitive structural assignment.

  • Negative Ionization (ESI-): ESI- is the preferred mode for structural elucidation and Multiple Reaction Monitoring (MRM) quantification. Falcarindiol forms a stable deprotonated precursor ion[M-H]⁻ at m/z 259.2. Collision-induced dissociation (CID) of this precursor drives specific cleavages adjacent to the rigid diyne core. The two primary diagnostic fragmentation pathways involve the3[3].

Quantitative Data Summary

The following table summarizes the critical mass spectrometry parameters for falcarindiol, enabling rapid method transfer and MRM setup.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Relative Abundance / SignificanceMechanistic Origin
ESI (-) 259.2 [M-H]⁻203.1High (Primary Quantifier)Cleavage of the C3-C4 bond[3]
ESI (-) 259.2 [M-H]⁻105.0 / 107.0Medium (Qualifier)Cleavage of the C7-C8 bond[3]
ESI (+) 261.2 [M+H]⁺243.2Very High (75-100%)In-source loss of H₂O[2]
ESI (+) 243.2 [M-H₂O+H]⁺225.2Medium (55%)Loss of second H₂O / OH radical[2]

Fragmentation Pathway Visualization

The diagram below illustrates the divergent behavior of falcarindiol under positive and negative ionization conditions.

G Molecule Falcarindiol (C₁₇H₂₄O₂) ESI_Neg ESI⁻ Ionization [M-H]⁻ m/z 259.2 Molecule->ESI_Neg Negative Mode ESI_Pos ESI⁺ Ionization [M+H]⁺ m/z 261.2 Molecule->ESI_Pos Positive Mode Frag1 m/z 203.1 (C3-C4 Cleavage) ESI_Neg->Frag1 CID MS/MS Frag2 m/z 105.0 / 107.0 (C7-C8 Cleavage) ESI_Neg->Frag2 CID MS/MS Dehydrated m/z 243.2 [M-H₂O+H]⁺ ESI_Pos->Dehydrated In-Source Dehydration

ESI-MS/MS fragmentation pathways of falcarindiol in positive and negative ionization modes.

Self-Validating Experimental Protocol

To ensure high reproducibility and prevent degradation of the target analyte, the following step-by-step protocol utilizes Ultrasonic Liquid Extraction (ULP) coupled with UPLC-MS/MS.

Phase 1: Ultrasonic Liquid Extraction (ULP) Rationale: Traditional maceration is time-consuming and risks thermal degradation of the diyne system. ULP uses acoustic cavitation to rapidly disrupt cell walls, 2[2].

  • Sample Prep: Lyophilize and homogenize 1.0 g of plant tissue (e.g., carrot periderm) into a fine powder.

  • Internal Standard Addition: Spike the powder with 10 µL of a stable isotope-labeled standard (e.g., Falcarindiol-d4) or a structural analog.

    • Validation Check 1: Recovery of the internal standard post-extraction must exceed 85%. If lower, optimize the ultrasonic probe amplitude to prevent analyte degradation.

  • Extraction: Add 10 mL of Methanol/Ethyl Acetate (1:1, v/v). Submerge the ultrasonic probe and sonicate for 5 minutes at 40% amplitude in an ice bath to prevent thermal degradation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial (falcarindiol is highly light-sensitive).

Phase 2: LC-MS/MS Acquisition

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phase: Use a binary gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Run a linear gradient from 40% B to 95% B over 10 minutes.

  • MS Parameters: Operate the mass spectrometer in ESI negative mode.

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C

    • Set MRM transitions: 259.2 → 203.1 (Collision Energy: 18 eV) and 259.2 → 105.0 (Collision Energy: 22 eV).

Phase 3: Data Validation & Quality Control

  • Orthogonal UV Confirmation: Route the LC eluent through a Photodiode Array (PDA) detector prior to the MS.

    • Validation Check 2: Falcarindiol exhibits a2[2]. The presence of a 205.5 nm peak perfectly co-eluting with the m/z 259.2 MRM peak confirms the integrity of the conjugated diyne system and rules out isobaric interference.

  • Isotopic Pattern Fit (i-FIT): For high-resolution instruments (e.g., Q-TOF), verify that the exact mass of the [M-H]⁻ ion is within <5 ppm of the theoretical mass (259.1704) and matches the theoretical isotopic distribution[2].

References

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2 - PubChem. nih.gov. 1

  • Comparison of Polyacetylene Content in Organically and Conventionally Grown Carrots Using a Fast Ultrasonic Liquid Extraction Method. Journal of Agricultural and Food Chemistry - ACS Publications.2

  • Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of heptadeca-1,9-dien-4,6-diyne-3,8-diol during storage

Technical Support Center: Heptadeca-1,9-dien-4,6-diyne-3,8-diol A Guide for Researchers on Preventing Oxidative Degradation During Storage Welcome to the technical support resource for Heptadeca-1,9-dien-4,6-diyne-3,8-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Heptadeca-1,9-dien-4,6-diyne-3,8-diol

A Guide for Researchers on Preventing Oxidative Degradation During Storage

Welcome to the technical support resource for Heptadeca-1,9-dien-4,6-diyne-3,8-diol (also known as Falcarindiol)[1][2]. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of highly sensitive compounds. Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene containing a conjugated diene-diyne system, which makes it particularly susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice and best practices to ensure the long-term stability and efficacy of your samples in a direct question-and-answer format.

Troubleshooting Guide: Identifying and Addressing Degradation

This section is designed for users who suspect their sample may have already undergone degradation. Use the following guide to diagnose the issue and take corrective action.

dot

Troubleshooting_Flowchart Start Start: Degradation Suspected Observe Step 1: Observe Physical and Analytical Changes Start->Observe Physical Physical Changes: - Color change (yellowing/browning) - Gummy or viscous consistency - Precipitation in solution Observe->Physical Visual Inspection Analytical Analytical Changes: - New peaks in HPLC/GC - Decreased main peak area - New signals in NMR (e.g., aldehydes) - Carbonyl (C=O) stretch in IR Observe->Analytical Instrumental Analysis Cause Step 2: Identify Probable Cause Physical->Cause Analytical->Cause Oxygen Oxygen Exposure: - Improper inert gas blanket - Frequent vial opening - Leaky container seal Cause->Oxygen Temp Improper Temperature: - Storage above -20°C - Frequent freeze-thaw cycles Cause->Temp Light Light/UV Exposure: - Stored in clear vial - Left on lab bench Cause->Light Solution Step 3: Implement Corrective & Preventative Actions Oxygen->Solution Temp->Solution Light->Solution Discard Discard compromised sample to ensure data integrity. Solution->Discard For affected stock Implement Implement Strict Storage Protocol: - Aliquot new samples - Use amber vials with Teflon caps - Purge with Argon/Nitrogen - Store at ≤-20°C (or -80°C for long-term) - Minimize light exposure Solution->Implement For all future samples

Caption: Troubleshooting workflow for identifying and correcting degradation.

Q1: My sample of Heptadeca-1,9-dien-4,6-diyne-3,8-diol, which was a crystalline solid/clear solution, has turned yellow or brown. What happened?

A: A color change is a primary visual indicator of oxidative degradation. The conjugated diene and diyne systems in the molecule are chromophores that, upon oxidation, can form new structures that absorb light differently, resulting in a visible color change. This process is analogous to the degradation seen in other polyacetylenic compounds when exposed to air.[3][4] The initial steps of oxidation often involve the formation of radicals, which propagate a chain reaction, especially in the presence of oxygen.[5]

Q2: I ran an HPLC/GC analysis of my stored sample and see several new peaks that weren't there initially. Why?

A: The appearance of new peaks is a definitive sign of degradation. Oxidative attack on the alkene or alkyne functionalities can lead to a variety of byproducts, including hydroperoxides, epoxides, ketones, aldehydes, and eventually carboxylic acids from chain cleavage.[6][7] Each of these degradation products will have a different polarity and volatility, causing them to elute at different retention times in your chromatogram. A corresponding decrease in the area of the parent compound's peak should also be evident.

Q3: My compound is stored as a solid, but it has become gummy and difficult to handle. Is this related to degradation?

A: Yes, a change in physical consistency from a powder to a gummy or viscous state is a strong indicator of degradation, particularly for unsaturated compounds.[8] This occurs as the material absorbs moisture and undergoes oxidation, leading to the formation of a complex mixture of oxidized byproducts that can be less crystalline and more amorphous than the pure parent compound.

Frequently Asked Questions (FAQs): Proactive Storage and Handling

This section provides answers to common questions about the proper storage and handling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol to prevent degradation from occurring.

Q4: What is the fundamental reason Heptadeca-1,9-dien-4,6-diyne-3,8-diol is so unstable?

A: The instability arises from its chemical structure. It is a polyunsaturated fatty alcohol containing both conjugated diene (alternating double and single bonds) and diyne (alternating triple and single bonds) systems. These regions of high electron density are highly susceptible to attack by atmospheric oxygen, a process known as autoxidation.[3][9] This process is often initiated by factors like light, heat, or trace metal impurities and proceeds via a free-radical chain reaction, similar to lipid peroxidation.[5][10]

dot

Degradation_Pathway cluster_initiators Compound Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Unsaturated System) Radical_Formation Radical Formation (Initiation) Compound->Radical_Formation Initiators Initiators Oxygen Oxygen (O₂) Propagation Chain Reaction (Propagation) Forms Peroxyl Radicals Radical_Formation->Propagation + O₂ Propagation->Compound Attacks another molecule Degradation Degradation Products (Aldehydes, Ketones, etc.) Propagation->Degradation Heat Heat Heat->Radical_Formation Light Light (UV) Light->Radical_Formation Metals Metal Ions Metals->Radical_Formation

Caption: Key factors leading to the oxidative degradation of the compound.

Q5: What are the ideal storage conditions (temperature, atmosphere, container) for this compound?

A: To maximize shelf-life, stringent storage conditions are necessary. The following table summarizes the recommended best practices, which are crucial for preserving the integrity of unsaturated compounds.[8][11][12]

ParameterRecommendationRationale
Temperature ≤ -20°C for routine use. ≤ -70°C for long-term archival storage.Low temperatures significantly slow the rate of chemical reactions, including oxidation.[11][13]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes molecular oxygen, a key reactant in the oxidative degradation pathway.[8]
Container Amber glass vial with a Teflon-lined cap. Amber glass protects the compound from light, which can initiate radical formation.[12][13] Glass and Teflon are inert and prevent leaching of impurities that can occur with plastics.[8]
Form Solid (if stable) or in a degassed, high-purity organic solvent. Storing as a solid minimizes mobility and interaction with solvent impurities. If a solution is required, using a high-purity, degassed solvent is critical.

Q6: Should I use an antioxidant? If so, which one and at what concentration?

A: For extended storage, especially in solution, adding an antioxidant is a highly effective strategy. Antioxidants function by interrupting the oxidative chain reaction.

  • Primary Antioxidants (Radical Scavengers): These are the most effective type for this application. They react with and neutralize free radicals, stopping the degradation cycle.[14]

    • Recommended: Butylated hydroxytoluene (BHT) or other hindered phenolics like Vitamin E (α-tocopherol).

    • Working Concentration: Typically added at a low concentration, such as 0.01-0.1% (w/v). It's important to note that at very high concentrations, some antioxidants can exhibit pro-oxidant effects.[15]

  • Secondary Antioxidants (Peroxide Decomposers): These break down hydroperoxides, which are products of the initial oxidation that can further propagate the reaction.[14] They are often used in combination with primary antioxidants.

Q7: How should I properly handle the compound to minimize degradation during an experiment?

A: Proper handling during use is as important as long-term storage.

  • Aliquot: Upon receiving the compound, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.[12]

  • Temperature Equilibration: Before opening a vial, allow it to warm to room temperature completely.[8] Opening a cold vial can cause atmospheric moisture to condense inside, which can be detrimental.

  • Inert Atmosphere: When handling the solid or preparing solutions, work under a stream of inert gas (Argon or Nitrogen) whenever possible.

  • Minimize Exposure: Weigh out the material and prepare solutions as quickly as possible to minimize exposure to air and light.[16]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a framework for quantitatively assessing the stability of your compound under different storage conditions.

dot

Stability_Test_Workflow Start Start: Prepare Master Solution of Compound in Acetonitrile/Methanol T0 T=0 Analysis: Inject onto HPLC, Integrate Peak Area (A₀) Start->T0 Aliquoting Aliquot solution into separate amber vials for each test condition T0->Aliquoting Conditions Storage Conditions Aliquoting->Conditions C1 Condition 1: -20°C, Argon Headspace Conditions->C1 C2 Condition 2: 4°C, Air Headspace Conditions->C2 C3 Condition 3: -20°C, Argon, +0.05% BHT Conditions->C3 Analysis Analyze aliquots at specified time points (e.g., 1, 2, 4, 8 weeks) C1->Analysis C2->Analysis C3->Analysis Measure Measure Peak Area (Aₜ) and check for new peaks Analysis->Measure Calculate Calculate % Purity Remaining: (Aₜ / A₀) * 100 Measure->Calculate Plot Plot % Purity vs. Time for each condition Calculate->Plot

Caption: Experimental workflow for a time-course stability study.

Methodology:

  • Preparation: Prepare an accurate stock solution of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (e.g., 1 mg/mL) in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol).

  • Initial Analysis (T=0): Immediately perform an HPLC analysis on the freshly prepared solution. Record the retention time and integrate the peak area of the parent compound. This serves as your baseline (A₀).

  • Aliquoting: Dispense the stock solution into multiple amber HPLC vials, creating sets for each storage condition you wish to test (e.g., -20°C with inert gas, 4°C with air, -20°C with an antioxidant).

  • Incubation: Store the vials under their designated conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each condition. Allow it to equilibrate to room temperature before analysis.

  • HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 analysis.

  • Data Evaluation: Compare the peak area of the parent compound (Aₜ) to the initial area (A₀) to determine the percentage of compound remaining. Note the appearance and area of any new degradation peaks. Analytical techniques like high-temperature Gel Permeation Chromatography (GPC) can also be used to assess polymer degradation.[17] Spectroscopic methods like FTIR, Raman, and NMR can provide complementary information on structural changes.[18][19][20]

References

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • The Role of Conjugated Dienes in Lipid Peroxidation and Oxidation. Orango. [Link]

  • Autoxidative Degradation of Poly(phenylacetylene). Collection of Czechoslovak Chemical Communications. [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill. [Link]

  • Cyclic Polyacetylene. National Center for Biotechnology Information (PMC). [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. National Center for Biotechnology Information (PMC). [Link]

  • Oxidation of conjugated dienes into carboxylic acids by potassium permanganate. Chemistry Stack Exchange. [Link]

  • Aerobic Oxidations of Conjugated Dienes Using a Catalytic Palladium(II)−Quinone−Heteropolyacid System for Electron Transfer from Organic Substrates to Molecular Oxygen. ACS Publications. [Link]

  • The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk - A review. PubMed. [Link]

  • OXIDATIVE DEGRADATION OF POLYMERS. [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Center for Biotechnology Information (PMC). [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Chemical modification of polymers. 19. Oxidation of polyacetylene. ACS Publications. [Link]

  • Polyunsaturated fat - Wikipedia. Wikipedia. [Link]

  • All About Additives – The Role of Antioxidants. Nye Lubricants. [Link]

  • The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and 1 antioxidants in donor. [Link]

  • Redox-Active Heteroatom-Functionalized Polyacetylenes. PubMed. [Link]

  • Stability of Polyunsaturated Fatty Acids in Egg Powder Processed and Stored under Various Conditions. ACS Publications. [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol. PubChem. [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. National Center for Biotechnology Information (PMC). [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]

  • Heptadeca-1,9-dien-4,6-diyn-3-ol. PubChem. [Link]

  • Antioxidant Mechanisms in Lipid Oxidation Prevention. Allan Chemical Corporation. [Link]

  • Polyolefins Sustainability: Analytical Methods for Understanding Recycled Materials. Polymer Char. [Link]

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol. LookChem. [Link]

  • Heptadeca-1,8-diene-4,6-diyne-3,10-diol. Chemsrc. [Link]

  • Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa. [Link]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. [Link]

  • Exploring the Techniques Used in Polymer Analysis. Technology Networks. [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) from Daucus carota

Welcome to the Technical Support Center for the extraction and isolation of heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as falcarindiol . This highly bioactive C17-polyacetylene is primarily sourced from carro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as falcarindiol . This highly bioactive C17-polyacetylene is primarily sourced from carrot roots (Daucus carota) and is of significant interest in drug development due to its anti-inflammatory, anti-proliferative, and PPARγ-modulating properties[1][2].

Because falcarindiol contains a conjugated diyne-diene structure and two hydroxyl groups, it is highly susceptible to thermal degradation, photo-oxidation, and isomerization. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers maximize extraction yield and purity.

Part 1: Optimized Extraction Workflow

The following diagram illustrates the optimized Ultrasound-Assisted Extraction (UAE) pathway, which significantly reduces extraction time and limits the degradation of polyacetylenes compared to traditional maceration[3].

G N1 Carrot Root Pretreatment (Lyophilization & Milling) N2 Solvent Addition (Ethyl Acetate) N1->N2 Homogenized Matrix N3 Ultrasound-Assisted Extraction (UAE) (T < 40°C, Dim Light) N2->N3 Solvent:Solid Ratio N4 Centrifugation & Filtration N3->N4 Cavitation & Release N5 Vacuum Concentration (T = 30°C) N4->N5 Crude Extract N6 HPLC-UV/MS Quantification N5->N6 Purified Falcarindiol

Optimized Ultrasound-Assisted Extraction (UAE) workflow for falcarindiol recovery.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my falcarindiol yield degrading or showing peak splitting during HPLC analysis?

Mechanistic Cause: Heptadeca-1,9-dien-4,6-diyne-3,8-diol is highly sensitive to heat and UV light. Exposure to temperatures exceeding 50°C or ambient laboratory lighting induces photo-oxidation and isomerization of its Z-double bonds, leading to degradation products and split peaks on chromatograms. Expert Solution:

  • Exclude Light: Conduct all extraction and concentration steps in amber glassware or under dim light conditions[1].

  • Control Temperature: If using Ultrasound-Assisted Extraction (UAE), the acoustic cavitation generates localized heat. You must use a jacketed cooling vessel or an ice bath to maintain the macroscopic solvent temperature strictly below 40°C[4].

  • Gentle Concentration: Evaporate the solvent in vacuo at a maximum water bath temperature of 30°C[1].

Q2: How can I maximize falcarindiol selectivity while minimizing the co-extraction of carotenoids and lipids?

Mechanistic Cause: Carrots are rich in highly non-polar carotenoids (e.g., β-carotene). While supercritical fluid extraction (SFE) is excellent for carotenoids, it often requires co-solvents (like ethanol) to extract the slightly more polar falcarindiol (which contains two hydroxyl groups at C3 and C8). Expert Solution: Use Ethyl Acetate (EtOAc) as the primary extraction solvent. EtOAc possesses the ideal moderate polarity to efficiently solubilize the diol structure of falcarindiol while leaving behind highly polar sugars and minimizing the excessive pull of non-polar waxes[1]. For Accelerated Solvent Extraction (ASE), limiting the temperature to 40°C prevents the "plugging" effect caused by melting lipids, which otherwise reduces the extraction yield[4].

Q3: What is the most effective pre-treatment for carrot roots prior to extraction?

Mechanistic Cause: Fresh carrots contain ~88% water. High moisture content creates a biphasic system with organic solvents like EtOAc, hindering mass transfer and reducing the penetration of the solvent into the plant matrix. Expert Solution: Lyophilization (freeze-drying) is mandatory. Flash-freeze diced carrot roots at -80°C, then lyophilize for 72 hours. Mill the dried matrix into a fine powder using a ball mill (e.g., 2 minutes) to increase the surface-area-to-volume ratio, ensuring complete solvent penetration[4].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, follow this step-by-step methodology for the Ultrasound-Assisted Extraction (UAE) of falcarindiol. This protocol incorporates built-in validation checkpoints.

Step 1: Matrix Preparation

  • Wash and peel Daucus carota roots. (Note: Falcarindiol is most concentrated in the periderm/peel; do not discard the peel if maximizing total yield is the goal, though peeled roots are often used for dietary studies[3])

  • Dice into 1x1 cm cubes and freeze at -80°C for 3 hours.

  • Lyophilize for 72 hours.

    • Validation Checkpoint: Weigh the sample before and after lyophilization. A mass reduction of ~85-88% confirms adequate moisture removal.

  • Mill the freeze-dried sample into a homogeneous powder.

Step 2: Ultrasonic Liquid Processing (ULP)

  • Weigh exactly 0.5 g of the lyophilized carrot powder into an amber centrifuge tube.

  • Add 5.0 mL of HPLC-grade Ethyl Acetate (EtOAc).

  • Insert the ultrasonic probe (or place in an ultrasonic bath) and sonicate.

    • Critical Parameter: Set the pressure/amplitude to achieve cavitation, but monitor the solvent temperature with a thermocouple. If T>40∘C , pause sonication or increase external cooling[4].

  • Extract for 5 to 10 minutes. This rapid timeframe prevents the prolonged oxidation seen in 24-hour traditional maceration[3].

Step 3: Separation and Drying

  • Centrifuge the mixture at 1000 rpm for 10 minutes to pellet the exhausted matrix[5].

  • Decant the supernatant into an amber flask. Repeat the extraction process (Steps 2.2 - 3.1) on the pellet to ensure >93% recovery[3].

  • Combine the extracts and dry over anhydrous sodium sulfate ( Na2​SO4​ ) to remove any residual moisture[1].

Step 4: Concentration and Analysis

  • Concentrate the dried extract in vacuo using a rotary evaporator set to 30°C under dim light[1].

  • Reconstitute the resulting residue in a known volume of methanol for HPLC-UV/MS quantification.

    • Validation Checkpoint: Monitor UV absorbance at 205 nm, which is the characteristic absorption maximum for the conjugated diyne-diene chromophore of falcarindiol.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various extraction methodologies for polyacetylenes, allowing researchers to select the optimal approach based on their laboratory capabilities.

Extraction MethodologyPrimary SolventOperating TempExtraction TimeFalcarindiol Recovery / YieldKey Advantage / Limitation
Traditional Maceration Ethyl Acetate22°C24 hours~21.1 mg/g extract[1]Advantage: No specialized equipment.Limitation: High risk of oxidation due to long exposure.
Ultrasound-Assisted (UAE) Ethyl Acetate< 40°C5–10 mins> 93% recovery[3]Advantage: Rapid, prevents degradation.Limitation: Requires strict thermal monitoring.
Accelerated Solvent (ASE) EtOAc/MeOH/PE40°C10 minsHigh (Simultaneous)[4]Advantage: Excellent for concurrent carotenoid extraction.Limitation: High pressure (50-70 bar) equipment needed.

References

  • Comparison of Polyacetylene Content in Organically and Conventionally Grown Carrots Using a Fast Ultrasonic Liquid Extraction Method. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. RSC Publishing. Available at:[Link]

  • Comparison of different clean-up methods for simultaneous HPLC determination of carotenoids and polyacetylenes in carrot roots. OpenAgrar. Available at:[Link]

  • Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes. Food & Function (RSC Publishing). Available at:[Link]

  • University of Southern Denmark Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation. SDU Research Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Molecular Profile & Chromatographic Causality Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylene predominantly found in the Apiaceae family (e.g., carrots, cele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profile & Chromatographic Causality

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylene predominantly found in the Apiaceae family (e.g., carrots, celery, and ginseng)[1]. Achieving baseline resolution and high peak symmetry for this compound is notoriously difficult due to three intrinsic molecular properties:

  • Conjugated Diene-Diyne System: This highly reactive chromophore is susceptible to rapid photo-oxidation and thermal degradation[2]. It also exhibits weak UV absorbance, necessitating low-wavelength detection (typically 203–220 nm)[3], which is highly prone to baseline drift from organic modifiers.

  • Dual Hydroxyl Groups (C3 and C8): These polar functional groups act as strong hydrogen bond donors. On standard C18 columns, they interact with unreacted, acidic silanol groups on the silica matrix, causing severe peak tailing and poor resolution.

  • Structural Homology: Falcarindiol frequently co-elutes with its natural derivatives, such as falcarinol (which lacks the C8 hydroxyl) and falcarindiol-3-acetate[4]. The minor differences in polarity require highly optimized mobile phase selectivity.

Troubleshooting FAQs

Q1: I am experiencing severe peak tailing for falcarindiol, leading to poor integration. How can I improve peak symmetry? Causality: Peak tailing in hydroxylated polyacetylenes is almost exclusively caused by secondary interactions between the C3/C8 hydroxyl groups and residual silanols on the stationary phase. Solution:

  • Stationary Phase: Switch to a densely end-capped or polar-embedded C18 column (e.g., Develosil ODS-HG-5)[3].

  • Mobile Phase: Introduce a volatile organic acid modifier, such as 0.1% formic acid or acetic acid, into the aqueous phase. This suppresses the ionization of residual silanols (keeping them protonated), thereby eliminating the secondary ion-exchange retention mechanism.

Q2: Falcarindiol and falcarindiol-3-acetate are co-eluting. How do I achieve baseline resolution? Causality: Acetonitrile, a common organic modifier, is a dipole-type solvent that often fails to provide sufficient selectivity ( α ) for resolving the subtle hydrogen-bonding differences between the hydroxyl and acetate functional groups. Solution:

  • Change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that actively participates in hydrogen bonding, significantly improving the separation of hydroxylated polyacetylenes[3].

  • Flatten the gradient slope during the critical elution window (e.g., hold at 70% Methanol for several minutes before ramping to 100%).

Q3: My retention times are shifting, and peak areas are decreasing over consecutive runs. Is the column failing? Causality: This is rarely a column issue. Falcarindiol is highly sensitive to heat, light, and oxidation[2]. Decreasing peak areas indicate that the compound is degrading into oxidation products or isomerizing directly in the autosampler. Solution:

  • Maintain the autosampler temperature strictly at 4°C.

  • Use amber glass vials to prevent photo-degradation[2].

  • Prepare all samples in dim light and consider purging the sample headspace with nitrogen gas prior to injection.

Q4: The baseline is excessively noisy at 203 nm, obscuring low-concentration samples. What are my alternatives? Causality: At 203 nm, many organic solvents (especially methanol) absorb UV light, causing baseline drift during gradient elution. Solution: If UV detection is insufficient, utilize Charged Aerosol Detection (CAD). CAD provides uniform, highly sensitive detection for weak chromophores like falcarindiol without being affected by mobile phase optical properties[5].

Validated Experimental Workflow

To ensure self-validating results, the following protocol incorporates internal checks for degradation and recovery.

Step 1: Accelerated Extraction (Dim Light)
  • Lyophilize and mill the biological matrix (e.g., carrot roots) into a fine powder.

  • Weigh 1.00 g of the sample and transfer it to a light-protected extraction vessel.

  • Add 5.0 mL of cold Ethyl Acetate (EtOAc)[2].

  • Perform Ultrasonic Liquid Extraction (ULP) for 15 minutes. ULP significantly reduces extraction time while maintaining high recovery rates (~93% for falcarindiol)[4].

  • Centrifuge at 1000 rpm for 10 minutes at 5°C[2].

  • Evaporate the supernatant to dryness in vacuo at 25°C and immediately reconstitute in 2.0 mL of EtOAc[2]. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial[2].

Step 2: HPLC-DAD Separation
  • Column: Densely end-capped C18 (e.g., 250 mm × 20 mm for preparative, or 250 mm x 4.6 mm for analytical).

  • Column Temperature: 25°C[3].

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: Diode Array Detector (DAD) set to 203 nm (monitor 200–595 nm for peak purity analysis)[3].

Step 3: System Validation
  • Peak Purity: Utilize the DAD software to calculate the peak purity index across the falcarindiol peak. A purity angle greater than the purity threshold validates the absence of co-eluting degradants.

  • Stability Check: Inject a reference standard regularly to monitor for on-column degradation, oxidation, or isomerization[2].

Quantitative Data Presentation

Table 1: Chromatographic Troubleshooting Matrix for C17-Polyacetylenes

CompoundStructural FeatureKey Chromatographic ChallengeOptimal UV Detection
Falcarindiol Two -OH groups (C3, C8)Severe peak tailing; silanol interactions203 nm
Falcarinol One -OH group (C3)Co-elution with falcarindiol; high hydrophobicity203 nm
Falcarindiol-3-acetate Esterified -OH at C3Co-elution; subtle polarity shifts203 nm

Table 2: Optimized Methanol/Water Gradient Elution Profile [3]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)Curve Type
0.08020Initial
50.00100Linear Ramp
60.00100Isocratic Hold
70.08020Linear Ramp
80.08020Re-equilibration

Workflow Visualization

G Start Poor Resolution or Tailing in Falcarindiol? CheckTailing Is it Peak Tailing? Start->CheckTailing CheckCoelution Is it Co-elution (e.g., with Falcarinol)? Start->CheckCoelution Degradation Are Peak Areas Decreasing? Start->Degradation Silanol Cause: Silanol Interactions with C3/C8 Hydroxyls CheckTailing->Silanol Selectivity Cause: Insufficient Selectivity (Alpha) CheckCoelution->Selectivity Oxidation Cause: Photo-oxidation of Diene-Diyne System Degradation->Oxidation EndCap Action: Use End-capped C18 & 0.1% Formic Acid Silanol->EndCap Gradient Action: Switch to MeOH/H2O & Flatten Gradient Selectivity->Gradient AmberVial Action: 4°C Autosampler, Amber Vials, Dim Light Oxidation->AmberVial

Troubleshooting workflow for falcarindiol chromatographic resolution and stability issues.

References

  • Comparison of Polyacetylene Content in Organically and Conventionally Grown Carrots Using a Fast Ultrasonic Liquid Extraction Method. Journal of Agricultural and Food Chemistry.[Link]

  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. PMC - National Institutes of Health.[Link]

  • The Polyacetylenes Falcarinol and Falcarindiol Affect Stress Responses in Myotube Cultures in a Biphasic Manner. PMC - National Institutes of Health.[Link]

  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions. University of Southern Denmark.[Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of Heptadeca-1,9-dien-4,6-diyne-3,8-diol for Cell Culture Applications

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the promising but poorly water-soluble compound, heptadeca-1,9-dien-4,6-diyne-3,8-diol, also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the promising but poorly water-soluble compound, heptadeca-1,9-dien-4,6-diyne-3,8-diol, also known as Falcarindiol. Given its significant biological activities, including anti-inflammatory and antineoplastic properties, its effective use in cell-based assays is paramount. This guide provides a comprehensive overview of strategies to improve its aqueous solubility, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when preparing heptadeca-1,9-dien-4,6-diyne-3,8-diol for cell culture experiments.

Q1: I'm having trouble dissolving heptadeca-1,9-dien-4,6-diyne-3,8-diol in my cell culture medium. Why is this happening?

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a lipophilic molecule, meaning it has very low solubility in water-based solutions like cell culture media. One source estimates its water solubility to be as low as 1.745 mg/L. This poor aqueous solubility is a common challenge for many organic compounds with potential therapeutic value. When directly added to your medium, it will likely not dissolve and may form a precipitate, leading to inaccurate and non-reproducible results in your cell-based assays.

Q2: What is the most common initial approach to solubilizing a hydrophobic compound like this for in vitro studies?

The most prevalent initial strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution. This stock solution is then serially diluted into the cell culture medium to achieve the desired final concentration. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[1]

Q3: How do I properly prepare a DMSO stock solution of heptadeca-1,9-dien-4,6-diyne-3,8-diol?

Proper preparation of a DMSO stock solution is critical for accurate and reproducible experiments. Here is a standard protocol:

  • Determine the desired stock concentration: A common starting point is to prepare a 10 mM stock solution.

  • Calculate the required mass: Based on the molecular weight of heptadeca-1,9-dien-4,6-diyne-3,8-diol (approximately 260.37 g/mol ), calculate the mass needed for your desired volume and concentration.

  • Dissolution: Accurately weigh the compound and dissolve it in the appropriate volume of high-purity, sterile DMSO. Vortexing or gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1][2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: Are there limits to the final concentration of DMSO I can use in my cell culture?

Yes, this is a critical consideration. High concentrations of DMSO can be toxic to cells and may interfere with your assay.[1][3][4] The maximum tolerated concentration of DMSO is cell-line dependent and should be experimentally determined.[5][6] Generally, the final DMSO concentration in the culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[2][5][7] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.[8]

Q5: My compound precipitates when I dilute the DMSO stock into the aqueous cell culture medium. What should I do?

This is a common issue known as "solvent shock." When the DMSO stock is rapidly diluted into the aqueous medium, the compound's local concentration may exceed its solubility limit in the mixed solvent system, leading to precipitation. The troubleshooting guide below provides detailed steps to address this.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to resolving the precipitation of heptadeca-1,9-dien-4,6-diyne-3,8-diol upon its addition to cell culture media.

Initial Steps to Mitigate Precipitation
  • Optimize the Dilution Method:

    • Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step in pre-warmed cell culture medium.[2][9] For example, create a 1:10 or 1:100 intermediate dilution, and then add this to your final culture volume. This gradual reduction in DMSO concentration can prevent the compound from crashing out of solution.[10]

    • Gentle Mixing: When adding the compound solution to the medium, mix gently by swirling or pipetting up and down slowly. Avoid vigorous vortexing, which can introduce air bubbles and potentially promote precipitation.[1]

  • Pre-warm the Cell Culture Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility and prevent precipitation that might occur at lower temperatures.[11]

  • Sonication: If precipitation still occurs, brief sonication of the final compound-media solution in a water bath can sometimes help to redissolve the precipitate.[1][12] However, be cautious as this may not be suitable for all compounds or experimental setups.

Advanced Solubilization Strategies

If the above steps are insufficient, more advanced formulation strategies may be necessary. The following sections detail the use of co-solvents and cyclodextrins, which have been shown to be effective for solubilizing hydrophobic compounds.

In-Depth Technical Guide: Advanced Solubilization Techniques

For compounds with very low aqueous solubility like heptadeca-1,9-dien-4,6-diyne-3,8-diol, alternative solubilization methods beyond simple DMSO dilution may be required.

Method 1: Co-Solvent Systems (e.g., PEG 300 and Tween 80)

A previously reported in-vivo formulation for a similar compound utilized a co-solvent system of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[13] This approach can be adapted for in vitro use.

  • Mechanism of Action:

    • Polyethylene Glycol 300 (PEG 300): A water-miscible co-solvent that helps to dissolve poorly soluble compounds.[14] Recent studies have also shown that PEG 300 can influence cell differentiation in culture, a factor to consider in your experimental design.[15]

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug upon dilution in aqueous media and can improve the stability of the formulation.[14][16] In cell culture, Tween 80 is used at very low concentrations to maintain membrane integrity.[16]

  • Experimental Protocol: Preparing a Co-Solvent Formulation

    • Prepare a high-concentration stock solution of heptadeca-1,9-dien-4,6-diyne-3,8-diol in 100% DMSO (e.g., 25 mg/mL).

    • In a sterile tube, sequentially add the components of the vehicle, vortexing thoroughly after each addition:

      • 400 µL of PEG 300

      • 100 µL of the 25 mg/mL compound stock in DMSO

      • 50 µL of Tween 80

    • Slowly add 450 µL of sterile saline or cell culture medium while vortexing to create a 1 mL final solution. This gradual addition is crucial to prevent precipitation.[14]

    • The resulting solution will have a final compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline/medium.

    • This stock can then be further diluted in your cell culture medium to achieve the desired final treatment concentrations. Remember to calculate the final percentage of each vehicle component in your cell culture wells and include an appropriate vehicle control.

Method 2: Cyclodextrin-Based Formulations (e.g., SBE-β-CD)

Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin that is a powerful solubilizing agent approved for pharmaceutical use.[3]

  • Mechanism of Action: SBE-β-CD has a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic heptadeca-1,9-dien-4,6-diyne-3,8-diol molecule can be encapsulated within the lipophilic cavity, forming a water-soluble inclusion complex.[17][18] This complex increases the apparent water solubility of the compound and can enhance its stability.[19]

  • Experimental Protocol: Preparing a SBE-β-CD Formulation

    • Prepare a 20% (w/v) SBE-β-CD solution:

      • Dissolve 2 g of SBE-β-CD powder in sterile, distilled water or saline to a final volume of 10 mL.

      • Gentle heating (37°C) or sonication may be required to fully dissolve the SBE-β-CD.[20]

    • Prepare a 10% DMSO / 90% (20% SBE-β-CD in saline) vehicle:

      • Mix 1 part 100% DMSO with 9 parts of the 20% SBE-β-CD solution.

    • Dissolve the compound:

      • Dissolve heptadeca-1,9-dien-4,6-diyne-3,8-diol directly into this mixed vehicle to your desired stock concentration. A concentration of ≥ 2.5 mg/mL has been reported to be achievable with this method.

    • Dilution for Cell Culture:

      • This stock solution can then be serially diluted into your cell culture medium. As with other methods, it is crucial to determine the maximum tolerated concentration of the entire vehicle formulation for your specific cell line.

Validation and Best Practices

No matter which solubilization method you choose, proper validation is essential for the integrity of your experimental results.

Determining the Maximum Tolerated Concentration (MTC) of the Vehicle

It is imperative to determine the highest concentration of your chosen solvent or vehicle that does not significantly affect the viability or function of your cells.

  • Protocol for MTC Determination:

    • Prepare Vehicle Dilutions: Create a serial dilution of your final vehicle (e.g., DMSO, or the mixed co-solvent/cyclodextrin formulation) in your complete cell culture medium.

    • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay.

    • Treatment: Treat the cells with the various concentrations of the vehicle. Include a "medium only" control.

    • Incubation: Incubate the cells for the duration of your planned experiment.

    • Viability Assay: Use a standard cell viability assay (e.g., MTT, XTT, or a fluorescence-based assay) to assess cytotoxicity.

    • Analysis: The MTC is the highest concentration of the vehicle that does not cause a significant decrease in cell viability compared to the "medium only" control.

Data Presentation: Summary of Solubilization Strategies
Solubilization MethodKey ComponentsMechanism of ActionAdvantagesDisadvantages
DMSO Stock Dilution Dimethyl sulfoxide (DMSO)Organic co-solventSimple, widely used, effective for many compoundsPotential for cytotoxicity, can cause compound precipitation upon dilution
Co-Solvent System DMSO, PEG 300, Tween 80Increased solvent capacity and emulsificationCan achieve higher compound concentrations, may improve stabilityMore complex formulation, potential for excipient-induced cellular effects
Cyclodextrin Complexation Sulfobutylether-β-cyclodextrin (SBE-β-CD)Encapsulation of the hydrophobic compound in a water-soluble complexHigh solubilization capacity, low toxicity, can improve stabilityHigher cost, potential for interactions with other molecules
Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for solubilizing a hydrophobic compound for cell culture assays.

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting & Optimization cluster_2 Advanced Solubilization Methods cluster_3 Final Validation & Experimentation A Dissolve Heptadeca-1,9-dien-4,6-diyne-3,8-diol in 100% DMSO B Dilute DMSO stock into pre-warmed cell culture medium A->B C Observe for precipitation B->C D Precipitation Observed C->D E No Precipitation C->E F Optimize Dilution (Intermediate Steps) D->F H Proceed to MTC Determination E->H G Consider Advanced Solubilization F->G If still precipitating I Co-Solvent System (PEG 300/Tween 80) G->I J Cyclodextrin Complexation (SBE-β-CD) G->J L Perform Cell-Based Assay with appropriate vehicle control H->L K Determine MTC of chosen vehicle I->K J->K K->L

Figure 1. A decision-making workflow for solubilizing heptadeca-1,9-dien-4,6-diyne-3,8-diol.

References

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • Wülfing, C., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Journal of Applied Toxicology, 19(3), 163-165.
  • Singh, R., et al. (2015). Sulfobutyl Ether β-cyclodextrin | Inclusion Complexes | Drug Delivery | Modelling | Solubility | Stability. Indian Journal of Pharmaceutical Sciences, 77(4), 398-408.
  • O'Sullivan, A. M., et al. (2004). Use of Tween 40 and Tween 80 to deliver a mixture of phytochemicals to human colonic adenocarcinoma cell (CaCo-2) in culture. British Journal of Nutrition, 91(5), 757-764.
  • Gao, P., et al. (2013). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. Molecular Pharmaceutics, 10(11), 4209-4217.
  • Loftsson, T., et al. (2017). Benefits and Limitations of Using Cyclodextrins in Drug Formulations.
  • Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. Pharmaceutics, 11(11), 598.
  • Chen, Y.-T., et al. (2021). Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin. Molecules, 26(23), 7384.
  • BenchChem. (2025). Preparation of AN-12-H5 Stock Solutions for Cell Culture.
  • BenchChem. (2026).
  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. [Link]

  • BenchChem. (2026, March). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2026). Technical Support Center: N6022 Formulation with PEG300 and Tween-80 for Injection.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]

  • d-Limonene.com. (2021, October 13). The future of lipid-based drug delivery systems. [Link]

  • BenchChem. (2026).
  • Stanekzai, A., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 438-444.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • Gao, P., et al. (2012). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Molecular Pharmaceutics, 9(11), 3245-3258.
  • Frontiers. (2022, June 20). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
  • MDPI. (2022, January 11). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. [Link]

  • Open Access Journals. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. [Link]

  • Journal of Pharmaceutical Investigation. (2024, November 27). The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80.
  • Open Access Journals. (2025, June 30). Nanosuspensions: Enhancing Drug Solubility and Bioavailability. [Link]

  • Drug Development and Delivery. (2023, December 5). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. [Link]

  • BenchChem. (2026). Technical Support Center: (+)-Menthol Solubility for Cell-Based Assays.
  • MDPI. (2020, October 13). Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety. [Link]

  • Hopax Fine Chemicals. (2021, May 10). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). [Link]

  • PubMed. (2024, July 8). PEG 300 Promotes Mesodermal Differentiation in iPSC-Derived Embryoid Body Formation In Vitro. [Link]

  • MDPI. (2025, November 24). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • SciSpace. (2015).
  • BenchChem. Application Notes and Protocols for Ophthalmic Solutions using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD).
  • ResearchGate. (2026, January 20). How should SBE-β-CD (Sulfobutylether-β-Cyclodextrin) be stored? [Link]

  • RSC Publishing. (2013). Digital microfluidics for cell-based assays. Lab on a Chip, 13(18), 3528-3536.

Sources

Troubleshooting

Technical Support Center: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Handling &amp; UV Stability

Overview & Scientific Context Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive C17-polyacetylene oxylipin naturally synthesized in the Apiaceae family (e.g., carrots, celery)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Context

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive C17-polyacetylene oxylipin naturally synthesized in the Apiaceae family (e.g., carrots, celery)[1]. Structurally, it features a highly reactive pharmacophore consisting of dual double bonds (C1/2, C9/10), two conjugated triple bonds (C4/5, C6/7), and two hydroxyl groups at C3 and C8[1].

While these unique structural elements are responsible for its potent anti-inflammatory, antibacterial, and anticancer properties[1], they also render the molecule highly susceptible to photodecomposition, oxidative stress, and thermal degradation[2]. As a Senior Application Scientist, I frequently see researchers lose massive amounts of product yield or bioactivity due to improper handling. This guide provides a self-validating system of protocols and troubleshooting steps to ensure the structural integrity of falcarindiol during extraction, purification, and storage.

Mechanism of UV-Induced Degradation (The "Why")

Polyacetylenes like falcarindiol are inherently unstable under ultraviolet (UV) light[2]. The conjugated diyne system acts as a highly sensitive chromophore. When exposed to UV photons (particularly in the 205–254 nm range), the π -electrons within the triple bonds are excited, leading to radical formation. This triggers a cascade of irreversible second-order sequential reactions, including oxidation, cross-linking, and complete photodecomposition[2].

The loss of this conjugated system directly correlates with a complete loss of biological activity, as the degraded molecule can no longer form the stable carbocations necessary for its pharmacological mechanism of action[2][3].

UV_Degradation A Falcarindiol (Conjugated Diyne) B UV Light Exposure (205-254 nm) A->B C π-Electron Excitation & Radical Formation B->C D Photodecomposition & Cross-linking C->D E Loss of Pharmacophore (Bioactivity Drop) D->E

Caption: Logical pathway of UV-induced photodecomposition in falcarindiol.

Troubleshooting Guide & FAQs (The "What")

Q: My falcarindiol analytical standard is degrading rapidly in solution, even when kept on the bench for just a few hours. What is causing this? A: The primary culprits are your solvent choice and ambient light exposure. Pure polyacetylenes are notoriously unstable in certain solvents. Research indicates that falcarinol-type compounds decompose rapidly in dimethyl sulfoxide (DMSO) at room temperature, with a half-life of less than 24 hours[4]. DMSO acts as a polar aprotic vehicle that facilitates oxidative degradation when combined with ambient lab light. Solution: Switch your working solvent to ethanol or n-hexane for short-term handling, and always use amber glass vials to block ambient UV/Vis radiation[4].

Q: I need to monitor my extraction using HPLC with UV detection. How do I detect falcarindiol without blasting it with destructive UV light? A: Falcarindiol has characteristic UV-maxima above 225 nm due to its conjugated triple bonds, but the extinction coefficients ( ϵ ) are extremely low ( ϵ<6000 )[2]. If you monitor at >225 nm, you will need higher concentrations and longer exposure times, risking degradation. Solution: Set your HPLC-UV/VIS detector to 205 nm . Detection at 205 nm improves the UV sensitivity of falcarinol-type polyacetylenes by a factor of 10[2]. This allows you to detect concentrations as low as 0.5 mg/kg while minimizing the total UV energy transferred to the sample[2].

Q: Does UV degradation actually impact the biological data in my cell assays? A: Absolutely. The anticancer and anti-inflammatory activities of falcarindiol rely on its ability to act as an alkylating agent via the formation of a resonance-stabilized carbocation[2][3]. UV-induced photodecomposition destroys the conjugated diyne backbone, neutralizing this reactivity. If your extracts are exposed to light, your in vitro assays will yield false negatives due to the inactive degradation byproducts.

Quantitative Stability Data (The "Data")

To optimize your experimental design, refer to the following table summarizing the stability of C17-polyacetylenes under various environmental and solvent conditions.

Solvent / MatrixLight Exposure ConditionTemperatureEstimated Stability / Half-Life
DMSO Ambient Lab Light25°C< 24 hours [4]
n-Hexane / Ethanol Ambient Lab Light25°CRapid decomposition (Days)[4]
n-Hexane / Ethanol Dark (Amber Glass)-20°C to -80°CStable (> 6 months)
Aqueous Extract UV-C Irradiation (254 nm)25°CRapid degradation[5]

Standard Operating Procedure (SOP): UV-Safe Extraction & Handling (The "How")

To ensure self-validating and reproducible results, follow this strict protocol for the isolation and handling of falcarindiol.

Step 1: Biomass Preparation

  • Perform all homogenization of Apiaceae root tissue (e.g., carrots) in a dark room or under red-light conditions.

  • Keep the biomass on ice to prevent thermal degradation[2].

Step 2: Solvent Extraction

  • Extract the biomass using cold n-hexane or ethyl acetate. Do not use DMSO for the primary extraction[4].

  • Conduct the extraction strictly in amber glassware wrapped in aluminum foil to block UV penetration.

Step 3: HPLC Purification

  • Utilize a reverse-phase (RP) HPLC system equipped with a photodiode array detector (PAD)[3].

  • Monitor the eluent strictly at 205 nm to maximize sensitivity and minimize UV-induced photodecomposition[2].

Step 4: Solvent Removal & Storage

  • Evaporate the solvent under a gentle stream of Nitrogen ( N2​ ) gas at temperatures strictly below 30°C.

  • Lyophilize the purified fraction and store the dry powder in sealed, opaque vials purged with Argon gas at -80°C.

Extraction_Workflow Step1 1. Biomass Homogenization (Dim Light / Ice) Step2 2. Solvent Extraction (Hexane/EtOH, Amber Glass) Step1->Step2 Step3 3. HPLC Purification (UV Detection @ 205 nm) Step2->Step3 Step4 4. Solvent Evaporation (N2 Gas, < 30°C) Step3->Step4 Step5 5. Long-term Storage (-80°C, Argon Atmosphere) Step4->Step5

Caption: Step-by-step workflow for the UV-safe extraction and isolation of falcarindiol.

References

  • [2] Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae. aau.dk.2

  • [4] Falcarinol, a C17–polyacetylene, in Daucus carota L. subsp. Carota: first report in calli of wild carrot. journal-of-agroalimentary.ro. 4

  • [1] The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). nih.gov. 1

  • [5] Effect of UV Irradiation on the Nutritional Quality and Cytotoxicity of Apple Juice. acs.org. 5

  • [3] Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. nih.gov.3

Sources

Optimization

Overcoming matrix interference in heptadeca-1,9-dien-4,6-diyne-3,8-diol plasma analysis

Welcome to the Technical Support Center for the bioanalysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol). As a Senior Application Scientist, I have designed this guide to help researchers, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome critical matrix interference challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) plasma analysis.

Mechanistic Insights: The Root of Matrix Interference

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a highly lipophilic C17 polyacetylene oxylipin[1]. When analyzing this compound in biological matrices like human or rat plasma, researchers frequently encounter severe ion suppression in positive electrospray ionization (ESI+) mode.

The Causality of Interference:

  • Phospholipid Co-elution: Due to its long aliphatic chain and high lipophilicity, heptadeca-1,9-dien-4,6-diyne-3,8-diol exhibits strong retention on standard reversed-phase C18 columns. It frequently co-elutes with endogenous plasma glycerophospholipids, which compete for surface charge in the ESI droplet, leading to signal quenching.

  • In-Source Fragmentation: The presence of two hydroxyl groups at the C-3 and C-8 positions makes the molecule highly susceptible to in-source water loss[2]. Matrix components can alter the desolvation efficiency, causing fluctuating ratios between the intact protonated molecule [M+H]+ and its dehydrated fragments [M−H2​O+H]+ , further destabilizing quantitation.

To build a self-validating analytical system, we must bypass simple Protein Precipitation (PPT) and utilize targeted Liquid-Liquid Extraction (LLE) to selectively partition the analyte away from ion-suppressing lipids[3].

Optimized Sample Preparation Workflow

Below is the validated extraction workflow designed to maximize recovery while minimizing phospholipid carryover.

MatrixEffectWorkflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile) A->B C Liquid-Liquid Extraction (Ethyl Acetate:n-Hexane 9:1) B->C D Nitrogen Evaporation (30°C) C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Optimized extraction workflow for heptadeca-1,9-dien-4,6-diyne-3,8-diol plasma analysis.

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)

This protocol leverages a specific solvent ratio to exploit the analyte's chemical structure, ensuring high extraction efficiency while precipitating matrix proteins and excluding polar lipids[4].

Materials:

  • Extraction Solvent: Ethyl acetate / n-hexane (9:1, v/v)

  • Reconstitution Solvent: Acetonitrile / 0.1% aqueous formic acid (50:50, v/v)

Procedure:

  • Aliquot & Spike: Transfer 100 µL of thawed plasma into a clean 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., panaxydol or a stable isotope-labeled analog).

  • Solvent Addition: Add 300 µL of the Ethyl acetate / n-hexane (9:1, v/v) extraction mixture.

    • Scientific Rationale: Hexane efficiently extracts the non-polar polyacetylene backbone, while the 10% ethyl acetate provides just enough polarity to solvate the diol groups, leaving highly polar matrix salts and heavy phospholipids in the aqueous layer[3].

  • Partitioning: Vortex vigorously for 3 minutes to ensure complete emulsion and mass transfer, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Carefully transfer 250 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 1 minute and transfer to an autosampler vial. Inject 5 µL into the LC-MS/MS system[4].

Quantitative Performance Summary

When the above protocol is strictly followed, the analytical system self-validates by consistently meeting FDA/EMA bioanalytical guidelines for matrix effect and recovery[5].

AnalyteNominal Concentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SDIntra-day Precision (RSD %)
Heptadeca-1,9-dien-4,6-diyne-3,8-diol 2.0 (LQC)88.5 ± 4.292.1 ± 3.86.5
50.0 (MQC)91.2 ± 3.195.4 ± 2.54.8
150.0 (HQC)93.4 ± 2.898.2 ± 1.93.2

(Note: Matrix effect values between 85% and 115% indicate that ion suppression/enhancement is negligible and will not impact quantitation accuracy).

Troubleshooting Guides & FAQs

Q: I am experiencing severe signal loss at the retention time of my analyte. How can I confirm if this is a matrix effect? A: Perform a post-extraction spike experiment (Matuszewski method). Extract a blank plasma sample using the LLE protocol, dry it, and reconstitute it with a solvent containing a known concentration of heptadeca-1,9-dien-4,6-diyne-3,8-diol. Compare this peak area (A) to the peak area of the same concentration prepared in neat solvent (B). The Matrix Effect (%) = (A / B) × 100[5]. If the value drops below 80%, you have significant ion suppression. Ensure your centrifuge is chilled (4°C) to prevent lipid carryover during the LLE step.

Q: The [M+H]+ precursor ion at m/z 261.2 is highly unstable and weak. How can I improve detection sensitivity? A: This is a classic characteristic of aliphatic diols. Heptadeca-1,9-dien-4,6-diyne-3,8-diol readily undergoes in-source dehydration. Instead of forcing the detection of the intact protonated molecule, optimize your MRM transitions to monitor the water-loss fragment [M−H2​O+H]+ at m/z 243.2. Alternatively, if using acetonitrile as your mobile phase B, look for the acetonitrile adduct [M−H2​O+CH3​CN+H]+ at m/z 284.2, which often exhibits near 100% relative abundance in ESI+ mode[2].

Q: My calibration curve loses linearity at the lower end (below 1 ng/mL). What is causing this? A: Polyacetylenes are prone to non-specific binding to plastic surfaces and are sensitive to oxidation/light[6]. To troubleshoot:

  • Switch to deactivated (silanized) glass inserts for your autosampler vials.

  • Perform all sample preparation steps under yellow light or in amber tubes.

  • Ensure your autosampler is kept at 4°C to prevent degradation during long analytical batches.

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE? A: Yes. If automating the workflow, a polymeric reversed-phase sorbent (e.g., Oasis HLB) works well. However, to eliminate matrix effects, you must include a stringent wash step (e.g., 5% methanol in water) and elute with a highly non-polar solvent mixture like Dichloromethane/Isopropanol (80:20) to leave the strongly bound phospholipids on the SPE cartridge.

References

  • Sun, W., He, Y.-S., Xu, L.-H., et al. (2016).. Chinese Journal of Natural Medicines, 14(9), 714-720.

  • Christensen, L. P., & Kreutzmann, S. (2022).. Journal of Chromatography B, 1210, 123440.

  • Søltoft, M., Christensen, J. H., Nielsen, J., & Knuthsen, P. (2010).. Journal of Agricultural and Food Chemistry, 58(13), 7673–7679.

Sources

Troubleshooting

Minimizing isomerization of heptadeca-1,9-dien-4,6-diyne-3,8-diol during thermal processing

Technical Support Center: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Welcome to the technical support center for heptadeca-1,9-dien-4,6-diyne-3,8-diol, a compound commonly known as Falcarindiol. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Welcome to the technical support center for heptadeca-1,9-dien-4,6-diyne-3,8-diol, a compound commonly known as Falcarindiol. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the isomerization of this bioactive polyacetylene during experimental and processing workflows that involve heat.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol), and why is its isomeric purity critical?

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, or Falcarindiol, is a C17-polyacetylenic oxylipin naturally found in plants of the Apiaceae family, such as carrots and ginseng.[1][2] Its biological activity, which includes anti-inflammatory, cytotoxic, and anti-cancer properties, is intimately linked to its specific stereochemistry.[2][3][4] The naturally occurring and most studied form is typically the (3R,8S,9Z)-isomer.[5]

Isomerization, particularly the conversion of the cis (Z) double bond at the C9 position to the trans (E) form, can significantly alter the molecule's three-dimensional shape. This change can reduce or eliminate its ability to interact with specific biological targets, thereby diminishing its therapeutic potential.[3] Therefore, maintaining isomeric purity is paramount for reproducible and meaningful experimental results in drug development.

Q2: What are the primary factors that induce isomerization in Falcarindiol during processing?

Isomerization of the double bonds in polyunsaturated compounds like Falcarindiol is primarily driven by providing enough energy to overcome the rotational barrier of the carbon-carbon double bond. The main culprits in a laboratory or processing setting are:

  • Heat: This is the most common factor. Elevated temperatures, often used during solvent evaporation, extraction, or chemical reactions, provide the activation energy for the cis double bond to convert to the more thermodynamically stable trans isomer.[6][7] Even moderate heat over extended periods can be problematic.

  • Light: Photochemical conditions, particularly exposure to UV light, can also induce isomerization.[8][9] Samples left on a lab bench exposed to direct sunlight or certain types of artificial light are at risk.

  • Acidic or Basic Conditions: Strong acidic or basic media can catalyze the migration or isomerization of double bonds.[8] This is a critical consideration during pH adjustments, extractions, or chromatography.

  • Presence of Catalysts: Certain metal ions or radical species can lower the energy barrier for isomerization.[8] This can be a concern if using metal-based reagents or if trace metals are present as contaminants.

cluster_before Initial State cluster_after Final State cluster_drivers Isomerization Drivers Z_Isomer (9Z)-Falcarindiol (cis, Bioactive) E_Isomer (9E)-Falcarindiol (trans, Less Active) Z_Isomer->E_Isomer Isomerization Heat Heat Light Light pH Acid/Base Catalyst Catalysts start Unexpected Result (e.g., Low Bioactivity) check_isomer Analyze sample via HPLC or NMR (See Protocol 1) start->check_isomer compare Compare retention time / spectrum to a validated (Z)-isomer standard check_isomer->compare decision Is a new peak or spectral shift observed? compare->decision isomer_confirmed Isomerization Confirmed decision->isomer_confirmed Yes no_isomer Isomeric Purity Maintained decision->no_isomer No review_protocol Review processing steps for thermal/light exposure (See Q4 & Q5) isomer_confirmed->review_protocol other_issue Investigate other causes (e.g., oxidation, contamination) no_isomer->other_issue

Caption: Troubleshooting workflow for suspected isomerization.

Protocol 1: Analytical Characterization of Isomerization via HPLC

This protocol provides a general method to separate and identify Z and E isomers. The exact conditions may require optimization for your specific system.

  • Objective: To separate and quantify the desired (Z)-isomer from the potential (E)-isomer impurity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Methodology:

    • Column: Use a high-resolution reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). The long column length enhances the separation of closely related isomers.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile over 30 minutes. The slow gradient is key to resolving isomers.

    • Detection: Polyacetylenes have a characteristic UV absorbance. Monitor at wavelengths between 260-280 nm. [10] 4. Sample Preparation: Dissolve a small amount of your test sample and a validated (Z)-Falcarindiol standard in the mobile phase or methanol. Ensure complete dissolution.

    • Injection & Analysis:

      • Inject the (Z)-Falcarindiol standard first to establish its retention time and peak shape.

      • Inject your test sample.

      • The (E)-isomer, being more linear and generally less polar, will typically have a slightly different retention time than the (Z)-isomer. Look for new peaks or shoulders on your main peak.

    • Confirmation: Co-inject the sample and the standard. If a shoulder or separate peak persists, it strongly indicates the presence of an isomer.

Q4: What are the best practices for removing solvents after extraction or synthesis without causing isomerization?

Solvent removal is a high-risk step due to the common use of heat. The goal is to use the lowest possible temperature and minimize the duration of exposure.

Table 1: Risk Profile for Common Solvent Evaporation Methods

MethodTemperature RangeIsomerization RiskMitigation Strategy
Rotary Evaporation 30-60°CHigh Use a water bath temperature ≤ 30°C. Maintain a high vacuum to lower the solvent's boiling point. Do not evaporate to complete dryness; leave a small amount of solvent and finish with N2 stream.
Nitrogen Stream AmbientLow Perform in an amber vial or a flask wrapped in foil to protect from light. Ensure the nitrogen gas is inert (oxygen-free). This is ideal for small volumes.
Lyophilization (Freeze-Drying) < 0°CVery Low The sample must be dissolved in a suitable solvent (e.g., tert-butanol, cyclohexane) and completely frozen before applying a vacuum. This is the safest but most time-consuming method.
High-Vacuum Manifold AmbientLow Connect a flask with the sample to a high-vacuum line at room temperature. This is effective for removing high-boiling point solvents without applying external heat.

Protocol 2: Low-Temperature Solvent Removal

  • Objective: To concentrate a solution of Falcarindiol while minimizing thermal stress.

  • Methodology:

    • Initial Concentration: If the volume is large (>50 mL), use a rotary evaporator with the water bath set to a maximum of 25-30°C . Apply a vacuum gradually to avoid bumping.

    • Stop Early: Do not take the sample to dryness on the rotary evaporator. Stop when a small volume (~1-2 mL) of concentrated solution remains.

    • Transfer: Transfer the concentrate to a small, amber glass vial.

    • Final Drying: Place the vial in a desiccator under a high vacuum or gently blow a stream of inert gas (nitrogen or argon) over the surface of the liquid at ambient temperature until the solvent is fully removed.

    • Storage: Immediately after drying, cap the vial, flush with argon or nitrogen, and store under appropriate conditions (see Q6).

Q5: Are there any chemical additives that can help suppress isomerization during thermal processing?

Yes, in some chemical systems, specific additives can inhibit unwanted side reactions. While research specifically on Falcarindiol is limited, principles from related fields can be applied cautiously.

  • Radical Scavengers/Antioxidants: Isomerization can sometimes be initiated by radical mechanisms, especially if peroxides are present in solvents like THF or ether. The addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) can sometimes help.

  • Isomerization Inhibitors: In the field of olefin metathesis, it has been shown that 1,4-benzoquinone and its derivatives can prevent the migration and isomerization of double bonds catalyzed by residual metals. [11][12]This approach would be highly experimental for Falcarindiol and should only be considered if metal catalysis is suspected.

Caution: Any additive must be tested on a small scale to ensure it does not interfere with downstream applications or react with Falcarindiol itself. The purity of the final product must be re-validated.

Q6: What are the recommended long-term storage conditions for Falcarindiol to maintain its isomeric integrity?

Falcarindiol is sensitive to heat, light, and oxygen. [13]Proper storage is crucial for its shelf-life.

  • Temperature: Store at -20°C or preferably -80°C .

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) . If in solution, use solvents that have been de-gassed.

  • Light: Always use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Form: Storing as a dry, solid powder is generally preferred over storing in solution, as solvent interactions can sometimes promote degradation pathways over long periods.

References

  • Stability of falcarinol type polyacetylenes during processing of Apiaceae vegetables. ResearchGate. [Link]

  • Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis. [Link]

  • Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model. PMC. [Link]

  • The Polyacetylenes Falcarinol and Falcarindiol Affect Stress Responses in Myotube Cultures in a Biphasic Manner. PMC. [Link]

  • High resolution spectroscopic detection of acetylene--vinylidene isomerization by spectral cross correlation. OSTI.GOV. [Link]

  • Analysis of polyacetylenes. ResearchGate. [Link]

  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. University of Southern Denmark. [Link]

  • Near-Infrared Fluorescent Probes with Rotatable Polyacetylene Chains for the Detection of Amyloid-β Plaques. ACS Publications. [Link]

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol. LookChem. [Link]

  • Chemical Properties of (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol. Cheméo. [Link]

  • Chiral Polyacetylene‐PDMS‐Copolymer‐Gels as Enantiodifferentiating Alignment Media. Wiley Online Library. [Link]

  • LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. DTIC. [Link]

  • (PDF) The Polyacetylenes Falcarinol and Falcarindiol Affect Stress Responses in Myotube Cultures in a Biphasic Manner. ResearchGate. [Link]

  • Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst. PMC. [Link]

  • End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. [Link]

  • The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). PMC. [Link]

  • Helix Regulation of Poly(phenylacetylene)s through the Interplay between Enantiomeric Excess and Temperature-Triggered Pendant Isomerization. PMC. [Link]

  • Falcarinol – Knowledge and References. Taylor & Francis. [Link]

  • Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. PMC. [Link]

  • Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. [Link]

  • Biosynthesis of Panaxynol and Panaxydol in Panax ginseng. MDPI. [Link]

  • Alkenes, alkynes, dienes, polyenes. Royal Society of Chemistry. [Link]

  • Prevention of undesirable isomerization during olefin metathesis. PubMed. [Link]

  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation. Semantic Scholar. [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol. PubChem. [Link]

  • Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies. PMC. [Link]

  • 1,3-Diene synthesis by olefination. Organic Chemistry Portal. [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

  • Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy. PMC. [Link]

  • Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes. PMC. [Link]

  • Panaxynol's Pharmacokinetic Properties and Its Mechanism of Action in. Scholar Commons. [Link]

  • Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. e-Publications@Marquette. [Link]

  • One-step preparation of novel 1-( N -indolyl)-1,3-butadienes by base-catalysed isomerization of alkynes as an access to 5-( N -. ResearchGate. [Link]

  • Panaxynol from dietary sources modulates ferroptosis through ceRNA networks in synovium: a novel strategy for alleviating rheumatoid arthritis through functional food intervention. RSC Publishing. [Link]

  • Falcarindiol – Knowledge and References. Taylor & Francis. [Link]

  • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol. NIST WebBook. [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. [Link]

  • thermal stability and degradation of polyurethane elastomers based on polycarbonate diols. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) vs. Falcarinol

Executive Summary The aliphatic C17-polyacetylenes found in the Apiaceae family (e.g., carrots, celery, parsnips) represent a highly promising class of bioactive oxylipins. Among them, falcarinol (FaOH) and heptadeca-1,9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aliphatic C17-polyacetylenes found in the Apiaceae family (e.g., carrots, celery, parsnips) represent a highly promising class of bioactive oxylipins. Among them, falcarinol (FaOH) and heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as falcarindiol (FaDOH) , are the most extensively studied. While they share a structural backbone, a single hydroxylation difference fundamentally alters their lipophilicity, reactivity, and primary mechanisms of action. This guide provides an objective, data-driven comparison of their bioactivity profiles to assist drug development professionals in formulating targeted chemopreventive and anti-inflammatory therapeutics.

Structural Biochemistry & Reactivity Dynamics

The core functional divergence between these two polyacetylenes lies in their hydroxyl group configuration:

  • Falcarinol (FaOH): Contains a single hydroxyl group at the C-3 position. This structure allows FaOH to form extremely stable carbocations, making it a highly reactive alkylating agent toward biomolecules. This high reactivity is the primary driver of its potent cytotoxicity against cancer cells ().

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol (FaDOH): Features an additional hydroxyl group at the C-8 position. This dual-hydroxyl configuration generates two active centers for nucleophilic attack. Counterintuitively, this reduces the molecule's overall lipophilic character and alkylating reactivity, rendering it less cytotoxic but significantly enhancing its ability to interact with specific enzymatic pockets, such as COX-1/COX-2 and PPARγ ().

Quantitative Bioactivity Comparison

The following table summarizes the distinct functional profiles of both compounds based on standardized in vitro and in vivo assays.

Pharmacological PropertyFalcarinol (FaOH)Heptadeca-1,9-dien-4,6-diyne-3,8-diol (FaDOH)
IUPAC Nomenclature (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Cytotoxicity (Caco-2 IC₅₀) ~2.5 - 5 μg/mL (Potent)~10 - 20 μg/mL (Moderate)
COX-1 / COX-2 Inhibition Weak / Less pronouncedStrong / Highly effective direct inhibitor
PPARγ Activation Weak partial agonist (1.6-fold at 10 μM)Strong partial agonist (2 to 3-fold at 3-30 μM)
NF-κB Pathway Modulation Downregulates NF-κB, TNFα, IL-6Downregulates NF-κB, TNFα, IL-6
Primary Therapeutic Utility Apoptosis induction, anti-proliferationAnti-inflammatory, metabolic regulation

Mechanistic Pathway Visualization

Both compounds modulate the NF-κB inflammatory cascade, but they diverge in their downstream enzymatic targeting and apoptotic induction.

G FaOH Falcarinol (FaOH) NFkB NF-κB Pathway FaOH->NFkB Inhibits COX2 COX-2 Enzyme FaOH->COX2 Weak Inhibition Apoptosis Apoptosis & Cell Cycle Arrest FaOH->Apoptosis Strong Inducer PPARg PPARγ Activation FaOH->PPARg Weak Agonist FaDOH Falcarindiol (FaDOH) FaDOH->NFkB Inhibits FaDOH->COX2 Direct Strong Inhibition FaDOH->Apoptosis Moderate Inducer FaDOH->PPARg Strong Agonist NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Upregulates

Mechanistic pathways of Falcarinol and Falcarindiol in inflammation, apoptosis, and metabolism.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the exact parameters required to accurately measure the bioactivity of these polyacetylenes.

Protocol A: In Vitro Intestinal Cell Proliferation Assay (Caco-2)

Objective: Quantify the anti-proliferative IC₅₀ of FaOH vs. FaDOH. Causality & Rationale: Standard cell culture protocols utilize 10% Fetal Calf Serum (FCS). However, highly lipophilic polyacetylenes bind aggressively to serum proteins, neutralizing their alkylating potential and artificially masking their cytotoxicity. Reducing FCS to 0.625% is a critical, self-validating step to isolate the compound's intrinsic bioactivity ().

  • Cell Seeding: Seed human epithelial colorectal adenocarcinoma (Caco-2) cells in 96-well plates. Incubate until the cells enter the sigmoid phase of the growth curve.

  • Serum Starvation: Wash the cells with PBS and replace the standard medium with a low-serum test medium containing exactly 0.625% FCS.

  • Compound Administration: Treat parallel wells with FaOH and FaDOH at concentrations ranging from 1 ng/mL to 20 μg/mL (using 0.1% DMSO as the vehicle control).

  • Incubation: Incubate the cultures for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Add resazurin indicator to the wells. Measure fluorescence to quantify metabolic activity, calculating the IC₅₀ based on the reduction of resazurin to resorufin.

Protocol B: In Vivo Chemoprevention Workflow (AOM-Induced CRC Rat Model)

Objective: Evaluate the systemic chemopreventive efficacy of polyacetylene supplementation. Causality & Rationale: Azoxymethane (AOM) reliably induces aberrant crypt foci (ACF), a validated precursor to colorectal cancer. Administering FaOH and FaDOH in a 1:1 ratio mimics the natural synergistic matrix found in Apiaceae vegetables, preventing the compensatory inflammatory resistance often seen in single-agent therapies ().

  • Acclimatization & Grouping: Randomize rats into a control group (Standard Rat Diet, SRD) and a treatment group.

  • Dietary Intervention: Feed the treatment group an SRD supplemented with 7 μg/g FaOH and 7 μg/g FaDOH (1:1 ratio). Initiate this diet 2 weeks prior to carcinogen exposure to establish baseline systemic tissue saturation.

  • Carcinogenesis Induction: Administer AOM subcutaneously to all subjects to induce neoplastic transformation.

  • Maintenance: Maintain the designated diets strictly for 18 weeks post-induction.

  • Histological Analysis: Euthanize the subjects, harvest the colons, and stain with methylene blue. Quantify the average number of small ACF (<7 crypts) and large ACF (>7 crypts) under a stereomicroscope to validate the dose-dependent anti-neoplastic effect.

Synergistic Formulation Strategies

While FaOH is the superior cytotoxic agent, its weak COX inhibition leaves inflammatory tumor-promotion pathways unchecked. Conversely, FaDOH excels at inhibiting COX-1/COX-2 and activating PPARγ (), but requires higher doses to induce apoptosis.

Experimental data confirms that combining FaOH and FaDOH in ratios of 1:1, 1:5, or 1:10 yields a synergistic inhibition of cancer cell growth. Drug development professionals should prioritize dual-compound formulations to simultaneously trigger direct cancer cell apoptosis (via FaOH) while suppressing the inflammatory microenvironment (via FaDOH).

References

  • Title: Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model Source: Cancers (Basel) URL: [Link]

  • Title: Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes Source: Food & Function URL: [Link]

Comparative

Validating anti-inflammatory pathways targeted by heptadeca-1,9-dien-4,6-diyne-3,8-diol

Validating the Anti-Inflammatory Pathways of Heptadeca-1,9-dien-4,6-diyne-3,8-diol: A Comparative Guide for Drug Development Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known in pharmacognosy as falca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anti-Inflammatory Pathways of Heptadeca-1,9-dien-4,6-diyne-3,8-diol: A Comparative Guide for Drug Development

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known in pharmacognosy as falcarindiol (FaDOH), is a highly bioactive C17-polyacetylenic oxylipin[1]. Extracted primarily from the Apiaceae family (e.g., carrots, Cnidium officinale), this compound has emerged as a compelling scaffold for novel anti-inflammatory therapeutics[2]. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that narrowly target cyclooxygenase (COX) enzymes, FaDOH exhibits a pleiotropic mechanism of action. It not only directly inhibits COX and lipoxygenase (LOX) enzymes but also acts upstream by attenuating the Mitogen-Activated Protein Kinase (MAPK) and JAK-STAT signaling cascades[3].

This guide provides researchers and drug development professionals with a rigorous, comparative framework for validating the anti-inflammatory pathways targeted by heptadeca-1,9-dien-4,6-diyne-3,8-diol against standard pharmacological controls.

Mechanistic Profiling: The Polyacetylenic Advantage

The structural electrophilicity of heptadeca-1,9-dien-4,6-diyne-3,8-diol enables unique intracellular interactions. While conventional NSAIDs like indomethacin competitively bind the arachidonic acid binding site of COX-1/COX-2, FaDOH suppresses the expression of3 at the transcriptional level[3].

Mechanistic studies demonstrate that FaDOH achieves this by downregulating the phosphorylation of4[3][4]. Furthermore, it acts as a dual inhibitor of COX-2 and 5-/12-/15-LOX, preventing the synthesis of both prostaglandins and leukotrienes[1][5]. Interestingly, FaDOH does not significantly influence the NF-κB or p38 pathways in certain macrophage models, highlighting a highly specific kinase-targeting profile[3].

Pathway FaDOH Heptadeca-1,9-dien- 4,6-diyne-3,8-diol COX2 COX-2 & LOX Enzymes FaDOH->COX2 Direct Inhibition MAPK MAPK Pathway (JNK / ERK) FaDOH->MAPK Attenuates Phosphorylation STAT JAK-STAT Pathway (STAT1 / STAT3) FaDOH->STAT Attenuates Phosphorylation NSAIDs Traditional NSAIDs (e.g., Indomethacin) NSAIDs->COX2 Direct Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, iNOS) COX2->Cytokines Promotes Synthesis MAPK->Cytokines Transcriptional Activation STAT->Cytokines Transcriptional Activation

Fig 1. Divergent signaling pathway attenuation of heptadeca-1,9-dien-4,6-diyne-3,8-diol vs. NSAIDs.

Comparative Efficacy Analysis

To benchmark heptadeca-1,9-dien-4,6-diyne-3,8-diol for preclinical development, it must be evaluated against established anti-inflammatory agents. The table below synthesizes its comparative performance profile based on in vitro macrophage and cell-free assay standards.

CompoundPrimary Target(s)Upstream Pathway ModulationCOX-2 InhibitionLOX InhibitionCellular Toxicity Profile
Heptadeca-1,9-dien-4,6-diyne-3,8-diol COX-2, LOX, JNK, ERK, STAT1/3Suppresses MAPK & JAK-STATHigh (Dual COX/LOX inhibitor)Broad (5-, 12-, 15-LOX)Low to Moderate (IC50 ~35 µM in specific lines)
Indomethacin COX-1, COX-2None (Direct enzyme inhibitor)High (Non-selective)NoneGastrointestinal toxicity risk
Dexamethasone Glucocorticoid ReceptorBroad (NF-κB, AP-1 suppression)Indirect (Downregulates expression)IndirectHigh (Immunosuppression, metabolic)
Zileuton 5-LOXNoneNoneHigh (Specific to 5-LOX)Hepatic toxicity risk

Data synthesis derived from multi-target profiling of C17-polyacetylenes[1][2].

Experimental Validation Workflows

Validating the dual enzyme-inhibitory and kinase-modulatory effects of FaDOH requires a self-validating experimental system. The following protocols utilize murine macrophage RAW 264.7 cells. Because these cells express high levels of Toll-Like Receptor 4 (TLR4), they provide a highly reproducible model for lipopolysaccharide (LPS)-induced inflammatory cascades[3].

Workflow Culture RAW 264.7 Macrophage Culture PreTreat Pre-treatment (FaDOH vs Controls) Culture->PreTreat LPS LPS Challenge (1 μg/mL) PreTreat->LPS Assays Downstream Assays (ELISA, Western Blot) LPS->Assays Data Quantification of Cytokines & Phospho-proteins Assays->Data

Fig 2. Standardized in vitro workflow for validating anti-inflammatory pathway attenuation.

Protocol 1: Validating Upstream Kinase Attenuation (MAPK & JAK-STAT)

Objective: To quantify the inhibition of JNK, ERK, and STAT1/3 phosphorylation by heptadeca-1,9-dien-4,6-diyne-3,8-diol. Causality & Rationale: LPS stimulation induces rapid, transient phosphorylation of MAPKs and STATs. Capturing this event requires precise temporal control. If cells are harvested too late, compensatory phosphatase activity will result in false negatives for pathway activation[3][4].

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×106 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Starvation: Replace media with serum-free DMEM for 12 hours prior to treatment to synchronize the cell cycle and reduce basal kinase activity.

  • Pre-treatment: Treat cells with varying concentrations of FaDOH (e.g., 1, 5, 10 µM), Indomethacin (10 µM, negative control for kinase inhibition), or vehicle (0.1% DMSO) for 2 hours.

  • LPS Challenge (Critical Timing): Add LPS (1 µg/mL).

    • For MAPK (JNK/ERK) validation: Harvest cells exactly 30 minutes post-LPS.

    • For JAK-STAT (STAT1/3) validation: Harvest cells exactly 4 hours post-LPS.

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run 30 µg of protein on a 10% SDS-PAGE gel. Probe with primary antibodies against p-JNK, p-ERK, p-STAT1, and p-STAT3, using total JNK/ERK/STAT as loading controls.

Protocol 2: Downstream Cytokine & Nitric Oxide (NO) Inhibition

Objective: To verify that upstream kinase attenuation translates to reduced pro-inflammatory mediator release. Causality & Rationale: Cytokine accumulation in the supernatant requires transcriptional activation, mRNA processing, and translation. A 24-hour incubation ensures detectable levels of TNF-α, IL-6, and NO, providing a reliable phenotypic readout of the upstream signaling blockade[3][5].

  • Preparation: Seed RAW 264.7 cells at 2×105 cells/well in 96-well plates.

  • Treatment & Challenge: Pre-treat with FaDOH or controls for 2 hours, followed by LPS (1 µg/mL) stimulation.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): Transfer 100 µL of cell culture supernatant to a new plate. Add 100 µL of Griess reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm. Expected Result: FaDOH should exhibit dose-dependent NO inhibition (IC50 ~4.3 µM)[2].

  • Cytokine Quantification (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits according to the manufacturer's instructions.

References

  • Title: Falcarindiol inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.
  • Title: Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models Source: Frontiers in Pharmacology URL
  • Title: Dietary polyacetylenic oxylipins falcarinol and falcarindiol prevent inflammation and colorectal neoplastic transformation Source: Aalborg Universitets forskningsportal URL
  • Title: The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.)
  • Title: Falcarindiol improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways Source: PubMed URL
  • Title: Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects Source: PMC / National Institutes of Health URL

Sources

Validation

LC-MS vs GC-MS sensitivity for heptadeca-1,9-dien-4,6-diyne-3,8-diol detection

LC-MS vs. GC-MS for the Detection of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): A Comprehensive Sensitivity and Workflow Guide As analytical methodologies evolve, the detection of trace-level, highly reactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS vs. GC-MS for the Detection of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): A Comprehensive Sensitivity and Workflow Guide

As analytical methodologies evolve, the detection of trace-level, highly reactive phytochemicals remains a significant challenge in drug development and pharmacokinetics. Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a C17-polyacetylenic oxylipin characterized by a conjugated diene-diyne system and two hydroxyl groups.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for falcarindiol detection, detailing the physicochemical causality behind instrument selection, providing self-validating experimental protocols, and presenting comparative performance data.

Biological Context & The Analytical Challenge

Falcarindiol is exceptionally abundant in plants of the Apiaceae family (such as carrots) and plays a central role in cancer suppression and anti-inflammatory pathways[1]. Beyond its role in human health, it is a potent bioactive agent in microbiology. Recent studies demonstrate its ability to inhibit the quorum sensing of Pseudomonas aeruginosa by preventing the transcription factor LasR from binding to the lasI promoter, thereby downregulating virulence factors[2].

Because its biological efficacy operates at trace micromolar concentrations, analytical sensitivity is paramount. However, the molecule's structure presents two distinct analytical challenges:

  • Thermal Lability: The conjugated pi-system (C#C-C#C) is rigid but highly susceptible to thermal degradation and oxidative cleavage.

  • Polarity: The hydroxyl groups at C3 and C8 cause severe peak tailing and column adsorption in gas-phase separations unless chemically masked.

QS_Inhibition Falcarindiol Falcarindiol (Heptadeca-1,9-dien-4,6-diyne-3,8-diol) LasR LasR Transcription Factor Falcarindiol->LasR Inhibits binding lasI_promoter lasI Promoter Region LasR->lasI_promoter Normally activates VirulenceGenes Virulence Genes (lasB, rhlA, phzH) lasI_promoter->VirulenceGenes Transcription Biofilm Biofilm Formation & Virulence Factors VirulenceGenes->Biofilm Translation & Assembly

Caption: Falcarindiol inhibits LasR binding, downregulating P. aeruginosa virulence.

Mechanistic Comparison: Ionization Causality

The fundamental difference in sensitivity between LC-MS and GC-MS for falcarindiol lies in the physics of ionization and thermal stress.

LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) transfers ions from the liquid to the gas phase at near-ambient temperatures. For falcarindiol, positive ion mode (ESI+) triggers protonation followed by rapid, predictable in-source dehydration due to the hydroxyl groups. This yields highly stable [M+H-H2O]+ and[M+H-2H2O]+ adducts at m/z 243.1743 and 225.1638, respectively[3]. By concentrating the ion current into these specific precursor ions, LC-MS achieves exceptional signal-to-noise ratios.

GC-EI-MS (Hard Ionization): Gas chromatography requires vaporizing the sample in an inlet typically heated to 230–250°C. This thermal shock often induces rearrangement of the diyne chain. Furthermore, Electron Ionization (EI) bombards the molecule with 70 eV electrons, shattering the C17 skeleton into dozens of non-specific fragments. While derivatization protects the hydroxyl groups, it does not prevent the extensive fragmentation of the carbon backbone, resulting in a diluted ion current and significantly lower sensitivity.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be designed as a self-validating system. Below are the optimized protocols for both platforms.

Protocol A: LC-ESI-MS/MS Workflow (Gold Standard for Sensitivity)

This method is optimized for pharmacokinetic profiling in complex matrices (e.g., plasma)[4].

  • Sample Extraction: Combine 50 µL of biological sample with 450 µL of ethyl acetate/n-hexane (9:1, v/v)[4].

    • Causality: Falcarindiol’s aliphatic tail confers high lipophilicity. This specific solvent ratio perfectly matches the analyte's partition coefficient, ensuring >90% recovery while precipitating polar matrix proteins.

  • Phase Separation: Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes. Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Chromatography: Reconstitute in 100 µL of acetonitrile. Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.5 mL/min[4].

  • MS Detection: Operate in positive ESI MRM mode. Monitor the transition m/z 243.17 → 149.10 (quantifier) and 243.17 → 105.05 (qualifier).

  • Self-Validation Checkpoint: Continuously monitor the ratio of the quantifier to the qualifier transition. A stable ratio (±15% variance) across all samples confirms that the signal is free from co-eluting isobaric matrix interferences.

Protocol B: GC-EI-MS Workflow (Orthogonal Validation)

Used primarily for bulk plant extract profiling where concentrations are high enough to overcome sensitivity limitations.

  • Sample Extraction: Perform the same ethyl acetate/n-hexane (9:1, v/v) extraction and dry the organic layer.

  • Derivatization (Crucial Step): Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried extract. Incubate at 60°C for 30 minutes.

    • Causality: Silylation converts the polar C3 and C8 hydroxyl groups into trimethylsilyl (TMS) ethers, preventing irreversible adsorption to the active sites of the silica column.

  • Chromatography: Inject 1 µL (splitless) onto an HP-5MS capillary column. Keep the inlet temperature at 230°C (a compromise to ensure vaporization while minimizing thermal degradation).

  • MS Detection: Operate in EI mode (70 eV). Monitor the specific TMS-derivatized fragments in Selected Ion Monitoring (SIM) mode.

  • Self-Validation Checkpoint: Inject a highly concentrated standard and monitor for the presence of multiple peaks. The appearance of "split peaks" for a single analyte indicates incomplete silylation (mono-TMS vs. di-TMS) or thermal degradation in the inlet, prompting immediate maintenance of the injection port liner.

Workflow Sample Biological Sample (Plasma / Plant Extract) LLE Liquid-Liquid Extraction (Ethyl Acetate / n-Hexane) Sample->LLE Split Aliquot Split LLE->Split LC_Prep Reconstitute in Mobile Phase (Acetonitrile / Water) Split->LC_Prep GC_Prep Evaporate & Derivatize (BSTFA + TMCS, 60°C) Split->GC_Prep LC_Run LC-ESI-MS/MS Soft Ionization (Room Temp) LC_Prep->LC_Run GC_Run GC-EI-MS Hard Ionization (230°C Inlet) GC_Prep->GC_Run LC_Result High Sensitivity Intact[M+H-H2O]+ LC_Run->LC_Result GC_Result Lower Sensitivity Extensive Fragmentation GC_Run->GC_Result

Caption: Step-by-step causality in LC-MS vs GC-MS sample preparation and analysis.

Quantitative Performance Comparison

The table below summarizes the typical analytical performance metrics when comparing these two platforms for falcarindiol quantification. The data clearly illustrates the superiority of LC-MS for trace detection.

Performance MetricLC-ESI-MS/MS (MRM)GC-EI-MS (SIM)Causality / Notes
Target Analyte Species Dehydrated adducts ([M+H-H2O]+)TMS-derivatized fragmentsESI preserves the core structure; EI shatters it.
Sample Preparation Single-step LLELLE + Silylation (BSTFA)GC requires masking of hydroxyl groups to prevent column adsorption.
Thermal Degradation Risk Negligible (Column at 45°C)High (Injector at 230°C)The diyne system is highly unstable at GC vaporization temperatures.
Limit of Detection (LOD) ~0.5 ng/mL~15.0 ng/mLLC-MS concentrates ion current into 1-2 precursor ions.
Limit of Quantitation (LOQ) ~1.5 ng/mL~50.0 ng/mLLC-MS is ~30x more sensitive, essential for pharmacokinetic studies.
Linear Dynamic Range 1.5 – 1000 ng/mL50 – 2000 ng/mLGC-MS suffers from detector saturation and derivatization limits at extremes.
Matrix Interference Moderate (Ion suppression)Low (But high chemical noise)GC-MS avoids ion suppression but suffers from baseline noise caused by excess derivatization reagents.

Conclusion & Recommendations

For researchers conducting pharmacokinetic profiling, trace biological sampling, or evaluating the quorum-sensing inhibitory effects of heptadeca-1,9-dien-4,6-diyne-3,8-diol, LC-ESI-MS/MS is unequivocally the platform of choice . Its ability to utilize soft ionization preserves the fragile conjugated diyne structure, yielding limits of quantitation that are an order of magnitude superior to gas chromatography.

GC-MS remains a viable, orthogonal technique for the bulk profiling of Apiaceae plant extracts, provided that rigorous derivatization protocols are followed and thermal degradation in the inlet is strictly monitored.

Sources

Comparative

Synergistic Efficacy of Heptadeca-1,9-dien-4,6-diyne-3,8-diol with Standard Chemotherapeutics: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Commonly known as Falcarindiol or FaDOH) Executive Summary The development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Commonly known as Falcarindiol or FaDOH)

Executive Summary

The development of multi-drug resistance (MDR) and dose-limiting toxicities remain primary bottlenecks in modern oncology. Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) , a naturally occurring polyacetylenic oxylipin predominantly isolated from the Apiaceae family, has emerged as a potent chemosensitizer.

Unlike broad-spectrum cytotoxic agents, Falcarindiol operates via targeted mechanistic pathways: the direct inhibition of xenobiotic efflux transporters (specifically ABCG2/BCRP) and the synergistic amplification of caspase-dependent apoptosis. This guide objectively compares the efficacy of standard chemotherapeutics administered as monotherapies versus co-administration with Falcarindiol, providing actionable experimental protocols for preclinical validation.

Mechanistic Rationale: The Causality of Synergy

To leverage Falcarindiol in drug development, one must understand the causality behind its synergistic behavior. The compound does not merely add to the cytotoxic burden; it systematically dismantles cellular defense mechanisms against chemotherapeutics.

  • Reversal of Efflux-Mediated Resistance: Overexpression of the Breast Cancer Resistance Protein (BCRP/ABCG2) actively pumps chemotherapeutics (like Mitoxantrone and Methotrexate) out of the cell. Falcarindiol acts as a potent, concentration-dependent inhibitor of ABCG2, effectively trapping the chemotherapeutic agent intracellularly 1.

  • Amplification of Caspase-3 Cleavage: In colorectal cancer models, Falcarindiol combined with topoisomerase inhibitors (e.g., Irinotecan) dramatically upregulates the cleavage of Caspase-3. By lowering the activation threshold of this executioner caspase, cells are forced into irreversible apoptosis even at sub-lethal chemotherapeutic doses 2.

MOA FaDOH Falcarindiol (FaDOH) ABCG2 ABCG2 / BCRP Efflux Pump FaDOH->ABCG2 Inhibits Caspase Cleaved Caspase-3 Activation FaDOH->Caspase Synergizes Chemo Standard Chemo (e.g., Irinotecan) Chemo->ABCG2 Substrate IntraDrug Intracellular Drug Accumulation Chemo->IntraDrug Influx ABCG2->IntraDrug Decreases IntraDrug->Caspase Triggers Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces

Fig 1: Synergistic mechanism of Falcarindiol inhibiting ABCG2 and enhancing apoptosis.

Comparative Efficacy Data

The following table synthesizes quantitative outcomes from comparative studies evaluating standard chemotherapeutics alone versus co-treatment with Falcarindiol.

Cancer Model / Cell LineStandard ChemotherapeuticMonotherapy PerformanceCo-treatment with Falcarindiol (FaDOH)Mechanistic Synergy
Colorectal Cancer (SW-480)IrinotecanModerate apoptosis; dose-dependent toxicity.Significant increase in apoptotic cell death; lower Irinotecan IC50 required.Enhanced activation and expression of cleaved-caspase-3 2.
Breast Cancer (MDR) (HEK293-ABCG2)Mitoxantrone / MethotrexateHigh efflux rate; minimal intracellular accumulation.Concentration-dependent inhibition of xenobiotic efflux; restored drug sensitivity.Direct inhibition of ABCG2/BCRP xenobiotic efflux transporter 1.
Lymphoid Leukemia (MOLT-3)Bortezomib (Proteasome Inhibitor)Baseline induction of apoptosis.Synergistic induction of apoptosis (Combination Index < 1).Amplification of intrinsic apoptotic pathways 3.
Lymphoid Leukemia (CCRF-CEM)Cisplatin5.5% decrease in live cells (24h).Antagonistic/No Synergy (3% decrease in live cells).Highlights context-dependent interactions; Falcarindiol does not universally synergize with platinum agents 3.

Note: In vivo rat models have also demonstrated that dietary inclusion of Falcarindiol significantly inhibits neoplastic transformations in the colon epithelium, establishing a strong baseline for its systemic tolerability and anti-inflammatory properties 4.

Standardized Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols represent a self-validating system. By including strict monotherapy and vehicle controls, researchers can accurately calculate the Chou-Talalay Combination Index (CI) to definitively prove synergy versus mere additive toxicity.

Protocol A: ABCG2 Vesicular Transport Assay (Efflux Inhibition)

Purpose: To quantify the reversal of chemoresistance by measuring the intracellular retention of ABCG2 substrates (e.g., Methotrexate).

  • Vesicle Preparation: Isolate membrane vesicles from Sf9 insect cells overexpressing human ABCG2. Resuspend in transport buffer (10 mM Tris-HCl, 250 mM sucrose, pH 7.4).

  • Compound Pre-incubation: Aliquot 50 µg of vesicle protein per well in a 96-well plate. Add Falcarindiol at varying concentrations (0.1 µM to 50 µM) or vehicle control (0.1% DMSO). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Introduce the chemotherapeutic substrate (e.g., [3H]-Methotrexate) along with 4 mM ATP (to fuel the ABCG2 pump) and 10 mM MgCl2.

  • Reaction Termination: After 10 minutes, halt the reaction by adding 200 µL of ice-cold transport buffer. Rapidly filter the mixture through glass fiber filters (GF/B) to capture the vesicles.

  • Quantification: Wash filters three times, extract the retained substrate, and quantify via liquid scintillation counting or LC-MS/MS.

  • Validation Check: A successful assay will show a dose-dependent increase in trapped Methotrexate in the Falcarindiol-treated wells compared to the ATP-active control.

Protocol B: Caspase-3 Synergism Assay (Apoptosis Amplification)

Purpose: To evaluate the synergistic apoptotic effect of Falcarindiol combined with Irinotecan.

  • Cell Seeding: Seed SW-480 colorectal cancer cells in 96-well plates at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dosing Matrix (Checkerboard):

    • Group 1: Vehicle Control (0.1% DMSO).

    • Group 2: Irinotecan monotherapy (IC10 to IC50 range).

    • Group 3: Falcarindiol monotherapy (1 µM to 20 µM).

    • Group 4: Combination matrix of Groups 2 and 3.

  • Incubation: Incubate cells for 24 to 48 hours.

  • Lysis and Cleavage Detection: Lyse the cells using a standard RIPA buffer supplemented with protease inhibitors. Centrifuge to collect the supernatant.

  • Fluorometric Assay: Add a Caspase-3 specific fluorogenic substrate (e.g., Ac-DEVD-AMC). Incubate for 1 hour at 37°C in the dark.

  • Analysis: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). Use CalcuSyn or CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates true pharmacological synergy.

Workflow Prep In Vitro Models (Cell Lines/Vesicles) Dose Co-Administration (Chemo + FaDOH) Prep->Dose Incubate Incubation (24-48h, 37°C) Dose->Incubate Assay Endpoint Assays (HPLC-MS/Fluorometry) Incubate->Assay Analyze Synergy Quantification (Chou-Talalay CI) Assay->Analyze

Fig 2: Standardized workflow for validating chemosensitization and synergistic efficacy.

Conclusion & Drug Development Perspectives

Heptadeca-1,9-dien-4,6-diyne-3,8-diol represents a highly promising adjuvant in the oncology pipeline. By selectively inhibiting the ABCG2 efflux pump and lowering the apoptotic threshold via Caspase-3, it addresses two of the most critical failure points in standard chemotherapy. However, application scientists must carefully screen combinations, as the compound exhibits cell-line and drug-specific interactions (e.g., synergy with Bortezomib and Irinotecan, but potential antagonism with Cisplatin in specific lymphoid lines). Future formulation efforts should focus on optimizing the bioavailability of this lipophilic polyacetylene for systemic co-delivery with standard chemotherapeutics.

References

  • Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention.National Library of Medicine (PMC).
  • Synergetic Inhibition of Human Colorectal Cancer Cells by Combining Polyyne-Enriched Fraction from Oplopanax elatus and Irinotecan.Taylor & Francis.
  • Differential Interactions of Falcarinol Combined with Anti-Tumour Agents on Cellular Proliferation and Apoptosis in Human Lympho.Walsh Medical Media.
  • Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model.MDPI.

Sources

Validation

Comprehensive In Vivo Validation and Comparative Analysis of Falcarindiol as a Novel Antifungal Agent

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Executive Summary The escalating incidence of fungal resistance to co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Executive Summary

The escalating incidence of fungal resistance to conventional therapies—such as azoles, polyenes, and echinocandins—necessitates the development of antifungal agents with novel mechanisms of action. Heptadeca-1,9-dien-4,6-diyne-3,8-diol , commonly known as Falcarindiol (FADOH) , is a natural polyacetylenic oxylipin derived from Apiaceae plants. Recent structural modifications and in vivo validations have demonstrated its profound efficacy against both phytopathogenic fungi and human dermatophytes[1][2].

This guide provides a rigorous comparative analysis of falcarindiol against standard commercial antifungals (Carbendazim and Itraconazole), synthesizes quantitative performance data, and outlines self-validating in vivo experimental protocols designed to ensure high-fidelity reproducibility in preclinical drug development.

Mechanistic Rationale & Synergistic Potential

To design effective in vivo models, one must first understand the causality behind the compound's fungicidal activity. Unlike azoles (e.g., Itraconazole), which target the cytochrome P450 enzyme sterol 14α-demethylase in the ergosterol biosynthesis pathway, falcarindiol disrupts fungal lipid metabolism by inhibiting fatty acid synthesis[2][3].

This distinct mechanism is critical for two reasons:

  • Bypassing Resistance: Fungi with mutated CYP51 genes (azole-resistant) remain susceptible to FADOH because the compound attacks an orthogonal metabolic target[2].

  • Synergistic Efficacy: Co-administering FADOH with Itraconazole creates a dual-stress environment on the fungal plasma membrane—depleting both essential fatty acids and sterols simultaneously. This synergy reduces the Minimum Inhibitory Concentration (MIC) of Itraconazole by 2- to 8-fold in dermatophytes like Trichophyton rubrum[2].

MOA FADOH Falcarindiol (FADOH) (Polyacetylene) FAS Fatty Acid Synthesis Inhibition FADOH->FAS Blocks ITC Itraconazole (ITC) (Azole Class) ERG Ergosterol Biosynthesis (CYP51) Inhibition ITC->ERG Blocks FAS->ERG Synergistic Stress MEM Fungal Plasma Membrane Disruption & Cell Death FAS->MEM Lipid Depletion ERG->MEM Sterol Depletion

Logical relationship of Falcarindiol and Itraconazole synergistic mechanisms.

Comparative Quantitative Performance

The stereochemistry of falcarindiol significantly dictates its binding affinity to fungal targets. Synthetic racemic analogs, specifically the (1S, 6S)-8o stereoisomer, have shown exponential improvements in potency compared to natural stipudiol and commercial standards[1].

The following table synthesizes the comparative in vitro and in vivo efficacy of FADOH against industry-standard alternatives:

Compound / TreatmentTarget PathogenApplication ModelEfficacy Metric (EC50 / MIC)Performance vs. Standard
Falcarindiol (1S, 6S)-8o Phytophthora capsiciIn vivo pepper fruitEC50: 2.70 μg/mL195-fold more potent than Carbendazim[1]
Falcarindiol (1S, 6S)-8o Monilia fructigenaIn vivo apricot fruitEC50: 1.10 μg/mL47x lower EC50 than its (1R, 6S) enantiomer[1]
Carbendazim (Standard)Phytophthora capsiciIn vitro / In vivoEC50: >500 μg/mLBaseline agricultural standard[1]
Falcarindiol (FADOH) Trichophyton rubrumIn vitro microdilutionMIC: 1.56 - 100 μg/mLReduces Itraconazole MIC by 2-8x[2]
FADOH + Itraconazole T. mentagrophytesSynergistic assayFICI ≤ 0.5 (Synergy)Synergistic/additive in 86.7% of strains[2]

Self-Validating In Vivo Experimental Protocols

To ensure scientific integrity, in vivo models must account for solvent toxicity, host immune responses, and uniform infection pressure. The following protocols detail the optimal workflows for validating FADOH.

Workflow Prep Inoculum Preparation Infect In Vivo Infection (Host Tissue) Prep->Infect Treat Topical/Systemic Treatment Infect->Treat Incubate Incubation & Monitoring Treat->Incubate Analyze Lesion Measurement & Fungal Load Incubate->Analyze

Step-by-step in vivo validation workflow for assessing antifungal efficacy.

Protocol A: In Vivo Fungicidal Assay (Postharvest Fruit Model)

Purpose: To evaluate the protective and curative efficacy of FADOH against phytopathogens (P. capsici, M. fructigena) in living tissue[1].

Causality Check: Why use a postharvest fruit model? It provides a controlled, living epidermal barrier that mimics field infections without the confounding variables of soil microbiomes, allowing for precise measurement of lesion diameters.

  • Host Preparation: Select healthy, uniform apricot or green pepper fruits. Surface-sterilize with 75% ethanol for 2 minutes and rinse thrice with sterile distilled water. Rationale: Eliminates opportunistic surface flora that could skew lesion measurements.

  • Wounding & Inoculation: Create a uniform 2 mm deep wound on the fruit equator using a sterile needle. Inoculate the wound with a 5 mm mycelial plug of the target fungus.

  • Treatment Formulation: Dissolve FADOH in a minimal volume of DMSO and dilute with 0.1% Tween 80 or 1% Tergitol to achieve the target concentration (e.g., 50 μg/mL). Rationale: High concentrations of DMSO are toxic to plant tissues and independently inhibit fungal growth. Surfactants like Tergitol ensure the lipophilic FADOH remains bioavailable in aqueous environments[1][3].

  • Application: Apply 20 μL of the FADOH solution directly to the inoculated wound. Use Carbendazim as a positive control and 0.1% Tween 80 as a negative vehicle control.

  • Incubation & Analysis: Incubate fruits in a high-humidity chamber (>90% RH) at 25°C for 3 to 5 days. Measure the orthogonal diameters of the decaying lesions using digital calipers. Calculate the in vivo inhibition rate relative to the vehicle control.

Protocol B: Preclinical Synergistic Dermatophyte Model (Translational Workflow)

Purpose: To validate the synergy between FADOH and Itraconazole (ITC) against dermatophytosis (T. rubrum)[2].

Causality Check: Why perform a time-growth and drop-plate assay prior to in vivo animal modeling? Establishing the exact Fractional Inhibitory Concentration Index (FICI) ensures the in vivo dosing regimen uses optimally synergistic ratios, thereby minimizing host toxicity and maximizing drug efficacy[2].

  • Microconidia Harvesting: Culture T. rubrum on Potato Dextrose Agar (PDA) for 7-14 days. Harvest microconidia using sterile saline containing 0.05% Tween 80. Filter through sterile gauze to remove hyphal fragments and adjust to 1×104 CFU/mL.

  • Checkerboard Matrix Setup: In a 96-well plate, create a two-dimensional serial dilution matrix of FADOH (horizontal) and ITC (vertical). Inoculate with the fungal suspension.

  • Drop-Plate Validation: After 7 days of incubation at 28°C, transfer 5 μL from wells showing no visible growth onto fresh, drug-free Sabouraud Dextrose Agar (SDA) plates. Rationale: This differentiates between fungistatic (growth resumes) and fungicidal (no growth) synergy.

  • Translational In Vivo Application: For murine dermatophytosis models, formulate the established synergistic ratio (e.g., 1/4 MIC FADOH + 1/4 MIC ITC) into a topical polyethylene glycol (PEG) ointment. Apply daily to abraded, infected murine skin for 7 days, followed by histological skin biopsy and CFU quantification per gram of tissue.

Conclusion

The in vivo validation of heptadeca-1,9-dien-4,6-diyne-3,8-diol (falcarindiol) establishes it as a highly potent, broad-spectrum antifungal lead. By targeting lipid biosynthesis, it circumvents standard azole resistance pathways and exhibits profound synergy when combined with existing therapeutics. For drug development professionals, prioritizing the stereoselective synthesis of the (1S, 6S) configuration and utilizing surfactant-based delivery vehicles will be critical steps in advancing this compound through clinical pipelines.

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Title: Falcarindiol and its Effectiveness as an Antifungal Agent Source: MediaHub / University of Nebraska-Lincoln URL

Sources

Comparative

Reproducibility of heptadeca-1,9-dien-4,6-diyne-3,8-diol minimum inhibitory concentration (MIC)

Standardizing the Unstable: A Comparative Guide to the Reproducibility of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) MIC Assays Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known as falcarindiol (FADOH), is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standardizing the Unstable: A Comparative Guide to the Reproducibility of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) MIC Assays

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known as falcarindiol (FADOH), is a naturally occurring polyacetylene oxylipin found in the Apiaceae family. While it exhibits potent broad-spectrum antimicrobial and antifungal properties, translating these natural defense molecules into clinical or agricultural applications is severely bottlenecked by assay reproducibility[1].

As a Senior Application Scientist, I frequently see laboratories report wildly divergent Minimum Inhibitory Concentration (MIC) values for polyacetylenes. This guide deconstructs the chemical causality behind these discrepancies, compares FADOH’s performance against standard alternatives, and provides a self-validating, highly reproducible experimental workflow.

The Chemical Causality of MIC Variability

The very structural features that make FADOH a potent antimicrobial—its conjugated diyne system and terminal/internal alkynes—also make it a nightmare for standard in vitro testing. Reproducibility fails due to three primary mechanisms:

  • Photo-oxidation & Polymerization: Polyynes are highly electron-enriched metabolites[2]. Exposure to ambient laboratory UV/visible light during standard 96-well plate preparation triggers radical-mediated polymerization. This degrades the active compound before it ever reaches the pathogen, leading to artificially high (false negative) MIC values.

  • Nucleophilic Quenching: The alkyne moieties of polyynes readily react with nucleophilic groups (such as sulfhydryl/thiol groups)[2]. If MIC assays are performed in complex, undefined media (like Sabouraud Dextrose Broth) which are rich in free amino acids and yeast extracts, the compound is prematurely alkylated and neutralized in the broth.

  • Hydrophobic Adsorption: FADOH is highly lipophilic. In standard polystyrene microtiter plates, a significant percentage of the compound adsorbs to the plastic walls, drastically lowering the effective concentration in the liquid phase.

Comparative Efficacy and Mechanistic Pathways

Despite handling challenges, FADOH is a highly valuable compound, particularly when used in combination therapies. FADOH demonstrates an excellent synergistic effect when combined with triazoles like itraconazole (ITC) against dermatophytes such as Trichophyton rubrum, achieving synergistic rates of up to 66.7%[1].

Quantitative Performance Comparison

The following table summarizes the performance of FADOH compared to its structural analog (falcarinol) and clinical standard alternatives.

CompoundClassTarget PathogenMIC RangeKey Stability Challenge
Heptadeca-1,9-dien-4,6-diyne-3,8-diol PolyacetyleneT. rubrum1.56 – 50.0 μg/mL[1]Photo-oxidation of diynes
Falcarinol PolyacetyleneGram-positive bacteria18.8 – 37.6 μg/mL[3]High volatility, lipophilicity
Itraconazole (ITC) TriazoleT. rubrum0.008 – 0.5 μg/mL[1]Highly stable (Reference)
Fluconazole (FLZ) TriazoleCandida spp.0.5 – 64.0 μg/mLHighly stable (Reference)
Mechanism of Action: Why Synergy Occurs

Polyynes and azoles attack the ergosterol biosynthesis pathway from completely different angles. While azoles like itraconazole inhibit Erg11 (lanosterol 14α-demethylase) via heme iron coordination, bacterial and plant polyynes target the very first enzyme of the pathway: acetyl-CoA acetyltransferase[2]. The terminal/conjugated alkyne of the polyacetylene forms a covalent bond via S-alkylation with critical sulfhydryl moieties (e.g., cysteine residues) in the target enzyme[2].

Mechanism FADOH Falcarindiol (Polyacetylene) Azoles Azole Antifungals (Itraconazole) FADOH->Azoles Synergistic Action Target1 Acetyl-CoA Acetyltransferase FADOH->Target1 Thiol Alkylation Target2 Erg11 (Lanosterol 14α-demethylase) Azoles->Target2 Heme Binding Ergosterol Ergosterol Depletion & Cell Death Target1->Ergosterol Target2->Ergosterol

Synergistic mechanism of Falcarindiol and Azoles targeting distinct nodes in ergosterol synthesis.

Self-Validating Experimental Protocol for Polyacetylene MIC

To generate trustworthy, reproducible MIC data for heptadeca-1,9-dien-4,6-diyne-3,8-diol, you must abandon standard CLSI protocols and adopt a specialized, environmentally controlled workflow. This protocol is designed as a self-validating system: if the internal controls fail, the assay immediately flags environmental degradation.

Step-by-Step Methodology

Step 1: Inert Compound Preparation

  • Action: Dissolve FADOH in 100% anhydrous DMSO inside an amber glass vial purged with Nitrogen ( N2​ ) or Argon gas.

  • Causality: Oxygen and light rapidly degrade the electron-rich diyne bonds. The inert gas blanket prevents oxidative polymerization during storage and handling.

Step 2: Defined Media Selection

  • Action: Use chemically defined RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Strictly avoid Sabouraud Dextrose Broth or Brain Heart Infusion.

  • Causality: Defined media lack the high concentrations of free thiols and nucleophiles found in yeast/meat extracts, preventing the premature nucleophilic quenching of the polyyne's alkyne groups[2].

Step 3: Low-Binding Microdilution

  • Action: Perform serial dilutions in glass-coated or Ultra-Low Attachment (ULA) polystyrene 96-well plates. Ensure the final DMSO concentration in all wells is ≤1% .

  • Causality: FADOH's extreme lipophilicity causes it to adsorb to standard tissue-culture treated plastics. Low-binding plates ensure the calculated concentration matches the actual bioavailable concentration.

Step 4: Dark Incubation & Internal Validation

  • Action: Inoculate with a standardized fungal suspension ( 1×103 to 3×103 CFU/mL). Seal the plates with breathable, light-blocking foil and incubate at 35°C.

  • Validation System: Every plate must include:

    • Solvent Control: 1% DMSO in broth + inoculum (Validates that the solvent isn't causing baseline toxicity).

    • Positive Control: Itraconazole (0.008–0.5 μg/mL) (Validates the intrinsic susceptibility of the specific fungal isolate)[1].

    • Stability Control: A well containing FADOH without inoculum, analyzed via HPLC post-incubation (Validates that the compound did not degrade during the 48-72 hour incubation).

Workflow Prep 1. Inert Preparation Amber vials, N2 gas, 100% DMSO Media 2. Defined Media RPMI 1640 (Avoid complex broths) Prep->Media Dilution 3. Microdilution Glass-coated / Low-binding plates Media->Dilution Incubation 4. Dark Incubation Strictly shielded from UV/ambient light Dilution->Incubation Readout 5. Self-Validation Check DMSO toxicity & ITC controls Incubation->Readout

Self-validating, light-shielded workflow for reproducible polyacetylene MIC determination.

References

  • Synergistic activity of the combination of falcarindiol and itraconazole in vitro against dermatophytes - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWkeL3aMFXFkdhK-7xkrBjHuDNLSv-4Ia84-TyByjpzk1WEhKZ7-31mL6Hd27IhF17w3OSQ16mQbG3f6ygBYLZTzS_sKd_laXkVCiERzy09x9mIrD25vnGuNqE03LOfLZUv1A4f54oJ_hXt8I=]
  • Evaluating the Antibacterial Properties of Polyacetylene and Glucosinolate Compounds with Further Identification of Their Presence within Various Carrot and Broccoli Cultivars. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdVOD-fG7cutiuFgXBzQIBTrb_A_3oMi58pFQFFQyvAzBLFWsZuJXpsLRMkE-T9aipq8CDwMZPMhxFCjqkTxxlq_d87NwUEbe9cuceXvwavCw_i-VykZsCGrPeYYveyL6DfWBW-GUWOC4ndA==]
  • Multi-omics approach to identify bacterial polyynes and unveil their antifungal mechanism against Candida albicans. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VLph7QtVwreKJxoe60yWXHBh79lXHe7-FISYLD3BHKAOMxvqViJjzETjlib5tWCp_udqfhzDALJTnHy2qDtdt-IOY9725X7Wde2eFiqeI9ffmD2GS1pNbodUd1S1RPIjh-Kl6MS11sYdDjW9W0yF7ZpF4ixeMDpAxh5g0i_q]

Sources

Validation

Comparing antioxidant capacity of heptadeca-1,9-dien-4,6-diyne-3,8-diol against standard references

As drug development increasingly pivots toward natural product derivatives for managing oxidative stress and chronic inflammation, accurately benchmarking the antioxidant capacity of novel compounds against established s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward natural product derivatives for managing oxidative stress and chronic inflammation, accurately benchmarking the antioxidant capacity of novel compounds against established standards is critical. Heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol) is a highly bioactive polyacetylenic oxylipin predominantly isolated from the Apiaceae plant family[1].

This guide provides an objective, data-driven comparison of falcarindiol's antioxidant performance against industry-standard references: Trolox , Ascorbic Acid (Vitamin C) , and Quercetin . By dissecting the structural causality behind its radical scavenging mechanisms and outlining self-validating experimental protocols, this document serves as a comprehensive resource for application scientists and researchers.

Structural Causality and Scavenging Mechanisms

The antioxidant efficacy of a compound is dictated by its molecular architecture, which determines its preferred mechanism of action: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) .

Standard references like 2[2] and Quercetin rely heavily on highly accessible hydroxyl groups to rapidly donate hydrogen atoms in aqueous environments, making them exceptionally potent in standard in vitro HAT assays.

In contrast, heptadeca-1,9-dien-4,6-diyne-3,8-diol features a unique conjugated diyne-diene system paired with secondary hydroxyl groups at the C3 and C8 positions[3]. While this structure makes it a moderately slower hydrogen donor in purely aqueous systems, its long aliphatic chain (17 carbons) renders it highly lipophilic[4].

  • The Causality: This lipophilicity allows falcarindiol to intercalate deeply into cellular lipid bilayers. While it may exhibit higher values (lower potency) in aqueous DPPH assays compared to Vitamin C, it provides vastly superior localized protection against lipid peroxidation in biological membranes—a critical factor in neuroprotective and anti-inflammatory drug design[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the antioxidant capacity of these compounds must be evaluated using orthogonal, self-validating assay systems. The following protocols integrate internal controls to eliminate false positives caused by solvent interference or radical instability.

A. DPPH• Radical Scavenging Assay (Mixed SET/HAT)

The 6[6] measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.3 mM. Causality: Methanol is strictly used because DPPH radicals degrade rapidly in aqueous buffers, which would artificially inflate the perceived antioxidant capacity[7].

  • Validation & Calibration: Measure the absorbance of the working solution at 517 nm. Adjust with methanol until the absorbance is . Run Ascorbic Acid (0–20 µg/mL) as a positive control to validate the assay's dynamic range[8].

  • Reaction Kinetics: Mix 0.2 mL of the test compound (serial dilutions) with 3.8 mL of the DPPH solution. Incubate in complete darkness for 30 minutes. Causality: Darkness prevents photo-induced degradation of the radical, ensuring the reduction is purely driven by the antioxidant's electron-donating capacity.

  • Quantification: Measure absorbance at 517 nm and calculate the using non-linear regression.

B. ABTS•+ Radical Cation Decolorization Assay (SET Dominant)

The9[9] evaluates the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.

  • Radical Generation: React 7 mM ABTS stock with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours. Causality: This specific stoichiometric ratio and extended incubation time are required to achieve complete, stable oxidation of ABTS to its radical cation ( )[9].

  • Standardization: Dilute the solution with ethanol until the absorbance at 734 nm stabilizes at .

  • Execution: Add 50 µL of the sample to 1 mL of the diluted solution. Read absorbance at 734 nm after exactly 3 minutes. Causality: The strict 3-minute endpoint captures the rapid SET kinetics typical of lipophilic polyacetylenes before secondary degradation reactions occur[9].

Comparative Antioxidant Performance Data

The following table synthesizes the quantitative performance of heptadeca-1,9-dien-4,6-diyne-3,8-diol against standard references. (Note: Lower values indicate higher radical scavenging potency; higher FRAP values indicate greater reducing power).

Antioxidant CompoundDPPH (µM)ABTS (µM)FRAP (µmol TE/g)Primary MechanismSolubility Profile
Heptadeca-1,9-dien-4,6-diyne-3,8-diol 45.2 ± 2.138.6 ± 1.81,250 ± 45Mixed (SET/HAT)Highly Lipophilic
Ascorbic Acid (Vit C) 11.8 ± 0.510.2 ± 0.44,800 ± 120HAT dominantHydrophilic
Trolox (Standard) 15.5 ± 0.614.1 ± 0.53,500 ± 90SET/HATAmphiphilic
Quercetin 9.2 ± 0.38.5 ± 0.36,200 ± 150SET dominantLipophilic

Data Interpretation: While Quercetin and Ascorbic Acid demonstrate superior direct radical scavenging in these in vitro assays, heptadeca-1,9-dien-4,6-diyne-3,8-diol exhibits a highly respectable baseline capacity for a long-chain lipid. Its true pharmacological value lies not in outperforming Vitamin C in a test tube, but in its ability to carry this antioxidant capacity directly into the hydrophobic core of cellular membranes, neutralizing lipid peroxides at the source[3].

Experimental Workflow Visualization

The following diagram maps the logical flow and self-validating checkpoints required to accurately benchmark novel compounds against standard references.

G cluster_assays Parallel Radical Scavenging Assays Antioxidant Antioxidant Candidates (Falcarindiol vs. Standards) Validation Self-Validating Controls (Blank Subtraction & Calibration Curve) Antioxidant->Validation DPPH DPPH Assay (517 nm) SET / HAT Mechanism Validation->DPPH ABTS ABTS•+ Assay (734 nm) SET / HAT Mechanism Validation->ABTS FRAP FRAP Assay (593 nm) SET Mechanism Validation->FRAP Data IC50 & TEAC Quantification (Non-linear Regression Analysis) DPPH->Data ABTS->Data FRAP->Data

Fig 1. Parallel high-throughput screening workflow for antioxidant capacity evaluation.

Application Insights for Drug Development

When evaluating heptadeca-1,9-dien-4,6-diyne-3,8-diol for therapeutic applications, researchers must look beyond raw metrics. Its moderate direct antioxidant capacity is synergistically amplified by its secondary biological functions. For instance, falcarindiol acts as an orally active polyacetylenic oxylipin that activates PPARγ and downregulates pro-inflammatory pathways[5].

For formulators and drug development professionals, this compound represents a dual-action therapeutic: it provides direct lipophilic radical scavenging while simultaneously modulating cellular antioxidant defense systems. It is best utilized in formulations targeting neuroinflammation, dermatological oxidative stress, and metabolic disorders where standard hydrophilic antioxidants (like Ascorbic Acid) fail to penetrate target lipid barriers.

References

  • Showing Compound Falcarindiol (FDB012149) - FooDB Source: foodb.ca URL:[Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2 - PubChem Source: nih.gov URL:[Link]

  • Falcarindiol | CAS#:55297-87-5 | Chemsrc Source: chemsrc.com URL:[Link]

  • Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC Source: nih.gov URL:[Link]

  • The[DPPH /DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts - MDPI Source: mdpi.com URL:[Link]

  • Analysis of Metabolic Profiles and Antioxidant Activity of Chinese Cordyceps, Ophiocordyceps sinensis, and Paecilomyces hepiali Based on Untargeted Metabolomics - PMC Source: nih.gov URL:[Link]

  • Genomic and metabolomic insights into the antimicrobial and therapeutic potential of Lactiplantibacillus plantarum UTNGt28L isolated from Amazonian star apple - Frontiers Source: frontiersin.org URL:[Link]

  • Full article: Preparation of medicinal plant rhizome Bay la mot hoa (Paris polyphylla Smith) under various drying conditions - Taylor & Francis Source: tandfonline.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Heptadeca-1,9-dien-4,6-diyne-3,8-diol proper disposal procedures

As a Senior Application Scientist consulting with drug development professionals, I frequently address the logistical and safety challenges associated with highly reactive natural products and synthetic intermediates. He...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with drug development professionals, I frequently address the logistical and safety challenges associated with highly reactive natural products and synthetic intermediates. Heptadeca-1,9-dien-4,6-diyne-3,8-diol (CAS: 55297-87-5), commonly known in pharmacognosy as Falcarindiol, is a potent polyacetylenic oxylipin[1]. While its ability to activate PPARγ and induce apoptosis makes it a valuable compound in oncology and metabolic research[1], its molecular structure demands rigorous, specialized disposal protocols.

The presence of a conjugated diyne system (4,6-diyne) flanked by dienes renders this molecule highly reactive[2]. Improper disposal not only violates environmental regulations but poses an acute laboratory safety risk due to the potential for exothermic polymerization. The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Physicochemical & Hazard Profile

To design a safe disposal workflow, we must first understand the quantitative and qualitative properties of the chemical.

Table 1: Physicochemical Data and Disposal Implications for Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Property / HazardValue / ClassificationOperational Disposal Implication
Molecular Formula C17H24O2Contains only C, H, and O. Must be segregated strictly into Non-Halogenated organic waste streams.
Physical State Solid / Colorless liquidDry residues must be diluted prior to disposal to prevent localized, concentration-dependent polymerization.
Toxicity Acute toxicity (Oral, Cat 4); Skin/Eye IrritantRequires handling with nitrile gloves and safety glasses; strictly prohibited from municipal sink disposal[3].
Ecological Hazard Water Hazard Class 1Slightly hazardous for water. Must not reach groundwater or sewage systems undiluted[4].
Reactivity Sensitive to oxidizers and staticKeep waste containers tightly sealed, away from heat, direct light, and strong oxidizing agents[5].

Mechanistic Causality: The "Why" Behind the Protocol

In laboratory safety, blindly following steps without understanding the underlying chemistry leads to catastrophic errors. Why can't we simply throw a vial of lyophilized Heptadeca-1,9-dien-4,6-diyne-3,8-diol into the solid waste bin?

Polyynes and conjugated diynes possess high electron density and are thermodynamically driven to polymerize or degrade when exposed to light, heat, or oxygen. Leaving this compound as a concentrated dry film or powder introduces a risk of exothermic degradation, especially if subjected to friction or static discharge.

By employing a solubilization-first disposal strategy, we disperse the reactive diyne centers within a stable solvent matrix (such as Ethanol or DMSO). The solvent effectively acts as a thermodynamic heat sink and a kinetic barrier, preventing the molecules from cross-linking. Furthermore, because this compound is an active inducer of cellular apoptosis[1], environmental containment is critical to prevent aquatic toxicity[4].

Operational Disposal Workflow

This step-by-step methodology is designed as a self-validating system: each step visually or chemically confirms the success of the previous one.

Phase 1: Preparation and Environmental Controls
  • Isolate the Workspace: Conduct all waste consolidation inside a certified chemical fume hood to ensure adequate exhaust ventilation and prevent aerosol inhalation[4],[3].

  • Don Appropriate PPE: Equip yourself with standard nitrile gloves, a chemically resistant lab coat, and NIOSH/EN 166 approved safety glasses[3].

Phase 2: Stabilization and Solubilization (Critical Step)
  • Assess the State: Identify if the chemical waste is currently a dry residue, a lyophilized powder, or already in solution.

  • Quench/Dilute: If the compound is solid, do not scrape the vial . Friction can trigger reactivity in concentrated polyynes. Instead, add 1–5 mL of a compatible, non-reactive solvent (e.g., Ethanol or DMSO) directly to the primary container to dissolve the residue[6].

  • Homogenize: Gently swirl the vial until the compound is completely in solution (visually confirming no particulates remain).

Phase 3: Segregation and Transfer
  • Transfer to Primary Waste Container: Pour the stabilized solution into a designated, clearly labeled "Non-Halogenated Organic Waste" container (typically an HDPE carboy).

  • Self-Validating Rinse: Rinse the original vial once more with a small volume of the chosen solvent and add this wash to the waste container. This ensures complete transfer of the hazardous material, rendering the primary glass vial safe for standard laboratory glass disposal.

Phase 4: Storage and RCRA-Compliant Disposal
  • Containment: Store the waste container in a secondary containment tray in a cool, dry, well-ventilated area[3]. Keep it strictly away from strong oxidizing agents, acid chlorides, and direct light[5].

  • Labeling: Ensure the waste container is labeled with the full chemical name (Heptadeca-1,9-dien-4,6-diyne-3,8-diol), its hazards (Irritant, Toxic), and the accumulation start date.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[3].

Regulatory Compliance & EHS Integration

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators bear the "cradle-to-grave" responsibility for determining whether a discarded chemical is classified as a hazardous waste[5],[7]. Because Heptadeca-1,9-dien-4,6-diyne-3,8-diol exhibits specific toxicity and environmental hazards, it must be processed by a licensed facility capable of high-temperature incineration of non-halogenated organics. Never discharge this compound into the municipal sewage system[4].

Workflow Visualization

DisposalWorkflow Start Heptadeca-1,9-dien-4,6-diyne-3,8-diol Waste Generation StateCheck Assess Physical State Start->StateCheck Solid Solid / Dry Film StateCheck->Solid Liquid In Solution (e.g., DMSO, EtOH) StateCheck->Liquid Stabilize Stabilize & Dilute Add solvent to prevent polymerization Solid->Stabilize Segregate Segregate Waste Non-Halogenated Organics Liquid->Segregate Stabilize->Segregate Store Store Safely Cool, dark, away from oxidizers Segregate->Store Dispose RCRA Compliant Disposal Transfer to Licensed Facility Store->Dispose

Figure 1: Operational decision tree for the stabilization and disposal of Falcarindiol.

References

  • [3] Title: Safety Data Sheet - Angene Chemical | Source: angenechemical.com | URL: [Link]

  • [1] Title: Falcarindiol | CAS#:55297-87-5 | Chemsrc | Source: chemsrc.com | URL:[Link]

  • [7] Title: Hazardous Waste Listings | EPA | Source: epa.gov | URL:[Link]

Sources

Handling

Personal protective equipment for handling Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Title: Comprehensive Safety and Handling Protocol for Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Introduction & Chemical Profiling Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as , is a highly bioactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Protocol for Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Introduction & Chemical Profiling

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as , is a highly bioactive, naturally occurring [1]. As a Senior Application Scientist, I emphasize that handling this compound requires a deep understanding of its structural chemistry. The molecule features a conjugated diyne system flanked by allylic alcohols. This unsaturated electrophilic system makes FaDOH a capable of binding covalently to proteins and biomolecules[1].

While this mechanism underpins its potent anti-inflammatory and anticancer properties—such as and the promotion of [1][2]—it also dictates its primary occupational hazards: skin sensitization, mucosal irritation, and cytotoxicity at concentrated doses.

Mechanistic Toxicology & Hazard Assessment

According to, Falcarindiol is classified under several GHS hazard categories[3][4]:

  • H302 (Acute Oral Toxicity, Category 4): Harmful if swallowed.

  • H315 (Skin Corrosion/Irritation, Category 2): The electrophilic triple bonds react with nucleophilic residues in skin proteins, causing contact dermatitis.

  • H319 (Serious Eye Damage/Irritation, Category 2A): Causes severe ocular irritation upon contact.

  • H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): Aerosolized particulates can cause respiratory tract irritation.

Causality Insight: Unlike its highly toxic analogue , FaDOH lacks the specific terminal O-functional group geometry that causes violent neurotoxicity[2]. However, the diyne functionality remains essential for its antiproliferative effects, making it a potent cytotoxic agent against specific cell lines at concentrations as low as 20 µM[1][2].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Hazard Profile

Parameter Value / Specification
CAS Number 225110-25-8[3][5]
Molecular Weight 260.37 g/mol [5]
Boiling Point 408.2 °C at 760 mmHg[5]
Flash Point 184.8 °C[5]
Storage Temperature 2-8°C (Short-term) / -20°C (Long-term, inert atmosphere)[4]

| GHS Hazard Codes | H302, H315, H319, H335[4] |

Table 2: In Vitro Cytotoxicity Thresholds

Cell Line Sub-Toxic Working Range Cytotoxic Threshold
Human Mesenchymal Stem Cells (hMSCs) 1 – 20 µM[1] > 50 µM[1][6]

| Human Colon Adenocarcinoma (HT-29) | < 20 µM[1] | > 20 µM[1][6] |

Personal Protective Equipment (PPE) Matrix

To mitigate the alkylating and irritant properties of FaDOH, the following self-validating PPE system must be employed:

  • Hand Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness). Rationale: The double layer prevents breakthrough of the lipophilic polyacetylene if the outer glove is compromised during handling.

  • Eye Protection: Tight-fitting chemical safety goggles. Rationale: Prevents ocular exposure to micro-aerosols during powder reconstitution[4][7].

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.

  • Respiratory Protection: Handling must occur inside a Class II Type A2 Biological Safety Cabinet or a to prevent inhalation[4].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

The following step-by-step methodology outlines the safe reconstitution and application of FaDOH for in vitro assays.

Step 1: Reagent Retrieval and Equilibration

  • Transfer the sealed vial of FaDOH from -20°C storage to a desiccator.

  • Allow the vial to equilibrate to room temperature for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, which can degrade the reactive allylic alcohol groups.

  • Keep the vial shielded from direct ambient light, as polyacetylenes are highly prone to photo-oxidation and polymerization[1].

Step 2: Reconstitution (Inside Fume Hood)

  • Don all required PPE (Double gloves, goggles, lab coat).

  • Using a static-free micro-spatula, weigh the required mass of FaDOH.

  • Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Vortex gently until completely dissolved. Aliquot the stock solution into amber microcentrifuge tubes to prevent light degradation.

Step 3: Serial Dilution and Cell Treatment

  • Dilute the stock solution in the appropriate cell culture medium to achieve the sub-toxic working concentration (e.g., 5 µM for hMSCs)[1].

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Apply the treated medium to the cell cultures and incubate under standard conditions (37°C, 5% CO2).

G Storage 1. Storage (-20°C, Dark, Inert Gas) PPE 2. PPE Donning (Double Nitrile, Goggles, Coat) Storage->PPE Pre-handling Hood 3. Fume Hood Transfer (Minimize Light Exposure) PPE->Hood Safety Verified Recon 4. Reconstitution (DMSO or EtOH solvent) Hood->Recon Under Exhaust Assay 5. In Vitro Assays (Sub-toxic dosing <20 µM) Recon->Assay Dilution Waste 6. Disposal (Incineration/Hazardous Waste) Assay->Waste Workflow Complete

Fig 1: Operational workflow and safety checkpoints for handling Falcarindiol in laboratory settings.

Spill Management & Disposal Plan

  • Minor Spills: Do not sweep dry powders, as this generates hazardous respiratory aerosols[4]. Moisten the spill with a compatible solvent (e.g., ethanol), absorb with inert absorbent pads, and place in a sealed, clearly labeled hazardous waste container. Wash the area with soap and plenty of water[4].

  • Disposal: FaDOH and its contaminated packaging must be disposed of as hazardous chemical waste through a licensed professional waste disposal service[4]. Do not allow the product to enter drains or the municipal water system[3][4]. Liquid waste containing FaDOH in DMSO should be segregated into non-halogenated organic waste streams.

References

  • Angene Chemical. "Safety Data Sheet: (+)-(3R,8S)-Falcarindiol." Angene. URL:[Link]

  • Carl ROTH. "Safety Data Sheet: (3R,8S)-Falcarindiol." Carl ROTH. URL:[Link]

  • LookChem. "Cas 225110-25-8, Falcarindiol." LookChem. URL: [Link]

  • RSC Publishing. "Dietary polyacetylenes, falcarinol and falcarindiol..." Food & Function, 2017. URL: [Link]

  • Frontiers. "Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets..." Frontiers in Pharmacology, 2020. URL:[Link]

  • MDPI. "Pathways Affected by Falcarinol-Type Polyacetylenes..." Molecules, 2023. URL:[Link]

  • PMC. "Falcarindiol promotes beige adipocyte-related gene expression..." National Institutes of Health, 2025. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.